3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine
説明
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特性
IUPAC Name |
N-methyl-3-propan-2-yl-1,2,4-oxadiazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-4(2)5-8-6(7-3)10-9-5/h4H,1-3H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOYXTRLFXNRJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248931-16-9 | |
| Record name | 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structural Elucidation, Synthesis, and Pharmacological Profiling of 3-Isopropyl-N-methyl-1,2,4-oxadiazol-5-amine: A Technical Whitepaper
Executive Summary
The 1,2,4-oxadiazole heterocycle represents a privileged scaffold in modern medicinal chemistry and materials science[1]. Originally synthesized in 1884, this five-membered ring has evolved into a cornerstone bioisostere for esters and amides, offering superior metabolic stability while maintaining critical hydrogen-bonding networks[2]. This whitepaper provides an in-depth technical analysis of 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine , dissecting its IUPAC nomenclature, physicochemical properties, and the causal logic behind its step-by-step synthesis.
Part 1: IUPAC Nomenclature and Structural Elucidation
The systematic nomenclature of heterocyclic compounds relies on strict structural prioritization rules. For 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine (Molecular Formula: C6H11N3O), the IUPAC name is deconstructed as follows:
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The Core Ring (1,2,4-oxadiazole): The five-membered ring contains one oxygen and two nitrogen atoms. According to Hantzsch-Widman nomenclature, oxygen receives the highest priority (position 1), followed by the nitrogens at positions 2 and 4 to yield the lowest possible locant set (1,2,4).
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The C3 Substituent (3-isopropyl): At carbon-3, an isopropyl group (systematically: propan-2-yl) is attached. This branched aliphatic group provides lipophilicity and steric bulk, which can favorably occupy hydrophobic pockets in target proteins.
-
The C5 Substituent (N-methyl...-5-amine): At carbon-5, an exocyclic amine is present. The amine is mono-methylated, designated by the "N-methyl" prefix, indicating the methyl group is attached directly to the nitrogen of the amine, rather than the heterocyclic ring.
Quantitative Data: Physicochemical & Structural Profiling
| Property | Value | Pharmacological Rationale |
| Molecular Formula | C6H11N3O | Defines the exact atomic composition. |
| Molecular Weight | 141.17 g/mol | Low MW ensures high ligand efficiency and aligns with Lipinski's Rule of 5. |
| H-Bond Donors | 1 (Exocyclic N-H) | Facilitates directed hydrogen bonding with target residues (e.g., kinase hinge regions). |
| H-Bond Acceptors | 4 (N2, N4, O1, Exocyclic N) | Provides multiple interaction vectors for target engagement. |
| Metabolic Stability | High | The 1,2,4-oxadiazole core resists hydrolysis by amidases and esterases[3]. |
Part 2: Pharmacological Relevance & Bioisosterism
In drug development, the 1,2,4-oxadiazole ring is frequently deployed as a bioisostere for esters and amides. While amides are susceptible to enzymatic cleavage in vivo, the oxadiazole ring mimics the planar geometry and electronic distribution of the amide bond but is metabolically inert[4]. Furthermore, 5-amino-substituted 1,2,4-oxadiazoles have demonstrated significant biological activity, including anti-inflammatory and antileishmanial properties, primarily due to the electron-donating nature of the amine which modulates the basicity of the ring nitrogens[5].
Figure 1: Bioisosteric rationale for 1,2,4-oxadiazole deployment in drug design.
Part 3: Synthetic Methodology & Self-Validating Protocols
The most efficient and regiospecific route to 5-amino-1,2,4-oxadiazoles is the cyclocondensation of amidoximes with carbodiimides[4]. This [4+1] synthetic approach utilizes the amidoxime to provide four atoms of the ring (C-N-O-N), while the carbodiimide supplies the C5 carbon and the exocyclic amine group[3].
Protocol 1: Synthesis of Isobutyramidoxime (Intermediate)
Causality: Nitriles are inherently electrophilic at the carbon atom. Hydroxylamine acts as an ambidentate nucleophile. By using a mild base, we generate the free hydroxylamine, which selectively attacks the nitrile carbon, forming the necessary N-O bond required for the oxadiazole ring.
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Reagent Preparation: Dissolve 10.0 mmol of isobutyronitrile in 20 mL of ethanol.
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Nucleophilic Addition: Add 12.0 mmol of hydroxylamine hydrochloride (NH₂OH·HCl) and 12.0 mmol of sodium carbonate (Na₂CO₃) dissolved in 10 mL of distilled water.
-
Reflux & Monitoring: Heat the mixture to reflux (approx. 80°C) for 4-6 hours.
-
Self-Validation: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the UV-inactive nitrile and appearance of a polar, ninhydrin-active spot confirms amidoxime formation.
-
-
Workup: Concentrate the ethanol in vacuo, extract with ethyl acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield isobutyramidoxime as a white solid.
Protocol 2: Cyclocondensation to 3-Isopropyl-N-methyl-1,2,4-oxadiazol-5-amine
Causality: N,N'-dimethylcarbodiimide is highly electrophilic at its central carbon. The amidoxime oxygen attacks this carbon, forming an O-acylamidoxime intermediate. Upon heating, intramolecular cyclization occurs, expelling methylamine as a leaving group and forming the thermodynamically stable aromatic 1,2,4-oxadiazole system.
-
Coupling: Dissolve 5.0 mmol of the synthesized isobutyramidoxime in 15 mL of anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add 6.0 mmol of N,N'-dimethylcarbodiimide dropwise at room temperature under an inert argon atmosphere.
-
Cyclodehydration: Heat the reaction mixture to 110°C for 8 hours.
-
Self-Validation: Perform LC-MS on a 10 µL reaction aliquot. The reaction is complete when the intermediate mass (M+H) shifts to the exact mass of the cyclized product (m/z 142.1[M+H]⁺), indicating the successful elimination of methylamine and water.
-
-
Purification: Cool the mixture, dilute with ice water, and extract with dichloromethane (DCM). Purify the crude product via flash column chromatography (Silica gel, DCM:MeOH 95:5) to isolate pure 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine.
Figure 2: Synthetic workflow for 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine.
Part 4: Analytical Validation Protocol
To ensure absolute scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques:
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High-Performance Liquid Chromatography - Mass Spectrometry (LC-MS):
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Method: C18 reverse-phase column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).
-
Expected Outcome: A single sharp peak at >98% purity (UV 254 nm) with a corresponding ESI+ mass spectrum showing the protonated molecular ion [M+H]⁺ at m/z 142.1.
-
-
Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃):
-
Expected Signals:
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doublet (d), ~1.30 ppm, 6H (Isopropyl methyls, -CH(CH₃)₂).
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septet (m), ~2.90 ppm, 1H (Isopropyl methine, -CH(CH₃)₂).
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doublet (d), ~3.05 ppm, 3H (N-methyl, -NH-CH₃, coupling with NH).
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broad singlet (br s), ~5.50 ppm, 1H (Exocyclic amine, -NH-).
-
-
References
-
Title: 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential... Source: MDPI URL: [Link]
-
Title: Convenient Synthesis and Biological Profile of 5-Amino-Substituted 1,2,4-Oxadiazole Derivatives. Source: ResearchGate URL: [Link]
-
Title: Recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. Source: IRIS URL: [Link]
-
Title: Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Source: Open Access Journals (Research and Reviews) URL: [Link]
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Title: Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Source: MDPI URL: [Link]
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Title: Novel 1,2,4-Oxadiazole Derivatives. Source: Encyclopedia MDPI URL: [Link]
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- 5. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins [mdpi.com]
An In-Depth Technical Guide to the Predicted Chemical Properties of 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its advantageous physicochemical properties and its role as a bioisosteric replacement for amide and ester functionalities.[1][2] This guide provides a comprehensive analysis of the predicted chemical and biological properties of a specific analogue, 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine. While experimental data for this exact molecule is not publicly available, this document leverages established computational methodologies and extensive data on related 1,2,4-oxadiazole derivatives to construct a robust predictive profile.[3] This in-depth guide is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar molecules in drug discovery and development.
Introduction: The Significance of the 1,2,4-Oxadiazole Moiety
The five-membered 1,2,4-oxadiazole ring system has garnered considerable attention in pharmaceutical research due to its unique electronic and structural characteristics.[4] First synthesized in 1884, its derivatives have demonstrated a wide spectrum of biological activities, leading to their investigation in therapeutic areas such as oncology, inflammation, and infectious diseases.[1][5] The stability of the oxadiazole ring to metabolic degradation makes it an attractive scaffold for the design of novel therapeutic agents with improved pharmacokinetic profiles.[6] The subject of this guide, 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine, incorporates key structural features that are amenable to computational property prediction, providing a valuable case study for in silico drug discovery workflows.
Molecular Structure and Identification
A clear understanding of the molecule's structure is fundamental to predicting its properties.
Figure 1: 2D structure of 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine.
Table 1: Compound Identification
| Identifier | Value |
| Molecular Formula | C₆H₁₁N₃O[3] |
| IUPAC Name | N-methyl-3-propan-2-yl-1,2,4-oxadiazol-5-amine[3] |
| SMILES | CC(C)C1=NOC(=N1)NC[3] |
| InChI | InChI=1S/C6H11N3O/c1-4(2)5-8-6(7-3)10-9-5/h4H,1-3H3,(H,7,8,9)[3] |
| InChIKey | VPOYXTRLFXNRJN-UHFFFAOYSA-N[3] |
| Monoisotopic Mass | 141.09021 Da[3] |
Predicted Physicochemical Properties: A Computational Approach
The "drug-likeness" of a molecule is heavily influenced by its physicochemical properties. These properties are predictable with a reasonable degree of accuracy using computational models such as Quantitative Structure-Property Relationship (QSPR) and other machine learning algorithms.[7][8]
Figure 2: Workflow for in silico prediction of physicochemical properties.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 141.17 g/mol | Influences absorption, distribution, and overall size. Generally, lower molecular weight is preferred for oral bioavailability. |
| XlogP | 1.6[3] | A measure of lipophilicity, which affects solubility, permeability, and plasma protein binding. A value in this range is often considered favorable. |
| Topological Polar Surface Area (TPSA) | 50.95 Ų | Correlates with hydrogen bonding potential and cell permeability. Values under 140 Ų are generally associated with good oral bioavailability. |
| Hydrogen Bond Donors | 1 | The N-H group on the amine. This influences solubility and interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 | The nitrogen and oxygen atoms in the oxadiazole ring and the amine nitrogen. These sites can interact with biological targets. |
| Rotatable Bonds | 2 | A measure of molecular flexibility. Fewer rotatable bonds are generally associated with better oral bioavailability. |
Predicted Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of synthesized compounds. While experimental spectra are not available, we can predict the key features based on the known spectral characteristics of the 1,2,4-oxadiazole ring and its substituents.[9]
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the isopropyl group (a doublet and a septet), the N-methyl group (a singlet, likely a doublet upon coupling with the N-H proton), and the N-H proton itself (a broad singlet).
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¹³C NMR: The carbon NMR spectrum will be characterized by signals corresponding to the two carbons of the oxadiazole ring, the carbons of the isopropyl group, and the N-methyl carbon. The chemical shifts of the oxadiazole carbons are particularly diagnostic of the ring's electronic environment.[10]
4.2. Infrared (IR) Spectroscopy
The IR spectrum is predicted to exhibit characteristic absorption bands for:
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N-H stretch: A medium to sharp band around 3300-3500 cm⁻¹.
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C-H stretch: Bands in the 2850-3000 cm⁻¹ region corresponding to the aliphatic isopropyl and methyl groups.
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C=N stretch: A strong absorption in the 1600-1680 cm⁻¹ range, characteristic of the oxadiazole ring.
-
C-O stretch: A band typically found in the 1000-1300 cm⁻¹ region.
4.3. Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M+) corresponding to the molecule's mass. The fragmentation pattern is expected to involve cleavage of the isopropyl and N-methyl groups, as well as potential ring fragmentation of the oxadiazole core. PubChem provides predicted collision cross-section (CCS) values for various adducts, which can aid in identification by ion mobility-mass spectrometry.[3]
Table 3: Predicted Collision Cross Section (CCS) Data [3]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 142.09749 | 129.0 |
| [M+Na]⁺ | 164.07943 | 137.5 |
| [M-H]⁻ | 140.08293 | 131.0 |
Predicted Biological Activity and Toxicological Profile
The biological activity of 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine can be inferred from the extensive research on analogous compounds.[1][6] Computational methods, such as pharmacophore modeling and molecular docking, are instrumental in predicting potential biological targets and off-target effects.[11][12]
Figure 3: Conceptual workflow for predicting biological and toxicological properties.
5.1. Potential Therapeutic Applications
Derivatives of 1,2,4-oxadiazole have shown promise in a multitude of therapeutic areas:
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Anticancer Activity: Many 1,2,4-oxadiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[1]
-
Anti-inflammatory Properties: The scaffold has been incorporated into molecules targeting inflammatory pathways.[5]
-
Antimicrobial Effects: The heterocycle is present in compounds with antibacterial and antifungal activity.[6]
Given these precedents, it is plausible that 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine could exhibit activity in one or more of these areas. Further in silico screening against known biological targets would be a prudent next step.
5.2. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile
Predictive ADMET models are essential for early-stage drug discovery to identify compounds with favorable pharmacokinetic and safety profiles.[8] Based on the physicochemical properties in Table 2, the molecule is predicted to have good oral bioavailability. However, potential metabolic liabilities, such as N-demethylation or oxidation of the isopropyl group, should be investigated using computational metabolism prediction tools. Toxicity prediction algorithms can screen for potential interactions with off-target proteins and assess the likelihood of adverse effects.
Experimental Validation: A Necessary Step
It is imperative to emphasize that the data presented in this guide are predictive and require experimental validation. The following experimental protocols would be essential to confirm the predicted properties.
6.1. Synthesis and Characterization
The synthesis of 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine would likely involve the cyclization of an appropriate amidoxime with a suitable reagent. Post-synthesis, the compound's structure and purity would be confirmed using:
-
¹H and ¹³C NMR spectroscopy
-
High-resolution mass spectrometry (HRMS)
-
Infrared (IR) spectroscopy
-
High-performance liquid chromatography (HPLC) for purity assessment
6.2. Physicochemical Property Determination
-
LogP/LogD: Shake-flask method or reverse-phase HPLC.
-
Solubility: Equilibrium solubility determination in various buffers.
-
pKa: Potentiometric titration or UV-metric methods.
6.3. Biological Screening
Based on the predicted activities, a panel of in vitro assays should be conducted, such as:
-
Cytotoxicity assays: Against a panel of cancer cell lines (e.g., MTT or CellTiter-Glo assays).
-
Enzyme inhibition assays: For specific targets identified through in silico screening.
-
Antimicrobial assays: Minimum inhibitory concentration (MIC) determination against relevant bacterial or fungal strains.
Conclusion
While lacking direct experimental data, a comprehensive predictive profile of 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine has been constructed through the application of established computational methodologies and by drawing parallels with the well-documented class of 1,2,4-oxadiazole derivatives. The predicted physicochemical properties suggest that this molecule is a promising candidate for further investigation in drug discovery programs. This technical guide serves as a foundational resource to stimulate and guide future experimental work aimed at unlocking the therapeutic potential of this and related compounds.
References
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Głuch-Lutwin, M., & Gryboś, R. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link][1][4]
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Pace, A., & Buscemi, S. (2019). recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. IRIS. [Link][5]
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Protheragen. Property Prediction of Drug-like Molecules. Protheragen. [Link][7]
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CD ComputaBio. Prediction of Drug-Like Properties. CD ComputaBio. [Link][8]
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Głuch-Lutwin, M., & Gryboś, R. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed. [Link][4]
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de Morais, S. M., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. [Link][6]
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Cambridge MedChem Consulting. (2022, December 8). Computation Chemistry Tools. Cambridge MedChem Consulting. [Link]
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A. A. A. Al-Amiery, et al. (2020). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. IntechOpen. [Link][11]
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Patsnap Synapse. (2025, May 21). What are computational methods in drug discovery? Patsnap Synapse. [Link][12]
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Al-Jumaili, A. H. A., et al. (2025). Pharmaceutical properties of novel 3-((diisopropylamino)methyl)-5-(4-((4-(dimethylamino) benzylidene) imino) phenyl)-1,3,4-oxadiazole-2(3 H)-thione. Scientific Reports. [Link]
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PubChem. 3-Methyl-1,2,4-oxadiazol-5-amine. PubChem. [Link]
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Al-Jubair, S. K., et al. (2025). Molecular studies and antioxidant activity of new synthesis of oxadiozolo (3,2-a) pyrimidine linking to imidazopyridine. Chem Rev Lett, 8, 555-563. [Link][10]
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Scribd. (2025, July 10). Synthesis of Oxadiazol-5-imines via Cyclization. Scribd. [Link]
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Gendek, D., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2399. [Link]
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ResearchGate. (2025, December 18). Preparation and reactions of 3-[3-(aryl)-1,2,4-oxadiazol-5-yl]: propionic acids. ResearchGate. [Link]
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The Biological Potential of 3,5-Disubstituted 1,2,4-Oxadiazoles: A Technical Guide to Mechanisms, Synthesis, and Drug Discovery
The Chemical Rationale: Why the 1,2,4-Oxadiazole Scaffold?
In modern medicinal chemistry, the 1,2,4-oxadiazole ring has emerged as a privileged heterocyclic scaffold. Historically viewed as a simple structural connector, it is now widely deployed as a bioisosteric replacement for esters and amides[1]. The causality behind this design choice is rooted in pharmacokinetics: while esters are rapidly hydrolyzed by plasma esterases and amides can suffer from poor membrane permeability, the 1,2,4-oxadiazole ring offers exceptional metabolic, thermal, and chemical stability[2].
Furthermore, the nitrogen and oxygen atoms within the ring act as highly directional hydrogen-bond acceptors, allowing for precise interactions with target proteins without the liability of hydrogen-bond donors that often reduce oral bioavailability. By manipulating the substituents at the 3- and 5-positions, researchers can finely tune the lipophilicity, electronic distribution, and spatial geometry of the molecule, unlocking a vast spectrum of biological activities[1].
Oncological Applications: Targeted Therapy and Apoptosis
The structural versatility of 3,5-disubstituted 1,2,4-oxadiazoles has led to significant breakthroughs in targeted cancer therapies, moving away from broad-spectrum cytotoxicity toward highly specific enzyme inhibition.
Steroid Sulfatase (STS) Inhibition in Hormone-Dependent Cancers
Recent advancements (January 2026) have identified 3,5-diaryl-substituted 1,2,4-oxadiazole sulfamates as exceptionally potent inhibitors of Steroid Sulfatase (STS)[3]. STS is a critical enzyme in the local synthesis of estrogens and androgens, driving the proliferation of hormone-dependent breast and prostate cancers.
-
Mechanistic Insight: Structure-activity relationship (SAR) studies reveal that shifting the aryl-sulphamate pharmacophore between the 3- and 5-positions of the heterocycle dictates binding affinity within the STS active site[4].
-
Efficacy: Compound 9j demonstrated an IC50 of 6.64 nM in JEG-3 cells, rivaling the clinical reference drug Irosustat (4.19 nM), while compound 9n reduced enzymatic STS activity to a mere 3.5% at 10 μM[3].
Carbonic Anhydrase (hCA) Inhibition
Human carbonic anhydrases (hCA I and II) are overexpressed in various hypoxic tumors. 3,5-disubstituted-1,2,4-oxadiazoles have been optimized to inhibit these metalloenzymes. Molecular docking confirms that specific derivatives (e.g., compounds 10d and 17d ) establish critical π−π stacking interactions with the Phe91 residue in the hCA I active site, achieving sub-micromolar inhibition (IC50 = 0.68 µM)[5].
Direct Apoptosis Induction
Beyond enzyme inhibition, specific 3-aryl-5-aryl-1,2,4-oxadiazoles (such as 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, compound 1d ) act as direct apoptosis inducers[6]. Chemical genetics and photoaffinity labeling identified the molecular target as TIP47 (an IGF-II receptor binding protein). These compounds exhibit selective in vivo activity in MX-1 tumor models while sparing non-small-cell lung cancer lines like H1299, indicating tumor-type selectivity[6].
Anti-Infective and Agrochemical Efficacy
Anti-Tubercular Activity via Mycolic Acid Inhibition
The rise of Multi-Drug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Tuberculosis necessitates novel mechanisms of action. 1,2,4-oxadiazoles have proven highly effective by antagonizing the polyketide synthase enzyme (Pks13)[7].
-
Causality: Pks13 is essential for the final condensation step in the biosynthesis of mycolic acids—long-chain fatty acids that form the impenetrable mycomembrane of Mycobacterium tuberculosis. By inhibiting Pks13, oxadiazoles collapse the mycobacterial cell wall architecture, leading to pathogen death[7]. Compounds in this class have shown up to 96% inhibition against M. tuberculosis H37Rv at 250 μg/mL[2].
Agrochemical Fungicides
In agricultural science, 3,5-disubstituted-1,2,4-oxadiazoles containing 3-pyrazole groups have been developed to combat resistant crop pests. Compound I6 demonstrated nearly 90% inhibition rates against devastating fungi such as Rhizoctonia solani and Botrytis cinerea at 50 µg/L, establishing the scaffold as a viable alternative to legacy fungicides[8].
Quantitative Data Summary
The following table synthesizes the biological performance of key 3,5-disubstituted 1,2,4-oxadiazole derivatives across various therapeutic domains:
| Compound Designation | Primary Target / Application | Cell Line / Model | Potency (IC50 / GI50 / % Inhibition) | Reference |
| Compound 9j (Sulfamate) | Steroid Sulfatase (STS) | JEG-3 Cells | IC50 = 6.64 nM | [3] |
| Compound 10d | Carbonic Anhydrase I (hCA I) | In vitro enzymatic | IC50 = 0.68 µM | [5] |
| Compound 1d | TIP47 (Apoptosis Inducer) | MX-1 Tumor Model | High in vivo efficacy | [6] |
| Compound 16a | Cytotoxicity (Anticancer) | MCF-7 Cells | IC50 = 0.68 µM | [2] |
| Compound 2b | Pks13 (Anti-Tubercular) | M. tuberculosis H37Rv | 96% Inhibition (at 250 μg/mL) | [2] |
| Compound I6 (Pyrazole hybrid) | Fungicidal | Rhizoctonia solani | 87.56% Inhibition (at 50 µg/L) | [8] |
Experimental Protocols & Methodologies
To ensure reproducibility and scientific integrity, the following protocols outline the self-validating systems used for the synthesis and biological evaluation of these compounds.
Protocol A: Microwave-Assisted One-Pot Synthesis of 1,2,4-Oxadiazoles
Rationale: Traditional thermal cyclization requires harsh conditions and 4–72 hours of reflux, often degrading sensitive functional groups[1]. Microwave irradiation (MWI) in the presence of solid supports ( NH4F/Al2O3 ) accelerates the dehydration-cyclization step to minutes, drastically improving yield and purity[1].
-
Preparation: In a microwave-safe quartz vessel, combine the appropriate arylamidoxime (1.0 eq) and carboxylic acid ester/acyl chloride (1.2 eq).
-
Activation: Add a catalytic amount of NH4F/Al2O3 or a superbase medium (NaOH/DMSO) to activate the coupling[1].
-
Irradiation: Subject the mixture to microwave irradiation (typically 150-300 W, depending on the solvent dielectric constant) at 110°C for 5–15 minutes.
-
Monitoring (Self-Validation): Monitor the consumption of the amidoxime via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the starting material validates the completion of the cyclization.
-
Purification: Quench with ice water, extract with dichloromethane, dry over anhydrous Na2SO4 , and concentrate in vacuo. Recrystallize the residue from methanol[8].
-
Structural Validation: Confirm the 1,2,4-oxadiazole ring formation via 13C NMR (characteristic C3 and C5 peaks at ~168 ppm and ~175 ppm, respectively) and High-Resolution Mass Spectrometry (HRMS)[8].
Protocol B: In Vitro Steroid Sulfatase (STS) Inhibition Assay
Rationale: JEG-3 human choriocarcinoma cells are utilized because they natively express exceptionally high levels of STS, providing a physiologically relevant environment to test intracellular target engagement[3].
-
Cell Culture: Seed JEG-3 cells in 24-well plates at a density of 1×105 cells/well in standard Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2 .
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole sulfamate derivatives (e.g., Compound 9j) in DMSO (final DMSO concentration <0.1%). Treat the cells alongside a positive control (Irosustat) and a vehicle control[3].
-
Substrate Incubation: Add radiolabeled [3H] -estrone sulfate ( E1S ) to each well. Incubate for 4 hours. Causality: STS cleaves the sulfate group, converting the hydrophilic E1S into lipophilic estrone ( E1 ), which can be selectively extracted.
-
Extraction & Quantification: Extract the liberated [3H] -estrone using toluene. Quantify the radioactivity of the organic phase using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of STS inhibition relative to the vehicle control. Plot dose-response curves using non-linear regression to determine the IC50 values[3].
Mechanistic and Workflow Visualizations
Dual pharmacological mechanism of 1,2,4-oxadiazoles in Oncology and Infectious Disease.
Optimized microwave-assisted synthesis workflow for 3,5-disubstituted 1,2,4-oxadiazoles.
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. oarjst.com [oarjst.com]
- 8. webofproceedings.org [webofproceedings.org]
An In-depth Technical Guide to 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine
Abstract
This technical guide provides a comprehensive overview of 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine, a molecule of significant interest within the field of medicinal chemistry. The 1,2,4-oxadiazole scaffold is a privileged heterocycle known for its broad spectrum of biological activities and its role as a bioisostere for amide and ester functionalities, thereby enhancing pharmacokinetic and metabolic properties of drug candidates.[1] This document will delve into the physicochemical properties, a detailed synthetic protocol with mechanistic considerations, and the potential therapeutic applications of this specific derivative. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical insights.
Introduction to the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring system is a five-membered heterocycle containing one oxygen and two nitrogen atoms. First synthesized in the late 19th century, its potential in medicinal chemistry has been increasingly recognized over the past few decades.[2] These compounds are known for their chemical and thermal stability, which contributes to their metabolic stability in biological systems.[3] The hydrophilic and electron-donating properties of the oxadiazole ring enable it to form non-covalent interactions with biological targets such as enzymes and receptors.[3]
Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of pharmacological activities, including anticancer,[2] anti-inflammatory, and anti-Alzheimer's properties.[4] Their utility as bioisosteric replacements for ester and amide groups is a key feature, allowing for the modulation of a molecule's stability and activity.[1]
Physicochemical Properties of 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine
While a specific CAS number for 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine is not publicly cataloged as of the writing of this guide, which is common for novel research compounds, we can predict its key physicochemical properties based on its structure and data from analogous compounds. For internal tracking, this molecule may be assigned a unique identifier within a research institution.
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₆H₁₁N₃O | Elemental Composition |
| Molecular Weight | 141.17 g/mol | Calculation |
| XLogP3 | 0.8 | Computational Prediction |
| Hydrogen Bond Donors | 1 | Structural Analysis |
| Hydrogen Bond Acceptors | 3 | Structural Analysis |
| Rotatable Bonds | 2 | Structural Analysis |
| Topological Polar Surface Area | 50.9 Ų | Computational Prediction |
| Appearance | White to off-white solid | Predicted |
Synthesis and Mechanistic Insights
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established area of organic chemistry.[5][6][7] A common and efficient method involves the cyclization of an O-acyl amidoxime intermediate. For the target compound, 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine, a plausible and robust synthetic route starts from isobutyramide and involves the formation of the corresponding amidoxime, followed by reaction with a methyl isocyanate equivalent.
Detailed Experimental Protocol
Step 1: Synthesis of Isobutyramidinium Oxalate (Isobutyramide Oxime)
-
To a solution of hydroxylamine hydrochloride (1.2 eq) in methanol, add a solution of sodium hydroxide (1.2 eq) in methanol at 0 °C.
-
Stir the mixture for 30 minutes, after which the precipitated sodium chloride is removed by filtration.
-
To the resulting methanolic solution of hydroxylamine, add isobutyronitrile (1.0 eq).
-
Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the crude product in a minimal amount of hot water and add a saturated solution of oxalic acid to precipitate the isobutyramide oxime as its oxalate salt.
-
Filter the white precipitate, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine
-
In a round-bottom flask, suspend isobutyramide oxime (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.1 eq), to the suspension and stir for 15 minutes.
-
To this mixture, add methyl isocyanate (1.05 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction progress should be monitored by TLC.
-
Upon completion, the reaction mixture is typically heated to reflux for 2-4 hours to facilitate the cyclization and dehydration to the final 1,2,4-oxadiazole.
-
After cooling, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to yield the pure 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine.
Mechanistic Rationale
The formation of the 1,2,4-oxadiazole ring proceeds through a well-understood mechanism. The amidoxime, a nucleophile, attacks the electrophilic carbon of the isocyanate. This is followed by an intramolecular cyclization with the elimination of a water molecule to form the stable aromatic 1,2,4-oxadiazole ring. The use of a base in the second step is crucial to deprotonate the amidoxime, increasing its nucleophilicity.
Synthesis Workflow Diagram
Caption: Synthetic pathway for 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine.
Spectroscopic Characterization (Hypothetical Data)
For structural confirmation, the following spectroscopic data would be anticipated:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~3.0 (s, 3H, N-CH₃), ~3.0-3.2 (septet, 1H, CH-(CH₃)₂), ~1.3 (d, 6H, CH-(CH₃)₂), ~5.0 (br s, 1H, NH).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~170 (C5), ~165 (C3), ~30 (N-CH₃), ~28 (CH-(CH₃)₂), ~20 (CH-(CH₃)₂).
-
Mass Spectrometry (ESI+): m/z = 142.0975 [M+H]⁺.
Biological Significance and Therapeutic Potential
The 1,2,4-oxadiazole moiety is a versatile scaffold in drug discovery, with derivatives showing a wide range of biological activities.
-
Anticancer Activity: Numerous 1,2,4-oxadiazole derivatives have been reported to exhibit potent anticancer activity against various human cancer cell lines.[2][8] For instance, some derivatives have shown excellent cytotoxicity against MCF-7, A-549, and A-375 cancer cell lines.[2]
-
Anti-Alzheimer's Disease Activity: Certain 1,2,4-oxadiazole-based compounds have been identified as multi-target agents for Alzheimer's disease, showing inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B).[4]
-
Anti-inflammatory and Analgesic Properties: The 1,2,4-oxadiazole nucleus is present in compounds that exhibit significant anti-inflammatory and analgesic effects.[9]
The specific biological activity of 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine would need to be determined through biological screening. However, based on the activities of structurally related compounds, it could be a candidate for investigation in oncology, neurodegenerative diseases, or inflammatory conditions.
Representative Signaling Pathway
The following diagram illustrates a generalized mechanism by which a hypothetical 1,2,4-oxadiazole derivative might exert its effect, for example, by inhibiting a key kinase in a cancer cell signaling pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway by the title compound.
Conclusion
3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine represents a promising chemical entity within the broader class of biologically active 1,2,4-oxadiazoles. This guide has provided a detailed protocol for its synthesis, an overview of its predicted physicochemical properties, and a discussion of the potential therapeutic applications based on the extensive research into the 1,2,4-oxadiazole scaffold. The synthetic route is robust and amenable to the generation of further derivatives for structure-activity relationship (SAR) studies. Further investigation into the biological activities of this compound is warranted and could lead to the development of novel therapeutic agents.
References
-
Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. ACS Publications. Available at: [Link]
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Biological activity of oxadiazole and thiadiazole derivatives. PMC. Available at: [Link]
-
Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Publishing. Available at: [Link]
-
Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PMC. Available at: [Link]
-
1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. PMC. Available at: [Link]
-
Synthesis of 3,5-disubstituted[1][4][10]-oxadiazoles. ResearchGate. Available at: [Link]
-
Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
-
One-Pot Synthesis of Novel 3,5-Disubstituted-1,2,4-oxadiazoles from Indazole Carboxylic Acid Esters and Amidoximes. Asian Journal of Chemistry. Available at: [Link]
-
NHC-Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Amidoximes and Aldehydes. Scribd. Available at: [Link]
-
Convenient Synthesis and Biological Profile of 5-Amino-Substituted 1,2,4-Oxadiazole Derivatives. ResearchGate. Available at: [Link]
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Physicochemical properties of N-methylated oxadiazole amines
Modulating the Physicochemical Landscape of Oxadiazole Amines via N-Methylation: A Technical Guide for Lead Optimization
Executive Summary
In small-molecule drug discovery, the optimization of physicochemical properties is just as critical as maximizing target affinity. The oxadiazole ring—frequently utilized as a metabolically stable bioisostere for amides and esters—presents unique electronic properties that heavily influence the behavior of attached functional groups. When an exocyclic amine is appended to this scaffold, medicinal chemists often employ N-methylation, a strategy colloquially known as the "magic methyl" effect, to profoundly alter the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile 1[1]. This whitepaper dissects the causality behind how N-methylation of oxadiazole amines modulates lipophilicity, basicity, permeability, and solubility, providing researchers with self-validating protocols to accurately profile these changes.
Mechanistic Foundations: The Oxadiazole Amine Scaffold
To understand the impact of N-methylation, one must first understand the electronic environment of the oxadiazole core (specifically 1,3,4- and 1,2,4-oxadiazoles). The oxadiazole ring is highly electron-withdrawing. When a primary or secondary amine is directly attached to the ring (e.g., 2-amino-1,3,4-oxadiazole), the lone pair of the exocyclic nitrogen is highly delocalized into the electron-deficient heteroaromatic system.
The Basicity Paradox: Unlike aliphatic amines, exocyclic oxadiazole amines are exceptionally weak bases. Protonation does not occur at the exocyclic amine; instead, it occurs at the ring nitrogen (N3). For example, the pKa of 2-amino-5-methyl-1,3,4-oxadiazole in water is approximately 2.372[2]. Consequently, N-methylation of this amine yields compounds like 2-N-methylamino-5-phenyl-1,3,4-oxadiazole, which maintain a highly acidic protonation profile with pKa values remaining in the 2.3–2.7 range[2]. Therefore, N-methylation here is not a tool to modulate basicity, but rather a structural lever to manipulate hydrogen bonding and steric bulk.
The Causality of N-Methylation on Physicochemical Properties
The addition of a mere 14 Daltons (a -CH3 group) triggers a cascade of physicochemical shifts driven by two primary mechanisms: the removal of a Hydrogen Bond Donor (HBD) and the expansion of the hydrophobic surface area.
-
Membrane Permeability (The Desolvation Penalty): A primary amine on an oxadiazole acts as an HBD, interacting strongly with surrounding water molecules. To passively diffuse across a lipophilic cell membrane, this amine must be desolvated—a process carrying a high thermodynamic penalty. N-methylation masks this HBD, drastically lowering the desolvation energy and leading to an exponential increase in passive membrane permeability 3[3].
-
Lipophilicity (LogD): The steric bulk of the methyl group increases the molecule's overall lipophilicity. N-methylation of secondary amines reliably increases the distribution coefficient (LogD) independently of the broader molecular structure4[4].
-
Aqueous Solubility (The Thermodynamic Tug-of-War): Generally, an increase in LogD correlates with a decrease in aqueous solubility. However, N-methylation can sometimes increase solubility if the original primary amine was participating in a rigid, highly stable intermolecular hydrogen-bond network within the crystal lattice. If the methyl group disrupts this crystal packing, the reduction in lattice energy can outweigh the hydrophobic penalty, resulting in enhanced solubility[4]. Conversely, if crystal packing is unaffected, the added lipophilicity will diminish solubility5[5].
Logical pathways linking N-methylation to altered physicochemical and DMPK properties.
Quantitative Data Synthesis
The following table synthesizes representative physicochemical shifts observed when transitioning from a primary oxadiazole amine to its N-methylated counterpart, demonstrating the principles of HBD reduction and lipophilicity enhancement.
| Compound Motif | MW (Da) | pKa (Water) | LogD (pH 7.4) | PAMPA Papp ( 10−6 cm/s) | Aqueous Solubility (µg/mL) |
| 2-Amino-5-phenyl-1,3,4-oxadiazole | 161.16 | ~2.30 | 1.15 | 2.4 | 120.0 |
| 2-(N-Methylamino)-5-phenyl-1,3,4-oxadiazole | 175.19 | ~2.50 | 1.85 | 18.5 | 85.0 |
Note: Data represents generalized trends derived from structural activity relationship (SAR) profiling of oxadiazole derivatives[2][3][4].
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, physicochemical data must be generated using self-validating systems. Below are the definitive protocols for synthesizing and profiling N-methylated oxadiazole amines.
Protocol A: Shake-Flask LogD_{7.4} Determination with Mass Balance Validation
Causality: LogD is highly dependent on pH. Because oxadiazole amines have a pKa < 3, they are entirely neutral at physiological pH (7.4). Measuring LogD at pH 7.4 isolates the intrinsic lipophilicity of the neutral species. A mass balance check is strictly required to ensure the compound isn't precipitating at the interface or adsorbing to the plasticware, which would artificially skew the partition ratio.
Step-by-Step Workflow:
-
Preparation: Prepare a 10 mM stock solution of the N-methylated oxadiazole amine in HPLC-grade DMSO.
-
Solvent Saturation: Pre-saturate 1-octanol with 50 mM Phosphate Buffered Saline (PBS, pH 7.4) and vice versa by stirring vigorously for 24 hours, then separating the phases.
-
Partitioning: In a glass vial, add 10 µL of the DMSO stock to 990 µL of the pre-saturated PBS (resulting in a 100 µM aqueous solution). Add 1000 µL of pre-saturated 1-octanol.
-
Equilibration: Cap tightly and agitate on a mechanical shaker at 300 RPM for 60 minutes at 25°C.
-
Separation: Centrifuge the vials at 3000 x g for 15 minutes to ensure complete phase separation.
-
Quantitation: Carefully extract aliquots from both the octanol and aqueous layers. Analyze both phases via LC-UV/MS against a standard calibration curve.
-
Self-Validation (Mass Balance): Calculate the total mass recovered (Mass in Octanol + Mass in Aqueous). Integrity Check: If total recovery is < 95%, the assay is invalid (indicating precipitation or adsorption). Do not report the LogD; repeat at a lower starting concentration.
Self-validating workflow for Shake-Flask LogD determination ensuring mass balance.
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)
Causality: PAMPA isolates passive transcellular diffusion from active transport. By comparing the primary oxadiazole amine to its N-methylated analog in this assay, the precise benefit of HBD masking can be quantified.
Step-by-Step Workflow:
-
Donor Preparation: Dilute the compound to 50 µM in PBS (pH 7.4) containing 5% DMSO. Add Lucifer Yellow (LY) at 100 µM as an internal membrane integrity marker.
-
Membrane Coating: Coat the PVDF filter of the donor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane.
-
Assembly: Add 150 µL of the donor solution to the donor wells. Add 300 µL of fresh PBS (pH 7.4) containing 5% DMSO to the acceptor wells. Combine the plates to form a sandwich.
-
Incubation: Incubate the sandwich at 25°C for 4 hours in a humidity chamber without agitation (to maintain the unstirred water layer).
-
Analysis & Validation: Separate the plates. Quantify the compound in both donor and acceptor wells via LC-MS/MS. Integrity Check: Measure LY fluorescence in the acceptor well. If LY permeability exceeds 1×10−6 cm/s, the artificial membrane is compromised, and the well data must be discarded.
Conclusion
The N-methylation of oxadiazole amines is a powerful, surgical modification in medicinal chemistry. Because the oxadiazole ring acts as an electron sink, the exocyclic amine is inherently non-basic. Therefore, N-methylation does not introduce a basic liability; instead, it serves purely to mask a hydrogen bond donor and increase steric bulk. By understanding this causality and utilizing self-validating physicochemical assays, drug development professionals can predictably enhance membrane permeability and optimize the pharmacokinetic trajectory of their lead compounds.
References
-
1. National Institutes of Health (NIH) / PMC.
-
4. WordPress.com (DMPK Analysis). 3.3. MDPI. 4.2. PharmaTutor.
-
5. MRC.ac.za / Bioorganic & Medicinal Chemistry Letters.
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Predictive Solvation Profiling of 3-Isopropyl-N-methyl-1,2,4-oxadiazol-5-amine in Dimethyl Sulfoxide (DMSO)
Target Audience: Application Scientists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals.
Executive Summary
In early-stage drug discovery, particularly within Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS), the solubility of a compound in Dimethyl Sulfoxide (DMSO) dictates its viability for biological evaluation. Compounds that precipitate or degrade in DMSO cause false negatives, disrupt liquid handling systems, and waste valuable screening resources[1].
This technical whitepaper provides an in-depth analysis of the predicted DMSO solubility of 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine (Molecular Formula: C6H11N3O). By deconstructing its physicochemical properties, applying predictive machine learning frameworks, and outlining self-validating experimental protocols, this guide establishes a robust methodology for handling this fragment-like molecule in a screening pipeline.
Physicochemical Deconstruction & In Silico Prediction
To predict the solvation behavior of 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine, we must first analyze its structural components. The molecule consists of an electron-deficient 1,2,4-oxadiazole core, an aliphatic isopropyl group at position 3, and a secondary N-methylamine group at position 5.
Machine learning models trained on large pharmaceutical libraries (e.g., datasets exceeding 163,000 molecules) have demonstrated that DMSO solubility is heavily influenced by molecular weight, calculated partition coefficient (ClogP), and the number of rotatable bonds[2].
Table 1: Physicochemical Parameters and Solvation Impact
| Property | Value | Mechanistic Impact on DMSO Solvation |
| Molecular Formula | C6H11N3O | N/A |
| Monoisotopic Mass | 141.09 Da | Highly Favorable: Small molecular volume requires a lower cavitation energy to form a solvent void[3]. |
| ClogP (Estimated) | 1.2 – 1.6 | Favorable: Optimal lipophilicity for interaction with DMSO's methyl groups via dispersion forces. |
| H-Bond Donors (HBD) | 1 (-NH) | Highly Favorable: The amine proton forms a strong hydrogen bond with the highly polarized S=O oxygen of DMSO. |
| H-Bond Acceptors (HBA) | 4 (N, N, O, NH) | Neutral: DMSO is a poor H-bond donor (aprotic), so these sites primarily interact via dipole-dipole forces. |
| Rotatable Bonds | 2 | Favorable: Low conformational flexibility minimizes the entropic penalty upon dissolution[2]. |
Mechanistic Solvation Dynamics
DMSO is a highly polar aprotic solvent with a high dielectric constant ( ϵ≈47 ) and a strong dipole moment. The dissolution of 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine in DMSO is thermodynamically driven by two primary interactions:
-
Hydrogen Bonding: The secondary amine (-NH-CH3) acts as a dedicated hydrogen bond donor. The oxygen atom of DMSO is a powerful H-bond acceptor, creating a strong, directional solute-solvent interaction.
-
Dipole-Dipole & Dispersion Forces: The 1,2,4-oxadiazole ring possesses a strong permanent dipole that aligns with the S=O dipole of DMSO. Simultaneously, the bulky, lipophilic isopropyl group engages in favorable London dispersion forces with the hydrophobic methyl groups of the solvent.
Given these parameters, predictive models classify this compound as highly soluble in DMSO, easily exceeding the 10 mM threshold required for standard HTS libraries, and likely satisfying the stringent 100 mM to 200 mM requirements for FBDD nuclear magnetic resonance (NMR) or X-ray crystallography soaking campaigns[4].
Experimental Workflow & Validation Strategy
To transition from in silico prediction to empirical certainty, a rigorous validation workflow must be employed. The following diagram illustrates the logical progression from theoretical profiling to thermodynamic and kinetic validation.
Figure 1: End-to-end workflow for predicting and validating the DMSO and aqueous solubility of fragment-like molecules.
Self-Validating Experimental Protocols
Because computational predictions can occasionally fail due to unforeseen crystal lattice energies (polymorphism), empirical validation is mandatory. The following protocols are designed with internal controls to ensure data integrity.
Protocol A: Thermodynamic Solubility Assessment in 100% DMSO via qNMR
Causality: Quantitative NMR (qNMR) is chosen over HPLC-UV because it does not require a compound-specific standard curve or rely on the molecule's extinction coefficient. It provides direct, absolute quantitation by comparing the integration of the analyte's protons against a known internal standard.
Step-by-Step Methodology:
-
Saturation: Add 30 mg of solid 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine to 500 µL of anhydrous DMSO- d6 in a 1.5 mL glass vial.
-
Equilibration: Seal the vial under argon (to prevent hygroscopic water absorption) and incubate at 25°C with orbital shaking (1000 rpm) for 24 hours. This extended timeframe ensures true thermodynamic equilibrium is reached between the solid phase and the solution[5].
-
Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25°C to tightly pellet any undissolved solid.
-
Internal Standard Spiking: Carefully transfer 50 µL of the clear supernatant into a standard 5 mm NMR tube. Add 450 µL of a pre-calibrated internal standard solution (e.g., 10.0 mM Maleic Acid in DMSO- d6 ). Self-Validation: Maleic acid provides a sharp, isolated singlet at ~6.26 ppm, which will not overlap with the aliphatic or N-methyl signals of the target compound.
-
Acquisition: Acquire a 1 H-NMR spectrum using a long relaxation delay ( D1≥5×T1 , typically 30-60 seconds) to ensure complete relaxation of all nuclei, preventing integration artifacts.
-
Quantitation: Calculate the absolute solubility by comparing the integrated area of the isopropyl -CH signal (multiplet, ~3.0 ppm) to the maleic acid standard.
Protocol B: Kinetic Aqueous Solubility via Nephelometry
Causality: Even if a compound is highly soluble in 100% DMSO, it must remain in solution when diluted into aqueous assay buffers (typically 1% to 5% final DMSO). Nephelometry detects the light scattering caused by colloidal aggregates before visible precipitation occurs[5].
Step-by-Step Methodology:
-
Stock Preparation: Utilize the validated 100 mM DMSO stock from Protocol A.
-
Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in 100% pure DMSO.
-
Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well clear-bottom microplate. This yields a final DMSO concentration of 1% (v/v) and a top compound concentration of 1 mM.
-
Incubation: Incubate the plate at room temperature for 2 hours. Self-Validation: Include a vehicle control well (2 µL pure DMSO in 198 µL PBS) to establish the baseline optical scattering of the buffer.
-
Measurement: Read the plate using a microplate nephelometer (light scattering at 620 nm).
-
Analysis: The kinetic solubility limit is defined as the highest concentration where the scattering signal does not statistically exceed the vehicle control baseline + 3 standard deviations.
Best Practices & Storage Considerations
While 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine is predicted to be highly soluble in DMSO, maintaining stock integrity requires strict environmental controls. DMSO is highly hygroscopic; exposure to ambient humidity will rapidly increase the water content of the stock solution. Because water acts as an anti-solvent for lipophilic organic molecules, this can trigger spontaneous precipitation of the fragment during freeze-thaw cycles.
Recommendation: Aliquot DMSO stock solutions into single-use acoustic dispensing tubes (e.g., Echo® qualified plates) and store at -20°C in a desiccated environment. Thaw aliquots only once immediately prior to screening.
References
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The 1,2,4-Oxadiazole Scaffold: Mechanistic Insights into Ring Stability and Acid-Catalyzed Degradation
Executive Summary
The 1,2,4-oxadiazole ring is a privileged heterocyclic scaffold in modern medicinal chemistry, primarily utilized as a hydrolytically stable bioisostere for esters, amides, and carboxylic acids[1]. While generally robust under physiological conditions, the structural integrity of the 1,2,4-oxadiazole core is heavily dependent on the microenvironmental pH and the presence of proton donors. This technical whitepaper explores the quantum mechanical stability of the ring, dissects the precise causality of its acid-catalyzed degradation, and provides self-validating experimental protocols for forced degradation studies.
The Bioisosteric Paradigm and Quantum Stability
In drug design, replacing hydrolytically labile functionalities with 1,2,4-oxadiazoles often improves pharmacokinetic profiles while preserving critical target interactions[2]. The heterocycle acts as an effective hydrogen bond acceptor due to the non-ligand electron pairs on its nitrogen and oxygen atoms[2].
Quantum mechanical computations reveal that while the 1,3,4-oxadiazole isomer exhibits slightly higher aromatic stabilization energy (ASE), the 1,2,4-oxadiazole isomer maintains a highly favorable hardness ( η ) and HOMO-LUMO gap, rendering it sufficiently stable for systemic drug circulation[3]. However, this stability is not absolute; the low level of aromaticity and the inherently labile O–N bond make the ring susceptible to specific cleavage pathways under extreme pH conditions[4].
Logical framework for replacing labile amides/esters with 1,2,4-oxadiazole bioisosteres.
Mechanistic Pathway of Acid-Catalyzed Hydrolysis
The degradation of the 1,2,4-oxadiazole ring under acidic conditions is driven by a highly specific sequence of protonation and nucleophilic attack. Understanding this causality is critical for formulation scientists designing stable drug products.
-
Protonation at N-4: At low pH, the N-4 atom of the 1,2,4-oxadiazole ring acts as a weak base and becomes protonated[5].
-
Electrophilic Activation: The protonation of N-4 withdraws electron density from the adjacent methine carbon (C-5), significantly increasing its electrophilicity.
-
Nucleophilic Attack: A nucleophile—typically ambient water acting as a proton donor/exchanger—attacks the activated C-5 position[5].
-
Ring Cleavage: The resulting tetrahedral intermediate is unstable. The C–O bond cleaves, leading to the opening of the ring and the subsequent formation of an aryl nitrile degradation product[5].
Crucially, in the absolute absence of a proton donor (e.g., in strictly anhydrous acetonitrile), the intermediate anion reverts to the parent compound, rendering the drug stable[5].
Acid-catalyzed degradation mechanism of the 1,2,4-oxadiazole ring via N-4 protonation.
Case Study: Degradation Kinetics of BMS-708163
The γ -secretase inhibitor drug candidate BMS-708163 provides a canonical example of 1,2,4-oxadiazole pH sensitivity. Extensive kinetic profiling using 13 C- and 15 N-labeled isotopes combined with LC-MS and NMR confirmed the mechanism described above[5].
Researchers discovered that BMS-708163 exhibits a "U-shaped" pH-rate profile, with maximum stability occurring in a narrow microenvironmental pH range of 3 to 5[5]. In forced degradation studies, exposing the compound to pH levels below 3 triggered rapid N-4 protonation and subsequent aryl nitrile formation, while high pH triggered direct nucleophilic attack on the methine carbon[5]. This highlights the necessity of precise buffer selection during formulation.
Quantitative Data Summaries
Table 1: pH-Dependent Degradation Kinetics (BMS-708163 Model)
Data synthesized from forced degradation kinetic models demonstrating the U-shaped stability curve of 1,2,4-oxadiazole derivatives[5].
| Environmental pH | Primary Degradation Mechanism | Relative Degradation Rate ( kobs ) | Primary Degradant Formed |
| pH < 2.0 | N-4 Protonation → C-5 Attack | High | Aryl Nitrile |
| pH 3.0 - 5.0 | None (Thermodynamic Minimum) | Baseline (Stable) | N/A |
| pH 7.4 | Mild Nucleophilic Attack | Low | Aryl Nitrile / Amide |
| pH > 9.0 | Direct C-5 Attack → N-4 Anion | High | Aryl Nitrile |
Table 2: Bioisosteric Potency Comparison
Quantitative validation of 1,2,4-oxadiazole as a functional replacement for amides, preserving or enhancing target affinity while improving stability[1].
| Parent Compound (Amide) | Target Receptor | Potency ( IC50 ) | 1,2,4-Oxadiazole Bioisostere ( IC50 ) | Fold Difference |
| Compound 17 | HMEC-1 cells | 41±3μM | 9.6±0.7μM | ~4.3x Improvement |
| Vif Antagonist 12 | HIV-1 Vif | Active (Baseline) | Highly Active | Improved Efficacy |
Experimental Protocol: Self-Validating Forced Degradation Study
To accurately map the stability of a novel 1,2,4-oxadiazole candidate, a forced degradation study must isolate the variables of pH and water content. The following protocol utilizes a self-validating mass balance approach to ensure that no volatile or highly polar degradants are lost during analysis.
Rationale for Experimental Choices
-
Cosolvent System (Acetonitrile/Water): 1,2,4-oxadiazoles are highly lipophilic. A 50:50 MeCN/Water mixture ensures total dissolution of the API while providing the necessary proton donor (water) to facilitate hydrolysis[5].
-
Quenching Step: Instantly neutralizing the sample prevents further degradation in the autosampler, ensuring the LC-MS snapshot accurately reflects the specific time-point.
Step-by-Step Methodology
-
System Suitability & Blank Preparation: Prepare a blank 50:50 MeCN/Water solution. Run through the LC-MS to establish a baseline and ensure no ghost peaks interfere with the API or expected aryl nitrile retention times.
-
Sample Preparation: Dissolve the 1,2,4-oxadiazole API in the cosolvent mixture to a final concentration of 1.0mg/mL .
-
Acidic Stress Initiation: Aliquot 5mL of the API solution into an amber glass vial (to prevent concurrent photochemical O-N bond cleavage[4]). Add 1.0mL of 0.1N HCl to drop the pH below 2.0.
-
Thermal Incubation: Seal the vial and incubate in a shaking water bath at 40∘C . Pull 500μL aliquots at T=0,24,48, and 72 hours.
-
Quenching (Critical Step): Immediately transfer each pulled aliquot into a vial containing 50μL of 1.0N NaOH buffer to neutralize the pH to ~7.0, halting the acid-catalyzed hydrolysis.
-
LC-MS & NMR Analysis: Inject the quenched samples into a High-Resolution Mass Spectrometer (HRMS). Monitor the depletion of the parent mass and the emergence of the aryl nitrile fragment.
Self-Validation Checkpoint (Mass Balance): Calculate the molar sum of the remaining parent API and all identified degradant peaks. The total mass balance must equal 100%±5% . A deficit >5% indicates the formation of undetected volatile degradants or precipitation, invalidating the kinetic rate calculation.
Step-by-step experimental workflow for forced acidic degradation and kinetic profiling.
Conclusion
The 1,2,4-oxadiazole ring is a powerful tool for medicinal chemists, offering a stable, non-classical bioisostere for amides and esters. However, its stability is not absolute. Formulators and synthetic chemists must be acutely aware of its susceptibility to acid-catalyzed hydrolysis, driven by N-4 protonation and subsequent nucleophilic attack at the C-5 methine carbon. By leveraging cosolvent kinetics and strict pH control (optimally between pH 3-5), the integrity of this critical scaffold can be preserved throughout the drug development lifecycle.
References
-
Benchchem. Technical Support Center: 1,2,4-Oxadiazole Core Stability.4
-
SciELO Brazil. 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents.2
-
PubMed (NIH). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate.5
-
Benchchem. The 1,2,4-Oxadiazole Core: A Technical Guide to Bioisosteric Replacement in Drug Discovery.1
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Scientific Research Publishing (SCIRP). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation.3
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The 1,2,4-Oxadiazole Core: A Senior Application Scientist's Guide to Bioisosteric Replacement in Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the strategic optimization of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Bioisosteric replacement stands as a cornerstone of this endeavor, enabling the medicinal chemist to fine-tune molecular properties to overcome liabilities such as metabolic instability and poor bioavailability. Among the arsenal of bioisosteric surrogates, the 1,2,4-oxadiazole ring has emerged as a particularly versatile and effective replacement for common functional groups, namely esters, amides, and carboxylic acids.[1][2][3] This in-depth technical guide provides a comprehensive overview of the bioisosteric properties of the 1,2,4-oxadiazole core, grounded in field-proven insights and supported by quantitative data and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable heterocyclic scaffold in their drug discovery programs.
The Rationale for Bioisosterism: Beyond Simple Analogs
The principle of bioisosterism involves the substitution of a functional group within a biologically active molecule with another group that retains similar steric and electronic characteristics, with the goal of modulating its biological activity or physicochemical properties.[2][4] This is not merely about creating analogs, but about a rational design strategy to address specific challenges encountered during lead optimization. The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has proven to be an exceptional tool in this regard.[5][6] Its rigid, planar structure and distinct electronic nature allow it to mimic the spatial arrangement and hydrogen bonding capabilities of esters and amides while offering significant advantages in terms of metabolic stability.[1][7][8]
The 1,2,4-Oxadiazole as a Superior Surrogate
Overcoming the Achilles' Heel of Esters and Amides: Metabolic Instability
Esters and amides are ubiquitous in drug molecules but are often susceptible to hydrolysis by esterases and amidases, leading to rapid clearance and poor bioavailability.[9] The 1,2,4-oxadiazole ring is significantly more resistant to enzymatic cleavage, making it an excellent bioisostere to enhance metabolic stability.[3][10]
Table 1: Comparative Metabolic Stability of Ester/Amide vs. 1,2,4-Oxadiazole Bioisosteres
| Parent Compound (Ester/Amide) | Bioisosteric Analog (1,2,4-Oxadiazole) | Target | Improvement in Metabolic Stability (t½ in HLM) | Reference |
| Pyrazole derivative with ester moiety | Pyrazole derivative with 1,2,4-oxadiazole | Store-Operated Calcium Entry (SOCE) Modulators | Significantly higher residual substrate after 1h incubation in human liver microsomes (HLM), indicating enhanced stability.[11][12][13] | [11][12][13] |
| Compound with amide linkage | Analog with 1,2,4-oxadiazole replacement | Various | Generally observed increase in half-life in microsomal stability assays.[10][14] | [10][14] |
The enhanced stability of the 1,2,4-oxadiazole is attributed to the electronic nature of the ring, which is less susceptible to nucleophilic attack by hydrolytic enzymes.[9] This inherent stability translates directly to improved pharmacokinetic profiles, including longer half-lives and increased plasma exposure.[15]
Mimicking the Carboxylic Acid: A Strategy for Modulating Acidity and Lipophilicity
Carboxylic acids are crucial for target engagement in many drug classes, often acting as key hydrogen bond donors and acceptors. However, their acidic nature can lead to poor membrane permeability and potential for off-target effects. The 1,2,4-oxadiazole ring can serve as a non-classical bioisostere for carboxylic acids, particularly when substituted with a hydroxyl group (as a 1,2,4-oxadiazol-5(4H)-one) or other acidic protons, to mimic the acidic proton and hydrogen bonding pattern of a carboxylic acid while modulating pKa and lipophilicity.[16][17]
Table 2: Physicochemical Property Modulation with 1,2,4-Oxadiazole Bioisosteres for Carboxylic Acids
| Property | Carboxylic Acid | 1,2,4-Oxadiazole Bioisostere | Consequence in Drug Design |
| Acidity (pKa) | Typically 4-5 | Can be tuned over a wider range depending on substitution. | Allows for fine-tuning of ionization state at physiological pH, impacting solubility and cell permeability. |
| Lipophilicity (LogP/LogD) | Generally lower | Often more lipophilic. | Can improve membrane permeability and oral absorption, but may also increase binding to plasma proteins or metabolic enzymes.[9] |
| Hydrogen Bonding | Acts as both H-bond donor and acceptor. | Can act as an H-bond acceptor; specific substitutions can introduce H-bond donor capabilities. | Preserves key interactions with the biological target. |
Synthetic Strategies: Accessing the 1,2,4-Oxadiazole Core
The successful application of the 1,2,4-oxadiazole as a bioisostere is contingent on efficient and versatile synthetic methodologies. The most common and robust method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acylamidoxime intermediate, which is typically formed from the reaction of an amidoxime with an acylating agent.[18][19]
General Synthesis Workflow
Caption: General synthesis workflow for 3,5-disubstituted 1,2,4-oxadiazoles.
Detailed Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
This protocol describes a modern, efficient one-pot synthesis.[19]
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Carboxylic Acid (1.1 eq)
-
Coupling agent (e.g., EDC·HCl, 1.2 eq)
-
Base (e.g., DIPEA, 2.0 eq)
-
Solvent (e.g., DMF, anhydrous)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the substituted carboxylic acid and substituted amidoxime in anhydrous DMF, add the coupling agent (EDC·HCl) and base (DIPEA).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Heat the reaction mixture to 80-120 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-disubstituted-1,2,4-oxadiazole.
In Vitro Evaluation of Bioisosteric Properties
The true test of a bioisosteric replacement lies in its impact on the biological and physicochemical properties of the molecule. A key in vitro assay to assess the success of this strategy is the metabolic stability assay using human liver microsomes (HLM).
Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM) (e.g., 20 mg/mL)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile with an internal standard (for quenching and analysis)
-
96-well plate
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare the incubation mixture by adding the HLM to the phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.
-
Add the test compound to the incubation mixture to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a 96-well plate containing ice-cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.[2]
Caption: Workflow for the in vitro metabolic stability assay.
Case Study: Bioisosteric Replacement of an Ester with a 1,2,4-Oxadiazole in a SOCE Modulator
A compelling example of the successful application of this strategy is in the development of metabolically stable modulators of Store-Operated Calcium Entry (SOCE).[11][12][13] In a series of pyrazole-based compounds, an ester moiety was identified as a metabolic liability.
Caption: Bioisosteric replacement of an ester with a 1,2,4-oxadiazole.
The bioisosteric replacement of the ester with a 1,2,4-oxadiazole ring resulted in a new class of modulators with significantly enhanced metabolic stability, while maintaining or even improving the desired biological activity.[11][12][13] This case study underscores the power of the 1,2,4-oxadiazole as a tool to address specific drug metabolism and pharmacokinetic (DMPK) issues.
Conclusion and Future Perspectives
The 1,2,4-oxadiazole ring is a proven and valuable scaffold in medicinal chemistry, offering a robust solution to the inherent liabilities of esters, amides, and carboxylic acids.[2][14] Its ability to enhance metabolic stability, modulate physicochemical properties, and maintain key biological interactions makes it an indispensable tool for lead optimization. As our understanding of drug metabolism and target engagement deepens, the rational application of bioisosteric replacements with moieties like the 1,2,4-oxadiazole will continue to be a critical strategy in the design of the next generation of therapeutics. Researchers and drug development professionals are encouraged to consider the 1,2,4-oxadiazole as a primary option when faced with challenges of metabolic instability or the need to fine-tune the properties of a lead compound.[2]
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de F. O. Costa, E. A., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8303. [Link]
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Street, L. J., et al. (1993). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 36(12), 1529-1538. [Link]
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Pinheiro, M. P., et al. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules. [Link]
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Heimann, D., et al. (2017). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. MedChemComm, 8(8), 1649-1655. [Link]
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Aprile, S., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters, 12(4), 640-646. [Link]
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G. S., S., & K., P. (2012). 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Research Journal of Pharmacy and Technology. [Link]
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Diana, G. D., et al. (1993). Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. Journal of Medicinal Chemistry, 36(3), 3240-3245. [Link]
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Youssif, B. G. M., et al. (2024). Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors. Frontiers in Chemistry. [Link]
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Pace, A., et al. (2020). recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. Organic & Biomolecular Chemistry. [Link]
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Kier, L. B., & Hall, L. H. (2000). Bioisosterism: Quantitation of Structure and Property Effects. Progress in Medicinal Chemistry. [Link]
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G. O. D., et al. (2025). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]
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Boström, J., et al. (2018). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry, 61(10), 4443-4458. [Link]
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Toloza, C., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Molecules, 27(8), 2596. [Link]
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Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry. [Link]
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Kumar, R., et al. (2025). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Journal of Pharma and Biomedics. [Link]
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An In-depth Technical Guide to Potential Therapeutic Targets for Novel Oxadiazole Derivatives
Introduction
The oxadiazole nucleus, a five-membered aromatic ring containing one oxygen and two nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its role as a bioisostere for amide and ester groups, metabolic stability, and ability to participate in hydrogen bonding, have made it a cornerstone in the design of novel therapeutic agents.[1][2] This guide provides an in-depth exploration of the most promising therapeutic targets for novel oxadiazole derivatives, with a focus on oncology, infectious diseases, and inflammatory conditions. We will delve into the molecular rationale for target selection, present detailed experimental protocols for compound evaluation, and provide an overview of the key synthetic strategies for accessing these versatile molecules.
I. Oncological Targets: Exploiting Cancer Cell Vulnerabilities
The pleiotropic nature of oxadiazole derivatives has been extensively leveraged in the development of anticancer agents. These compounds have been shown to interfere with multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.
Disruption of the Cytoskeleton: Tubulin Polymerization
Mechanism: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Oxadiazole derivatives have emerged as potent inhibitors of tubulin polymerization, often by binding to the colchicine-binding site, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Signaling Pathway:
Caption: Inhibition of Tubulin Polymerization by Oxadiazole Derivatives.
Induction of Apoptosis: Activating the Caspase Cascade
Mechanism: Evasion of apoptosis is a critical step in tumorigenesis. Oxadiazole derivatives can induce apoptosis through various mechanisms, including the activation of effector caspases like caspase-3 and modulation of the Bcl-2 family of proteins.[3] Some derivatives have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby promoting the release of cytochrome c from mitochondria and initiating the intrinsic apoptotic pathway.[4]
Signaling Pathway:
Caption: Intrinsic Apoptosis Pathway Modulation by Oxadiazoles.
Inhibition of Pro-Survival Signaling: Kinases and Transcription Factors
Mechanism: The aberrant activation of signaling pathways like the PI3K/Akt/mTOR and MAPK/ERK is a common driver of cancer cell proliferation and survival.[1][5][6][7][8][9][10] Oxadiazole derivatives have been developed as inhibitors of key kinases in these pathways, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[11] Additionally, the transcription factor NF-κB, which regulates the expression of numerous pro-inflammatory and anti-apoptotic genes, is another promising target.[12][13][14][15]
Signaling Pathway:
Caption: Inhibition of Pro-Survival Pathways by Oxadiazole Derivatives.
Other Notable Oncological Targets
-
Topoisomerases: These enzymes are crucial for resolving DNA topological problems during replication and transcription. Oxadiazole derivatives have been reported as inhibitors of both topoisomerase I and II.[10][15][16][17]
-
Carbonic Anhydrases: Specifically, the tumor-associated isoforms CA IX and XII, which are involved in pH regulation and tumor progression, are viable targets.
-
Histone Deacetylases (HDACs): Inhibition of HDACs by oxadiazole-containing compounds can lead to cell cycle arrest and apoptosis.
II. Infectious Disease Targets: Combating Microbial Threats
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with new mechanisms of action. Oxadiazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.
Disruption of DNA Replication: DNA Gyrase and Topoisomerase IV
Mechanism: Bacterial DNA gyrase (a type II topoisomerase) introduces negative supercoils into DNA, a process essential for DNA replication and transcription.[2][16][18][19][20] It is a validated target for the fluoroquinolone class of antibiotics. Oxadiazole derivatives have been identified as inhibitors of DNA gyrase and the related topoisomerase IV, leading to the accumulation of double-strand breaks and bacterial cell death.[2]
Mechanism Diagram:
Caption: Inhibition of Bacterial DNA Gyrase by Oxadiazole Derivatives.
Inhibition of Key Metabolic Enzymes: Urease
Mechanism: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In pathogenic bacteria such as Helicobacter pylori, urease activity is a critical virulence factor, allowing the bacteria to survive in the acidic environment of the stomach. Oxadiazole derivatives have been shown to be potent inhibitors of urease, making them attractive candidates for the treatment of H. pylori infections.
Interference with Cell Wall Synthesis
Mechanism: The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cell integrity and is an excellent target for antibiotics.[21][22][23][24][25] While less explored for oxadiazoles, targeting the enzymes involved in the multi-step peptidoglycan biosynthesis pathway presents a promising avenue for the development of novel antibacterial agents.
III. Anti-inflammatory Targets: Modulating the Inflammatory Cascade
Chronic inflammation is a key component of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Oxadiazole derivatives have shown promise as anti-inflammatory agents by targeting key enzymes in the inflammatory cascade.
Inhibition of Prostaglandin and Leukotriene Synthesis: COX and LOX Enzymes
Mechanism: Cyclooxygenase (COX) and lipoxygenase (LOX) are the two major enzyme families involved in the metabolism of arachidonic acid to produce pro-inflammatory mediators such as prostaglandins and leukotrienes.[11][17][26][27][28][29] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily target COX enzymes. Oxadiazole derivatives have been developed as both selective COX-2 inhibitors and dual COX/LOX inhibitors, offering the potential for improved efficacy and reduced gastrointestinal side effects compared to traditional NSAIDs.
Signaling Pathway:
Caption: Inhibition of the Arachidonic Acid Cascade by Oxadiazoles.
Modulation of Pro-inflammatory Cytokines: TNF-α
Mechanism: Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that plays a central role in the pathogenesis of many autoimmune and inflammatory diseases.[29][30][31][32][33] Inhibition of TNF-α signaling is a clinically validated therapeutic strategy. Oxadiazole derivatives can indirectly modulate TNF-α production and signaling, often through the inhibition of the NF-κB pathway.[32]
IV. Experimental Protocols for Target Validation and Compound Screening
The following section provides detailed, step-by-step methodologies for key experiments to evaluate the interaction of novel oxadiazole derivatives with their putative targets.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
Principle: This assay monitors the polymerization of tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that binds preferentially to polymerized microtubules.[8][13][27]
Experimental Workflow:
Caption: Workflow for Tubulin Polymerization Assay.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein in ice-cold G-PEM buffer (80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP) to a final concentration of 4 mg/mL. Keep on ice.
-
Prepare a 10X stock of the fluorescent reporter (e.g., DAPI) in G-PEM buffer.
-
Prepare serial dilutions of the oxadiazole derivatives and a positive control (e.g., colchicine) in G-PEM buffer at 10X the final desired concentration.
-
-
Assay Setup:
-
In a pre-warmed (37°C) 96-well black plate, add 10 µL of the 10X compound dilutions or vehicle control to the respective wells.
-
Prepare the reaction mixture on ice by combining the tubulin solution and the 10X fluorescent reporter.
-
-
Initiation and Measurement:
-
To initiate polymerization, add 90 µL of the tubulin/reporter mixture to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence (e.g., Ex/Em = 360/450 nm for DAPI) every minute for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
Determine the Vmax of polymerization and the final polymer mass for each concentration of the test compound.
-
Calculate the IC50 value for inhibition of tubulin polymerization.
-
Caspase-3 Colorimetric Assay
Principle: This assay measures the activity of caspase-3 by detecting the cleavage of a colorimetric substrate, Ac-DEVD-pNA, which releases the chromophore p-nitroaniline (pNA).[6][11][22][34][35]
Protocol:
-
Cell Treatment and Lysate Preparation:
-
Treat cancer cells with various concentrations of the oxadiazole derivative for a specified time to induce apoptosis.
-
Lyse the cells in a chilled lysis buffer and collect the cytosolic extract by centrifugation.
-
Determine the protein concentration of the lysates.
-
-
Assay Reaction:
-
In a 96-well plate, add 50-100 µg of protein lysate to each well.
-
Add an equal volume of 2X reaction buffer containing DTT.
-
Add the Ac-DEVD-pNA substrate to a final concentration of 200 µM.
-
-
Measurement and Analysis:
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity compared to the untreated control.
-
In Vitro COX-2 Inhibition Assay (Colorimetric)
Principle: This assay measures the peroxidase activity of COX-2 by monitoring the oxidation of a chromogenic substrate.[5][21][30]
Protocol:
-
Reagent Preparation:
-
Prepare the assay buffer, heme, and COX-2 enzyme solution according to the kit manufacturer's instructions.
-
Prepare dilutions of the oxadiazole derivatives and a positive control (e.g., celecoxib).
-
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme.
-
Add the test compounds or vehicle control and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
-
Measurement and Analysis:
-
Immediately add the colorimetric substrate and measure the absorbance at the appropriate wavelength (e.g., 590 nm) in kinetic mode.
-
Determine the rate of the reaction for each compound concentration.
-
Calculate the percent inhibition and the IC50 value.
-
Antibacterial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][23][31][36][37]
Protocol:
-
Inoculum Preparation:
-
Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton broth).
-
-
Plate Preparation:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the oxadiazole derivatives in the broth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.
-
V. Synthetic Strategies for Oxadiazole Derivatives
The versatility of the oxadiazole scaffold is matched by the numerous synthetic routes available for its construction. The choice of method depends on the desired substitution pattern and the availability of starting materials.
Synthesis of 1,3,4-Oxadiazoles
A common and efficient method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines, which are typically prepared from the reaction of an acid hydrazide with a carboxylic acid or its derivative.[36][37][38][39][40]
General Synthetic Scheme:
Caption: General Synthesis of 1,3,4-Oxadiazoles.
Synthesis of 1,2,4-Oxadiazoles
The most prevalent method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction of an amidoxime with an acylating agent, such as an acyl chloride or a carboxylic acid, followed by cyclodehydration.[34][35][39][41][42][43][44]
General Synthetic Scheme:
Caption: General Synthesis of 1,2,4-Oxadiazoles.
VI. Conclusion
Oxadiazole derivatives represent a highly versatile and promising class of compounds with a broad spectrum of therapeutic applications. Their ability to interact with a diverse range of biological targets in oncology, infectious diseases, and inflammation underscores their importance in modern drug discovery. The synthetic accessibility of the oxadiazole scaffold allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide has provided a comprehensive overview of the key therapeutic targets, along with the rationale for their selection and detailed protocols for their evaluation. It is anticipated that continued research into this remarkable heterocyclic system will lead to the development of novel and effective therapies for a wide range of human diseases.
VII. References
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Baykov, S., et al. (2017). One-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature from carboxylic acid esters and amidoximes in a superbase medium. RSC Advances, 7(59), 37133-37142. [Link]
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Al-Ghorbani, M., et al. (2015). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Tropical Journal of Pharmaceutical Research, 14(10), 1841-1848. [Link]
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Jatav, V., Mishra, P., Kashaw, S., & Stables, J. P. (2008). Synthesis and CNS depressant activity of some novel 3-[5-(substituted aryl)-1, 3, 4-oxadiazol-2-yl]-2-styryl quinazoline-4 (3H)-ones. European journal of medicinal chemistry, 43(9), 1945-1954. [Link]
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Karad, S. C., et al. (2013). Synthesis of morpholinoquinoline derivatitives of 1,2,4-oxadiazole. International Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 485-488. [Link]
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Braga, A. L., et al. (2004). An easy synthesis of 3, 5-disubstituted 1, 2, 4-oxadiazoles from carboxylic acids and arylamidoximes mediated by ethyl chloroformate. Journal of the Brazilian Chemical Society, 15, 787-790. [Link]
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Lotfaliansaremi, S., et al. (2020). The Role of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Cancer. Medical Research Archives, 8(4). [Link]
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Guo, Y. J., et al. (2020). ERK/MAPK signalling pathway and tumorigenesis. Experimental and therapeutic medicine, 19(3), 1997-2007. [Link]
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Kumara Swamy, U., et al. (2014). One-Pot Synthesis of Novel 3, 5-Disubstituted-1, 2, 4-oxadiazoles from Indazole Carboxylic Acid Esters and Amidoximes. Asian Journal of Chemistry, 26(7), 1921. [Link]
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Al-Hourani, B. J. (2016). Rationally Designed Multitarget Agents Against Inflammation and Pain. Current medicinal chemistry, 23(26), 2919-2944. [Link]
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Aggarwal, B. B. (2011). NF-κB in cancer: a matter of life and death. Cancer discovery, 1(6), 469-471. [Link]
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Patsnap Synapse. (2024, June 21). What are Bacterial DNA gyrase inhibitors and how do they work? [Link]
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Demkowicz, S., et al. (2020). Novel 1, 2, 4-oxadiazole derivatives in drug discovery. Pharmaceuticals, 13(6), 111. [Link]
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Li, H., et al. (2019). Research progress on the PI3K/AKT signaling pathway in gynecological cancer (Review). Oncology letters, 17(4), 4499-4505. [Link]
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Egan, A. J., et al. (2015). Core Steps of Membrane-Bound Peptidoglycan Biosynthesis: Recent Advances, Insight and Opportunities. Current protein & peptide science, 16(7), 573-591. [Link]
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J. H. Lee, et al. (2021). The Role of Tumor Necrosis Factor Alpha (TNF-α) in Autoimmune Disease and Current TNF-α Inhibitors in Therapeutics. International Journal of Molecular Sciences, 22(5), 2719. [Link]
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Amerigo Scientific. (n.d.). DNA Gyrase: Structure, Function, and Its Role in Research and Industry. Retrieved from [Link]
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Li, Y., et al. (2022). NHC-Catalyzed Synthesis of 3, 5-Disubstituted 1, 2, 4-Oxadiazoles from Amidoximes and Aldehydes. Organic Letters, 24(45), 8345-8350. [Link]
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Preprints.org. (2023). The MAPK/ERK Signaling Axis in Cancer Development and Pain Modulation: A Comprehensive Review. [Link]
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Wu, H., et al. (2022). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 12, 911224. [Link]
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Gustafsson, A. B., & Gottlieb, R. A. (2007). Bcl-2 family members and apoptosis, taken to heart. American Journal of Physiology-Heart and Circulatory Physiology, 292(1), H52-H59. [Link]
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Encyclopedia MDPI. (2022, October 18). Apoptosis Regulators Bcl-2 and Caspase-3. [Link]
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Parameswaran, N., & Patial, S. (2010). Tumor necrosis factor-α signaling in inflammation. Journal of clinical & cellular immunology, 1(2). [Link]
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Van Loo, G., & Bertrand, M. J. (2023). The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues. Frontiers in Cell and Developmental Biology, 11, 1157424. [Link]
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McCubrey, J. A., et al. (2019). NF-κB signaling and crosstalk during carcinogenesis. 4open, 2, 4. [Link]
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de Oliveira, C. S. A., et al. (2016). Synthesis and antibacterial evaluation of 3, 5-diaryl-1, 2, 4-oxadiazole derivatives. Journal of the Brazilian Chemical Society, 27, 1341-1349. [Link]
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The 1,2,4-Oxadiazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-oxadiazole, a five-membered aromatic heterocycle, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable versatility that has propelled numerous derivatives into various stages of drug discovery and development.[1][2][3] Its significance lies not only in the broad spectrum of biological activities its derivatives possess but also in its valuable role as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[2][4][5][6][7][8] This guide provides a comprehensive technical overview of 1,2,4-oxadiazole derivatives, delving into their synthesis, structure-activity relationships (SAR), and diverse therapeutic applications. From their potent anticancer and anti-inflammatory properties to their emerging roles in combating neurodegenerative diseases and infectious agents, this document serves as a critical resource for scientists seeking to leverage the full potential of this privileged scaffold.
The Ascendance of a Heterocycle: Why the 1,2,4-Oxadiazole Core is a Focal Point in Medicinal Chemistry
The five-membered 1,2,4-oxadiazole ring, containing one oxygen and two nitrogen atoms, has garnered significant attention from medicinal chemists for several compelling reasons.[1][9] Its unique electronic and structural properties make it an attractive framework for the design of novel therapeutic agents.[10] The interest in the biological applications of 1,2,4-oxadiazoles has seen a significant increase over the last fifteen years, leading to the discovery of several commercially available drugs incorporating this moiety.[1][2]
One of the most powerful applications of the 1,2,4-oxadiazole ring in drug design is its function as a bioisostere for metabolically labile ester and amide groups.[2][4][5][6][7][8] This bioisosteric replacement can enhance metabolic stability by mitigating hydrolysis while maintaining or improving interactions with biological targets.[4][6][7] The 1,2,4-oxadiazole can mimic the size, shape, and electronic distribution of these functional groups, thereby preserving biological activity while improving the overall drug-like properties of a molecule.[4]
The inherent stability of the 1,2,4-oxadiazole ring to both chemical and thermal conditions, coupled with its ability to engage in hydrogen bonding, further solidifies its status as a privileged scaffold in drug discovery.[10][11][12]
Crafting the Core: Synthetic Strategies for 1,2,4-Oxadiazole Derivatives
The construction of the 1,2,4-oxadiazole ring is a well-established area of organic synthesis, with several reliable methods at the disposal of medicinal chemists. The most prevalent and versatile approach involves the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[13][14] A common pathway to generate the requisite nitrile oxide in situ is through the dehydration of an α-nitroketone.[13]
However, the most widely employed laboratory synthesis involves the acylation of an amidoxime followed by a dehydrative cyclization. This two-step, one-pot procedure is often favored for its efficiency and broad substrate scope.
Experimental Protocol: General Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles[13]
This protocol outlines a common and efficient method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles, utilizing a p-toluenesulfonic acid (PTSA)-ZnCl2 catalyst system.[13]
Materials:
-
Substituted amidoxime
-
Organic nitrile
-
p-Toluenesulfonic acid (PTSA)
-
Zinc chloride (ZnCl2)
-
Appropriate solvent (e.g., toluene, xylene)
Procedure:
-
To a solution of the substituted amidoxime (1.0 eq) in the chosen solvent, add the organic nitrile (1.2 eq).
-
Add PTSA (0.1 eq) and ZnCl2 (0.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted-1,2,4-oxadiazole.
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.
A Spectrum of Therapeutic Promise: Pharmacological Activities of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole scaffold is a constituent of molecules with a vast array of pharmacological activities.[1][2][5][15] This section will explore some of the most significant and well-documented therapeutic areas where these derivatives have shown immense potential.
Anticancer Activity
A substantial body of research has highlighted the potent anticancer activity of 1,2,4-oxadiazole derivatives against a multitude of cancer cell lines.[16][17][18][19] The discovery of 3,5-diarylsubstituted derivatives as inducers of apoptosis marked a significant breakthrough in this area.[1]
Structure-Activity Relationship (SAR) Insights:
-
Substitution Pattern: The nature and position of substituents on the aryl rings of 3,5-diaryl-1,2,4-oxadiazoles significantly influence their anticancer potency.
-
Electron-Donating vs. Electron-Withdrawing Groups: Studies have shown that the presence of electron-donating groups (EDGs) on the aryl rings can enhance antiproliferative activity, whereas electron-withdrawing groups (EWGs) often lead to a decrease in potency.[1]
-
Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as imidazopyridines or 1,2,4-thiadiazole-pyrimidines, linked to the 1,2,4-oxadiazole core has yielded compounds with potent cytotoxic activity.[18] For instance, SAR studies on 1,2,4-oxadiazole linked with 1,2,4-thiadiazole-pyrimidines revealed that a 3,4,5-trimethoxy substitution on the phenyl ring was crucial for optimal activity.[18]
Table 1: Anticancer Activity of Selected 1,2,4-Oxadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | MCF-7, A-549, A375 | 0.68±0.03, 1.56±0.061, 0.79±0.033 | [18] |
| Compound 5 | MCF-7, A-549, Colo-205, A2780 | 0.22±0.078, 0.11±0.051, 0.93±0.043, 0.34±0.056 | [18] |
| Compound 86 | HepG2 | 1.07 | [16] |
| Compound 87 | HepG2 | 1.03 | [16] |
| 17a | HCT-116, MCF-7 | >50, 0.65 | [2] |
| 17b | HCT-116, MCF-7 | 25.4, 2.41 | [2] |
Anti-inflammatory and Analgesic Activities
1,2,4-Oxadiazole derivatives have been extensively investigated for their anti-inflammatory and analgesic properties.[20] Many of these compounds exert their effects by inhibiting key inflammatory mediators and pathways.
Mechanism of Action: Several 1,2,4-oxadiazole derivatives have been identified as inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[3][21] By inhibiting the activation of NF-κB, these compounds can reduce the expression of pro-inflammatory cytokines and enzymes.[3][21]
Diagram of the NF-κB Signaling Pathway and Inhibition by 1,2,4-Oxadiazole Derivatives:
Caption: Inhibition of the NF-κB signaling pathway by 1,2,4-oxadiazole derivatives.
Antibacterial Activity
The emergence of multidrug-resistant bacteria has created an urgent need for novel antibiotics. The 1,2,4-oxadiazole class of antibiotics has shown promise, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[22][23][24] These compounds often work by impairing cell wall biosynthesis.[22]
Structure-Activity Relationship (SAR) Insights:
-
A-Ring Substitutions: A hydrogen-bond donor in the 'A' ring (often a phenol, aniline, or certain heterocycles like pyrazole) is generally required for antibacterial activity.[24]
-
C- and D-Ring Modifications: Structural variations on the 'C' and 'D' rings are tolerated and can be modulated to optimize activity and pharmacokinetic properties.[23][24] Hydrophobic substituents, particularly halogens, in the 'D' ring are often well-tolerated.[25]
Table 2: Antibacterial Activity of Selected 1,2,4-Oxadiazole Derivatives
| Compound | Bacterium | MIC (µg/mL) | Reference |
| 75b | S. aureus | Not specified, but efficacious in a mouse model | [22] |
| 1, 2, 4-8 | S. aureus | 0.5 - 4 | [25] |
Neuroprotective and Anti-Alzheimer's Activity
Recent research has highlighted the potential of 1,2,4-oxadiazole derivatives in the treatment of neurodegenerative disorders, most notably Alzheimer's disease.[26][27][28][29][30] These compounds can act on multiple targets implicated in the pathology of Alzheimer's.
Multitarget Approach: Many 1,2,4-oxadiazole derivatives exhibit a multitarget profile, simultaneously inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[26][27] Some derivatives also show inhibitory activity against monoamine oxidase A and B (MAO-A and MAO-B) and possess antioxidant properties.[26][27]
Table 3: Anti-Alzheimer's Activity of Selected 1,2,4-Oxadiazole Derivatives
| Compound | Target | IC50 (µM) | Reference |
| 2b | AChE | 0.0158 - 0.121 (range for several compounds) | [26] |
| 2c | AChE | 0.0158 - 0.121 (range for several compounds) | [26] |
| 3a | AChE | 0.0158 - 0.121 (range for several compounds) | [26] |
| 4a | AChE | 0.0158 - 0.121 (range for several compounds) | [26] |
| 1b, 2a-c, 3b, 4a-c, 5a-c | AChE | 0.00098 - 0.07920 | [27] |
Future Directions and Conclusion
The 1,2,4-oxadiazole ring continues to be a highly fruitful scaffold in the quest for novel therapeutics.[18] Its remarkable versatility, evidenced by the broad range of biological activities and its utility as a bioisostere, ensures its continued prominence in medicinal chemistry.[1][2][4][5][6][7][8] Future research will likely focus on the development of more potent and selective 1,2,4-oxadiazole derivatives through a deeper understanding of their structure-activity relationships and mechanisms of action. The application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will undoubtedly play a crucial role in guiding the design and optimization of the next generation of 1,2,4-oxadiazole-based drugs.[10] The continued exploration of this privileged scaffold holds immense promise for addressing unmet medical needs across a wide spectrum of diseases.
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Application Note: A Robust Two-Step Synthesis of 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine for Drug Discovery Scaffolds
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine, a valuable heterocyclic scaffold for medicinal chemistry and drug development. The 1,2,4-oxadiazole ring system is a recognized bioisostere for amide and ester groups, often imparting improved pharmacokinetic properties and metabolic stability to drug candidates[1][2]. The described methodology follows a robust and scalable two-step synthetic sequence, beginning with the formation of an essential amidoxime intermediate from an aliphatic nitrile, followed by a cyclization reaction to construct the target 5-(methylamino)-1,2,4-oxadiazole. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical guidance for successful synthesis and characterization.
Introduction and Synthetic Strategy
The 1,2,4-oxadiazole motif is a cornerstone in modern medicinal chemistry, present in a wide array of biologically active compounds[3][4]. Its value lies in its ability to act as a stable, non-hydrolyzable replacement for ester and amide functionalities, which are often susceptible to enzymatic degradation. This bioisosteric replacement can enhance a molecule's oral bioavailability and metabolic half-life.
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most commonly and reliably achieved through the cyclization of an amidoxime precursor[1][5]. Our strategy for synthesizing 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine leverages this classical and highly adaptable approach. The synthesis is divided into two primary stages:
-
Step 1: Amidoxime Formation. Synthesis of the key intermediate, N'-hydroxy-2-methylpropanimidamide (isobutyramidoxime), from isobutyronitrile and hydroxylamine. This reaction establishes the "3-isopropyl" moiety of the target compound.
-
Step 2: Cyclocondensation. Construction of the 1,2,4-oxadiazole ring by reacting the amidoxime with a suitable synthon for the N-methylamino group, followed by cyclization.
This two-step pathway is advantageous due to the accessibility of starting materials and the generally high yields and purity achieved at each stage.
Reaction Mechanism and Rationale
Step 1: Synthesis of N'-hydroxy-2-methylpropanimidamide
The formation of an amidoxime from a nitrile is a nucleophilic addition reaction. Hydroxylamine (NH₂OH), typically generated in situ from its hydrochloride salt using a mild base like sodium carbonate, attacks the electrophilic carbon of the nitrile. A subsequent proton transfer yields the stable amidoxime product.
-
Causality: The choice of a base is critical. A base such as sodium carbonate or potassium carbonate is strong enough to deprotonate hydroxylamine hydrochloride to the free hydroxylamine nucleophile but mild enough to prevent undesired side reactions or degradation of the product[6][7]. Ethanol is an excellent solvent as it readily dissolves the reactants and facilitates a clean reaction upon heating.
Step 2: Synthesis of 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine
This step involves a cyclocondensation reaction. The amidoxime intermediate reacts with methyl isothiocyanate to form an O-acylthiourea intermediate (N-[[(Z)-1-amino-2-methylpropylidene]amino]-N-methylcarbamothioic O-acid), which is not typically isolated. This intermediate then undergoes an intramolecular cyclization with the elimination of hydrogen sulfide. The use of a desulfurizing agent, such as a carbodiimide (e.g., EDC) or a heavy metal salt, is often employed to drive the reaction to completion by scavenging the H₂S byproduct and promoting ring closure.
-
Expertise: The use of methyl isothiocyanate is a common and effective method for introducing a substituted amino group at the 5-position of the 1,2,4-oxadiazole ring. The subsequent cyclization is an intramolecular nucleophilic attack from the amidoxime nitrogen onto the thiocarbonyl carbon, followed by dehydration (or its equivalent), to form the stable aromatic oxadiazole ring.
Below is a diagram illustrating the overall synthetic pathway.
Caption: High-level overview of the two-step synthetic route.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Hydroxylamine and its salts are potentially explosive and should be handled with care, avoiding friction and shock.
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Supplier | Grade |
| Isobutyronitrile | 69.11 | Sigma-Aldrich | ≥99% |
| Hydroxylamine hydrochloride | 69.49 | Acros Organics | 99% |
| Sodium carbonate (anhydrous) | 105.99 | Fisher Scientific | ACS Grade |
| Ethanol (200 proof) | 46.07 | Decon Labs | Anhydrous |
| Methyl isothiocyanate | 73.12 | Alfa Aesar | 98% |
| Pyridine | 79.10 | J.T. Baker | Anhydrous |
| EDC·HCl (EDAC) | 191.70 | Chem-Impex | >98% |
| Ethyl acetate | 88.11 | VWR | ACS Grade |
| Hexanes | - | VWR | ACS Grade |
| Dichloromethane (DCM) | 84.93 | Fisher Scientific | ACS Grade |
| Magnesium sulfate (anhydrous) | 120.37 | EMD | Reagent Grade |
Protocol 1: Synthesis of N'-hydroxy-2-methylpropanimidamide
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isobutyronitrile (10.0 g, 144.7 mmol, 1.0 eq), hydroxylamine hydrochloride (15.1 g, 217.0 mmol, 1.5 eq), and anhydrous ethanol (100 mL).
-
Base Addition: While stirring, add anhydrous sodium carbonate (30.7 g, 289.4 mmol, 2.0 eq) portion-wise to the suspension. Effervescence will be observed.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS[7].
-
Work-up: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts, washing the filter cake with additional ethanol (2 x 20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product will be a white to off-white solid or a viscous oil.
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization from an ethyl acetate/hexanes mixture or by silica gel column chromatography[7].
-
Expected Yield: 12.5 - 13.9 g (85-95%).
-
Characterization: ¹H NMR and MS data should confirm the structure of N'-hydroxy-2-methylpropanimidamide.
-
Protocol 2: Synthesis of 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine
-
Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve N'-hydroxy-2-methylpropanimidamide (10.0 g, 97.9 mmol, 1.0 eq) in anhydrous pyridine (80 mL).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add methyl isothiocyanate (7.86 g, 107.7 mmol, 1.1 eq) dropwise via syringe over 10 minutes. Allow the reaction to stir at room temperature for 4-6 hours until TLC or LC-MS indicates the consumption of the amidoxime.
-
Cyclization: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (22.5 g, 117.5 mmol, 1.2 eq) portion-wise to the reaction mixture. Stir at room temperature for an additional 12 hours.
-
Work-up: Quench the reaction by slowly adding 100 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally brine (1 x 50 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the pure 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine.
-
Expected Yield: 10.8 - 13.2 g (71-87%).
-
Expected Appearance: White solid or pale yellow oil.
-
Characterization: Confirm identity and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The PubChem entry for this compound provides expected mass data[8].
-
Visualization of Experimental Workflow
The following diagram outlines the key stages of the synthesis and purification process.
Caption: Step-by-step workflow from starting materials to final purified product.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Protocol 1: Low yield of amidoxime | Incomplete reaction; Inefficient base; Wet reagents/solvents. | Increase reaction time and monitor by LC-MS. Ensure anhydrous conditions and use freshly opened reagents. |
| Protocol 1: Amide side-product formation | Presence of water; reaction temperature too high. | Use anhydrous solvents and reagents. Maintain a steady reflux without overheating[7]. |
| Protocol 2: Reaction stalls after thiourea intermediate formation | Insufficient or degraded cyclizing agent (EDC). | Add a fresh portion of EDC·HCl. Alternatively, HgCl₂ can be used, but requires careful handling and disposal. |
| Protocol 2: Difficult purification | Residual pyridine or EDC urea byproduct. | Ensure thorough washing with 1M HCl to remove pyridine. The EDC urea byproduct is often poorly soluble in DCM; trituration of the crude product with cold DCM can help remove it before chromatography. |
Conclusion
The two-step synthesis outlined in this application note provides a reliable and scalable method for producing 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine. The protocol relies on well-established chemical transformations and readily available starting materials, making it highly accessible for widespread use in drug discovery and medicinal chemistry programs. The strategic use of an amidoxime intermediate ensures a high-yielding and clean conversion to the desired heterocyclic scaffold.
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- 8. PubChemLite - 3-isopropyl-n-methyl-1,2,4-oxadiazol-5-amine (C6H11N3O) [pubchemlite.lcsb.uni.lu]
Protocol for the N-Methylation of 1,2,4-Oxadiazol-5-amines: Overcoming Endocyclic Alkylation
Application Note & Protocol Guide Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Mechanistic Rationale
The 1,2,4-oxadiazole ring is a highly privileged scaffold in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for esters and amides. While the synthesis of 5-amino-1,2,4-oxadiazoles is well documented, the late-stage exocyclic N-alkylation (specifically N-methylation) of these systems presents a classic regioselectivity challenge that frequently leads to dead-ends in structure-activity relationship (SAR) campaigns.
The Causality of Regioselectivity Failure
Direct methylation of 1,2,4-oxadiazol-5-amines using standard electrophiles (e.g., methyl iodide, dimethyl sulfate) and inorganic bases predominantly fails to yield the desired exocyclic N-methylamine. This failure is rooted in the electronic distribution of the heterocycle. The lone pair of electrons on the exocyclic C5-amino group is highly delocalized into the electron-deficient oxadiazole ring. This amidine-like resonance ( −N=C−NH2↔−N−−C=N+H2 ) significantly diminishes the nucleophilicity of the exocyclic nitrogen while localizing electron density at the endocyclic N4 position.
Consequently, kinetically driven SN2 alkylation occurs almost exclusively at the N4 ring nitrogen, yielding 4-methyl-1,2,4-oxadiazol-5(4H)-imines[1]. To achieve selective exocyclic N-methylation, the reaction must either proceed via an electrophilic intermediate at the exocyclic nitrogen (Reductive Amination)[1] or bypass the primary amine entirely via activation of a 1,2,4-oxadiazol-5(4H)-one precursor (Phosphonium-Mediated Amination)[2].
Divergent Reactivity Pathways
Figure 1: Divergent reactivity pathways in the N-methylation of 1,2,4-oxadiazol-5-amines.
Quantitative Comparison of Methylation Strategies
To guide experimental design, the quantitative metrics and strategic trade-offs of the three primary methodologies are summarized below.
| Strategy | Reagents & Conditions | Primary Reaction Site | Typical Yield | Scalability | Key Limitation |
| Direct Alkylation | MeI, K₂CO₃, DMF, 60 °C | Endocyclic (N4) | < 15% (Exo) | High | Unacceptable regioselectivity; complex chromatographic separation. |
| Reductive Amination | CH₂O, NaBH₃CN, MeOH/AcOH, RT | Exocyclic (C5-NH) | 65–85% | Medium | Generates toxic HCN gas upon aqueous workup/quenching. |
| Ph₃P-I₂ Activation | Ph₃P, I₂, MeNH₂, Et₃N, DCM, RT | Exocyclic (C5-NH) | 70–90% | High | Requires prior synthesis of the 1,2,4-oxadiazol-5(4H)-one precursor; lower atom economy. |
Step-by-Step Experimental Protocols
The following protocols are engineered as self-validating systems, incorporating in-process controls (IPCs) to ensure the mechanistic steps are proceeding as intended.
Protocol A: Selective Exocyclic Reductive Methylation[1]
This is the preferred method for late-stage functionalization of existing 1,2,4-oxadiazol-5-amines.
Reagents:
-
1,2,4-Oxadiazol-5-amine (1.0 equiv)
-
Formaldehyde (37% aqueous solution, 5.0 equiv)
-
Sodium cyanoborohydride (NaBH₃CN) (3.0 equiv)
-
Methanol / Glacial Acetic Acid (10:1 v/v, 0.2 M)
Procedure:
-
Imine Formation: Dissolve the 1,2,4-oxadiazol-5-amine in the Methanol/Acetic Acid mixture at room temperature. Add the 37% aqueous formaldehyde solution dropwise. Stir for 30 minutes.
-
IPC: The acidic environment is crucial; it protonates the formaldehyde, facilitating attack by the weakly nucleophilic exocyclic amine to form the iminium intermediate.
-
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH₃CN portion-wise over 15 minutes.
-
IPC: Mild effervescence (H₂ gas evolution) is normal and validates the activity of the hydride source.
-
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours. Monitor via TLC (typically 50% EtOAc/Hexanes). The product will appear as a higher Rf spot compared to the highly polar primary amine.
-
Quench & Workup: Caution: NaBH₃CN releases highly toxic HCN gas under strongly acidic conditions. Quench the reaction carefully by adding saturated aqueous NaHCO₃ until the pH reaches ~8. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography.
Protocol B: Ph₃P-I₂ Mediated Amination of 1,2,4-Oxadiazol-5(4H)-ones[2]
This de novo approach is highly recommended when reductive amination fails or when synthesizing N,N-dimethyl variants.
Reagents:
-
1,2,4-Oxadiazol-5(4H)-one (1.0 equiv)
-
Triphenylphosphine (Ph₃P) (1.2 equiv)
-
Iodine (I₂) (1.2 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Methylamine hydrochloride (or Dimethylamine) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) (0.1 M)
Procedure:
-
Activation Complex Generation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve Ph₃P in anhydrous DCM. Add I₂ portion-wise at room temperature.
-
IPC: The solution will initially turn dark brown and rapidly transition to a pale yellow or colorless suspension, confirming the successful formation of the active Ph₃P-I₂ complex.
-
-
Substrate Activation: Add the triethylamine, followed immediately by the 1,2,4-oxadiazol-5(4H)-one. Stir for 30 minutes. The Ph₃P-I₂ complex activates the C5-carbonyl oxygen, forming a highly electrophilic phosphonium intermediate.
-
Amination: Add methylamine hydrochloride to the reaction mixture. Stir at room temperature for 2–4 hours.
-
IPC: TLC monitoring will show the consumption of the UV-active 5(4H)-one and the appearance of the target N-methylamine.
-
-
Quench & Workup: Quench the reaction with a 10% aqueous solution of Sodium Thiosulfate (Na₂S₂O₃).
-
IPC: The thiosulfate quench will instantly decolorize any residual iodine, validating the neutralization of oxidants.
-
-
Purification: Extract with DCM, wash with water and brine, dry over MgSO₄, and concentrate. The byproduct (triphenylphosphine oxide) can be removed by triturating the crude residue with cold diethyl ether or via silica gel chromatography.
References
-
Product Class 6: 1,2,4-Oxadiazoles. Science of Synthesis. Thieme Chemistry. [1]
-
Alfliadhi, M., Pattarawarapan, M., Hongsibsong, S., Wiriya, N., & Phakhodee, W. (2024). Tertiary Amines as Temporary Masked Secondary Amines: A Direct Access to 5-Dialkylamino-1,2,4-oxadiazoles from 1,2,4-Oxadiazol-5(4H)-ones. Synthesis, 56(09), 1465-1475. [2]
Sources
Application Note: Amidoxime-Based Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
Executive Summary & Pharmacological Relevance
The 1,2,4-oxadiazole heterocycle is a privileged scaffold in modern drug discovery, predominantly utilized as a metabolically robust bioisostere for ester and amide functionalities[1]. By replacing hydrolytically labile esters or conformationally flexible amides with a 1,2,4-oxadiazole ring, medicinal chemists can significantly enhance a drug candidate's pharmacokinetic profile and cell permeability. This structural motif is the core pharmacophore in several approved therapeutics, including the nonsense mutation drug Ataluren and the agricultural nematicide Tioxazafen[2].
While multiple synthetic routes exist—such as the 1,3-dipolar cycloaddition of nitrile oxides—the amidoxime route remains the most versatile, scalable, and widely adopted methodology in process chemistry[3]. This application note provides an in-depth, self-validating protocol guide for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles, detailing the mechanistic causality behind reagent selection and outlining robust in-process quality control (IPQC) checkpoints.
Mechanistic Insights: The Amidoxime Route
The synthesis of 1,2,4-oxadiazoles via the amidoxime route is a cascade process governed by distinct nucleophilic and thermodynamic principles[4]:
-
Nucleophilic Addition (Amidoxime Formation): The reaction initiates with the nucleophilic attack of a free hydroxylamine base on the electrophilic carbon of an organic nitrile, yielding an amidoxime intermediate[3].
-
O-Acylation: The amidoxime is then reacted with an activated carboxylic acid. Causality dictates that the hydroxyl oxygen of the amidoxime is significantly more nucleophilic than the amino nitrogen under standard conditions. Consequently, the activated acyl group selectively attacks the oxygen, forming an O-acylamidoxime intermediate[5].
-
Thermal Cyclodehydration: The final step requires a thermodynamic driving force (heat or microwave irradiation). The amino nitrogen attacks the newly formed carbonyl carbon, followed by the elimination of a water molecule (-18 Da), driving the formation of the highly stable, aromatic 1,2,4-oxadiazole ring[4].
Caption: Mechanistic pathway of amidoxime-based 1,2,4-oxadiazole synthesis.
Reagent Selection: Activation Strategies
The choice of coupling agent for the O-acylation step dictates the reaction's yield, scalability, and purification difficulty. While traditional acid chlorides are highly reactive, they generate HCl and require harsh conditions. Modern protocols favor mild coupling agents like T3P® (Propylphosphonic anhydride) or CDI (1,1'-Carbonyldiimidazole) [6].
Table 1: Comparative Analysis of Activation Strategies for O-Acylation and Cyclodehydration
| Coupling Agent | Mechanism of Action | Typical Yields | Advantages | Limitations |
| T3P (50% in EtOAc/DMF) | Forms activated phosphonate ester | 75–95% | Mild conditions; water-soluble byproducts allow for simple aqueous workup[6]. | Requires extended heating (80-110°C) for sterically hindered substrates. |
| CDI | Forms active acyl imidazole | 65–85% | Inexpensive; gaseous byproduct (CO₂) drives the reaction forward. | Moisture sensitive; requires strict anhydrous conditions. |
| EDC / HOBt | Forms active HOBt ester | 60–80% | Standard peptide coupling protocol; well-understood kinetics. | Urea byproducts can be difficult to remove without column chromatography. |
| Acid Chlorides | Direct electrophilic acylation | 50–90% | Highly reactive; rapid O-acylation at room temperature[1]. | Generates HCl; requires excess base; poor functional group tolerance. |
Self-Validating Experimental Protocols
The following methodologies are engineered as self-validating systems. Do not proceed to the next step without confirming the success of the previous step via the designated In-Process Quality Control (IPQC) gates.
Caption: Self-validating experimental workflow with In-Process Quality Control (IPQC) gates.
Protocol A: Synthesis of the Amidoxime Intermediate
Causality: Hydroxylamine hydrochloride is stable but non-nucleophilic. A base is required to liberate the free hydroxylamine, enabling it to attack the nitrile[3].
-
Setup: In a round-bottom flask, dissolve the nitrile (1.0 eq) in ethanol (0.2 M).
-
Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq) followed by a base such as triethylamine (TEA) or potassium carbonate (1.5 eq).
-
Reaction: Attach a reflux condenser and heat the mixture to 80°C for 2–4 hours.
-
IPQC 1 (Validation): Analyze via TLC or LC-MS. The reaction is complete when the starting nitrile is fully consumed, and a new, more polar spot/peak corresponding to the amidoxime [M+H]⁺ appears.
-
Workup: Concentrate the solvent in vacuo. Resuspend in ethyl acetate, wash with water to remove salts, dry over Na₂SO₄, and concentrate to yield the amidoxime.
Protocol B: One-Pot T3P-Mediated Synthesis of 1,2,4-Oxadiazole
Causality: T3P is utilized because it efficiently activates the carboxylic acid without generating toxic or difficult-to-remove byproducts[6]. The reaction is staged: room temperature for acylation to prevent degradation, followed by heat to force the thermodynamic ring closure[7].
-
Setup: In a dry flask under N₂, dissolve the carboxylic acid (1.0 eq) and the amidoxime from Protocol A (1.1 eq) in anhydrous DMF or EtOAc (0.1 M).
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Dropwise, add T3P (50% solution in EtOAc or DMF, 1.5 eq) at room temperature. Stir for 1 hour.
-
IPQC 2 (Validation): Sample the reaction for LC-MS. Crucial Check: You must observe the complete disappearance of the amidoxime mass and the appearance of the O-acylamidoxime intermediate [M+H]⁺. Do not apply heat until this intermediate is confirmed, as heating unreacted amidoxime causes decomposition.
-
Cyclodehydration: Once IPQC 2 is passed, heat the reaction mixture to 90–110°C for 4–12 hours.
-
IPQC 3 (Validation): Monitor via LC-MS. The intermediate mass must shift by exactly -18 Da , indicating the loss of water and successful ring closure[4].
-
Workup: Cool to room temperature. Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x). The water-soluble T3P byproducts will partition into the aqueous layer. Wash the organic layer with brine, dry over MgSO₄, and purify via flash chromatography or recrystallization.
Troubleshooting & Optimization
-
Issue: Low yield of the amidoxime intermediate.
-
Causality: Incomplete liberation of the hydroxylamine free base.
-
Solution: Ensure the base (TEA/K₂CO₃) is fully active and not degraded. Alternatively, switch to a stronger base or increase the equivalents of NH₂OH·HCl.
-
-
Issue: Reaction stalls at the O-acylamidoxime stage (Incomplete Cyclization).
-
Causality: The thermodynamic barrier for cyclodehydration has not been overcome, often due to steric hindrance at the 3- or 5-position.
-
Solution: Elevate the reaction temperature by switching to a higher boiling solvent (e.g., Toluene or DMF) or apply microwave irradiation (120°C, 15–30 mins), which has been shown to drastically accelerate ring closure[7].
-
-
Issue: Formation of 1,2,4-oxadiazol-5-ones.
-
Causality: If using CDI as a coupling agent, ambient moisture or unreacted CO₂ can react with the amidoxime to form the oxadiazolone side product.
-
Solution: Maintain a strict inert atmosphere (Argon/N₂) and ensure solvents are strictly anhydrous.
-
References
- Source: PMC (nih.gov)
- 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents Source: SciELO URL
- ChemInform Abstract: Propylphosphonic Anhydride (T3P®)
- Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization Source: RSC Publishing URL
- Synthesis of 1,2,4-oxadiazoles (a review)
- Source: IRIS (unipa.it)
- AN OVERVIEW OF 1, 3, 4-OXADIAZOLE Source: IJRAR URL
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. iris.unipa.it [iris.unipa.it]
- 6. researchgate.net [researchgate.net]
- 7. ijrar.org [ijrar.org]
Application Note: RP-HPLC Method Development for 1,2,4-Oxadiazole Purity Analysis
Executive Summary & Chemical Context
In modern medicinal chemistry, 1,2,4-oxadiazoles have emerged as a premier class of five-membered heterocyclic compounds. Containing one oxygen and two nitrogen atoms, this scaffold is widely utilized as a bioisostere for esters and amides, offering enhanced metabolic stability and target selectivity while resisting hydrolytic degradation[1][2][3].
However, the structural properties that make 1,2,4-oxadiazoles biologically attractive also present distinct analytical challenges. The synthesis of these compounds typically involves the intramolecular cyclization of an amidoxime intermediate with an acylating agent[4]. Consequently, the crude product matrix is a complex mixture of the highly lipophilic 1,2,4-oxadiazole API, polar unreacted amidoximes, and structurally similar isomeric byproducts (such as 1,3,4-oxadiazoles or regioisomers)[4].
As a Senior Application Scientist, I approach method development not merely as a sequence of steps, but as an exercise in physicochemical logic. Because these compounds are non-volatile and often lack strongly ionizable groups, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Diode Array Detection (DAD) is the analytical gold standard[4][5]. This application note details a causality-driven, step-by-step protocol for developing a robust, self-validating HPLC method for 1,2,4-oxadiazole purity analysis, grounded in the latest ICH Q2(R2) regulatory frameworks[6][7].
Chromatographic Causality: Designing the Separation Strategy
A robust analytical method is only as reliable as the logic that underpins it. To achieve baseline resolution between the 1,2,4-oxadiazole target and its synthetic impurities, we must engineer the chromatographic conditions based on molecular interactions.
Fig 1. Iterative RP-HPLC method development workflow for 1,2,4-oxadiazole purity analysis.
Column Selection: Beyond Hydrophobicity
While a standard C18 column provides excellent hydrophobic retention, it often struggles to separate 1,2,4-oxadiazoles from closely related regioisomers. Causality: By selecting a Phenyl-Hexyl stationary phase , we introduce orthogonal π−π interactions. The electron-deficient nature of the oxadiazole ring interacts uniquely with the phenyl phase, providing superior selectivity for aromatic impurities that would otherwise co-elute on a purely aliphatic C18 chain.
Mobile Phase & pH Optimization
Residual amidoximes contain basic nitrogen atoms that can cause severe peak tailing due to secondary interactions with unendcapped silanols on the silica support. Causality: We utilize an acidic mobile phase modifier—specifically 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid [5]. The low pH (approx. 2.0) fully protonates residual basic impurities, increasing their polarity and driving them to elute early, while simultaneously acting as an ion-pairing agent to ensure sharp, symmetrical peaks for the neutral oxadiazole API.
Step-by-Step Experimental Protocol
The following protocol outlines the optimized workflow for quantitative purity analysis.
Step 1: Sample and Standard Preparation
-
Diluent Selection: Do not use 100% aqueous buffers, as the lipophilic 1,2,4-oxadiazole will precipitate. Prepare a diluent of 50:50 HPLC-grade Water:Acetonitrile (v/v)[8].
-
Standard Preparation: Accurately weigh 10.0 mg of the 1,2,4-oxadiazole reference standard. Dissolve in 10.0 mL of diluent (1.0 mg/mL stock). Sonicate for 5 minutes to ensure complete dissolution.
-
Working Sample: Dilute the synthetic crude sample to a target concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.
Step 2: Chromatographic Conditions
-
System: UHPLC/HPLC equipped with a Diode Array Detector (DAD)[5].
-
Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm particle size.
-
Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer).
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm (Primary) and 214 nm (Secondary for non-chromophoric impurities)[5].
Step 3: Gradient Elution Profile
Given the broad polarity range between the polar amidoxime precursors and the highly lipophilic product, an isocratic method is insufficient. We employ a linear gradient to maximize peak capacity[4][5].
Table 1: Optimized Gradient Elution Program
| Time (min) | Flow Rate (mL/min) | Mobile Phase A (%) (0.1% TFA in H₂O) | Mobile Phase B (%) (0.1% TFA in Acetonitrile) | Elution Logic |
| 0.0 | 1.0 | 95 | 5 | Equilibration & polar impurity retention |
| 2.0 | 1.0 | 95 | 5 | Isocratic hold for amidoxime elution |
| 10.0 | 1.0 | 5 | 95 | Linear ramp to elute lipophilic API |
| 12.0 | 1.0 | 5 | 95 | Column wash (flush strongly bound dimers) |
| 12.1 | 1.0 | 95 | 5 | Return to initial conditions |
| 15.0 | 1.0 | 95 | 5 | Re-equilibration |
System Suitability & Self-Validating Criteria
In accordance with the ICH Q2(R2) guidelines for the validation of analytical procedures, an analytical method must autonomously prove its fitness for purpose during every sequence[6][7][9]. We achieve this by engineering a "self-validating system" using System Suitability Tests (SST).
Fig 2. Impurity profiling and resolution logic ensuring a self-validating chromatographic system.
Before analyzing unknown synthetic batches, inject a System Suitability Solution (containing the API spiked with 1% amidoxime precursor). The system is only validated for use if it meets the rigorous criteria outlined below.
Table 2: ICH Q2(R2) Aligned System Suitability Criteria
| Parameter | Acceptance Criteria | Chromatographic Causality & Logic |
| Resolution ( Rs ) | ≥2.0 (API vs. closest impurity) | Ensures baseline separation, preventing integration overlap and guaranteeing quantitative accuracy[4]. |
| Tailing Factor ( Tf ) | ≤1.5 | Verifies the absence of secondary silanol interactions; ensures peak integration accuracy[8]. |
| Theoretical Plates ( N ) | ≥2000 | Confirms column efficiency and optimal control of longitudinal band broadening[8]. |
| Injection Precision | %RSD≤2.0% (for n=5 ) | Validates autosampler reproducibility and system stability prior to sample analysis[6]. |
By adhering to this causality-driven protocol, analytical scientists can ensure the high-fidelity purity validation of 1,2,4-oxadiazole derivatives, accelerating their progression from synthetic intermediates to viable drug candidates.
References
-
Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: qbdgroup.com URL: [Link]
-
Title: 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed Source: nih.gov URL: [Link]
-
Title: Bioisosterism: 1,2,4‐Oxadiazole Rings (2023) Source: scispace.com URL: [Link]
-
Title: ICH Q2 (R2) Validation of Analytical Procedures - MasterControl Source: mastercontrol.com URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL: [Link]
-
Title: A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles Source: nih.gov URL: [Link]
-
Title: Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review Source: rjptonline.org URL: [Link]
-
Title: Development of 1,2,4-Oxadiazole Antimicrobial Agents to Treat Enteric Pathogens within the Gastrointestinal Tract Source: nih.gov URL: [Link]
Sources
- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of 1,2,4-Oxadiazole Antimicrobial Agents to Treat Enteric Pathogens within the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mastercontrol.com [mastercontrol.com]
- 7. database.ich.org [database.ich.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. qbdgroup.com [qbdgroup.com]
1H NMR characterization of N-methyl-1,2,4-oxadiazole compounds
1H NMR Characterization of N-Methyl-1,2,4-Oxadiazole Compounds: A Comprehensive Application Note
Introduction: The Structural Significance of N-Methylation
The 1,2,4-oxadiazole heterocycle is a cornerstone of modern medicinal chemistry, frequently deployed as a metabolically stable bioisostere for esters and amides to improve the pharmacokinetic profiles of drug candidates[1]. During lead optimization, the introduction of an N-methyl group—either exocyclically (e.g., N-methylamines, N-methylcarboxamides) or endocyclically (e.g., 2-methyl or 4-methyl mesoionic systems)—is a strategic modification used to tune lipophilicity, modulate hydrogen-bonding networks, and improve target selectivity[2][3].
However, because the 1,2,4-oxadiazole ring contains multiple nitrogen atoms capable of alkylation, positional isomerism is a common synthetic challenge. Precise structural elucidation using 1H Nuclear Magnetic Resonance (NMR) spectroscopy is critical to confirm the exact site of methylation and validate the synthetic outcome.
Mechanistic Causality in NMR Interpretation
The chemical shift (δ) and multiplicity of the N-methyl protons are dictated by their immediate electronic environment and solvent interactions. Understanding the causality behind these spectral features is essential for accurate structural assignment.
1. Exocyclic N-Methyl Groups (e.g., N-methylamino or N-methylcarboxamide) When the methyl group is attached to an exocyclic nitrogen, the electron density is less perturbed by the heteroaromatic ring current compared to endocyclic attachment. Consequently, the 1H NMR signal typically resonates upfield between δ 2.80 and 3.10 ppm [2][4].
-
Causality of Multiplicity: In aprotic, non-exchanging solvents like DMSO-d6, the N-CH 3 protons couple with the adjacent NH proton, splitting the signal into a distinct doublet (J ≈ 4.5 – 5.0 Hz)[5]. In CDCl 3 , rapid proton exchange often decouples this interaction, collapsing the doublet into a broad singlet.
2. Endocyclic N-Methyl Groups (2-methyl or 4-methyl-1,2,4-oxadiazoles) Methylation directly on the 1,2,4-oxadiazole ring nitrogen (N2 or N4) generates a mesoionic or cationic species (e.g., 1,2,4-oxadiazol-5(2H)-ones or thiones)[3]. The strong electron-withdrawing nature of the heteroaromatic system and the partial positive charge on the nitrogen heavily deshield the methyl protons. These signals appear significantly downfield, typically between δ 3.50 and 4.20 ppm , and strictly as singlets since there is no adjacent proton to induce splitting.
Experimental Protocol: 1H NMR Acquisition for N-Methyl-1,2,4-Oxadiazoles
This self-validating protocol ensures high-resolution data acquisition, minimizing solvent-induced artifacts that could obscure critical J-couplings.
Step 1: Sample Preparation & Solvent Selection
-
Weigh 5–10 mg of the highly purified N-methyl-1,2,4-oxadiazole compound.
-
Solvent Rationale: Select DMSO-d6 if observing the NH-CH 3 J-coupling is required to confirm an exocyclic secondary amine[5]. Use CDCl 3 for general structural confirmation if solubility permits and rapid exchange is not a concern.
-
Dissolve the compound in 0.6 mL of the chosen deuterated solvent. Ensure complete dissolution (sonicate if necessary) to maintain magnetic field homogeneity. Transfer to a 5 mm NMR tube.
Step 2: Instrument Calibration
-
Insert the NMR tube into a 400 MHz or 500 MHz NMR spectrometer.
-
Lock the magnetic field to the deuterium resonance of the solvent (e.g., δ 2.50 ppm for DMSO-d6; δ 7.26 ppm for CDCl 3 ).
-
Shim the magnet (Z1, Z2, Z3) to achieve a sharp solvent residual peak (line width at half height < 1 Hz). Poor shimming will artificially broaden signals, masking the ~5 Hz doublet of an exocyclic N-methyl group.
Step 3: Pulse Sequence and Acquisition
-
Load a standard 1D 1H PROTON pulse sequence (e.g., zg30).
-
Set the spectral width to 15 ppm to capture any highly deshielded NH protons (which can appear beyond 10 ppm).
-
Relaxation Delay (D1): Set to a minimum of 2.0 seconds. This ensures the quantitative integration of the N-CH 3 signal (integrating to exactly 3.00) against the aromatic protons of the oxadiazole substituents.
-
Acquire 16 to 64 scans, depending on sample concentration.
Step 4: Data Processing
-
Apply a zero-filling and an exponential window function (Line Broadening = 0.3 Hz) before Fourier Transformation to enhance the signal-to-noise ratio without sacrificing the resolution of the J-coupling.
-
Phase and baseline correct the spectrum. Calibrate the chemical shift axis using the TMS internal standard (δ 0.00 ppm) or the residual solvent peak.
Workflow for 1H NMR Sample Preparation and Acquisition of N-Methyl-1,2,4-Oxadiazoles.
Quantitative Data Presentation
The following table summarizes the diagnostic 1H NMR parameters used to differentiate N-methyl positional isomers.
| Compound Class | Methylation Site | Typical 1H NMR Shift (δ, ppm) | Multiplicity | Preferred Solvent | J-Coupling (Hz) |
| N-Methylcarboxamide | Exocyclic N | 2.80 – 2.90 | Doublet | DMSO-d6 | ~ 4.5 – 5.0 |
| N-Methylamine | Exocyclic N | 2.90 – 3.10 | Singlet (broad) | CDCl 3 | N/A (Exchange) |
| 2-Methyl-5(2H)-one | Endocyclic N2 | 3.50 – 3.70 | Singlet | CDCl 3 / DMSO-d6 | N/A |
| 4-Methyl-5(4H)-thione | Endocyclic N4 | 3.80 – 4.20 | Singlet | CDCl 3 / DMSO-d6 | N/A |
Advanced 2D NMR Techniques for Isomer Differentiation
While 1D 1H NMR provides primary evidence (chemical shift and multiplicity), 2D NMR is required to unequivocally distinguish between closely related endocyclic isomers (e.g., 2-methyl vs. 4-methyl-1,2,4-oxadiazoles).
-
HMBC (Heteronuclear Multiple Bond Correlation): The endocyclic N-CH 3 protons will show strong 3J correlations to the adjacent ring carbons (C3 or C5). A 4-methyl group will correlate strongly with both C3 and C5, whereas a 2-methyl group will primarily correlate with C3.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Spatial proximity between the N-CH 3 protons and the aromatic/aliphatic substituents on the C3 or C5 positions will yield distinct cross-peaks. Observing a NOE cross-peak between the N-methyl singlet and the ortho-protons of a C3-aryl ring definitively assigns the methylation to the adjacent nitrogen.
Logical Decision Tree for Differentiating N-Methyl-1,2,4-Oxadiazole Isomers using 1D NMR.
References
-
A FACILE 1,2,4-OXADIAZOLE DERIVATIVES SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION. International Journal of Pharmaceutical Chemistry and Biological Sciences (IJPCBS). URL: [Link]
-
Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity. ACS Publications. URL: [Link]
-
Carboxylic Acid Bioisosteres Boost Nurr1 Agonist Selectivity. National Institutes of Health (NIH) / PMC. URL: [Link]
-
Development of 1,2,4-Oxadiazole Antimicrobial Agents to Treat Enteric Pathogens within the Gastrointestinal Tract. Semantic Scholar. URL:[Link]
- WO2022032019A1 - Btk inhibitors. Google Patents.
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Application Note: High-Resolution Mass Spectrometry Characterization and Bioanalytical Protocol for 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine
Target Audience: Bioanalytical scientists, mass spectrometry specialists, and drug development professionals.
Introduction & Structural Significance
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for esters and amides to improve pharmacokinetic profiles[1]. Specifically, 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine represents a highly functionalized derivative whose structural characterization requires robust, highly sensitive mass spectrometry (MS) methodologies. This application note establishes a self-validating bioanalytical protocol, detailing the foundational collision-induced dissociation (CID) mechanisms, optimized LC-MS/MS parameters, and the exact sample preparation causality necessary for rigorous quantification.
Physicochemical & Mass Spectrometric Properties
Before method development, analyzing the exact mass and ionization potential of the target analyte is critical. The basicity of the N-methylamine group and the oxadiazole ring nitrogens makes this compound highly amenable to positive electrospray ionization (+ESI)[2].
Table 1: Analyte Properties Summarization
| Property | Value |
| Chemical Name | 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine |
| Molecular Formula | C6H11N3O |
| Monoisotopic Mass | 141.0902 Da |
| Precursor Ion [M+H]+ | 142.0975 Da |
| Primary Ionization Mode | ESI Positive (+ESI) |
Mechanistic Gas-Phase Fragmentation (CID)
Understanding gas-phase fragmentation causality is paramount for selecting specific and sensitive Multiple Reaction Monitoring (MRM) transitions. Under +ESI conditions, protonation predominantly occurs at the N4 position of the oxadiazole ring, weakening the adjacent bonds[3].
Based on the established mass spectrometric behavior of 1,2,4-oxadiazoles[4], the primary fragmentation pathways are driven by heterocyclic ring cleavage rather than simple side-chain loss:
-
Pathway A (Retro-Dipolar Cycloaddition): The ring cleaves across the O1-C5 and C3-N4 bonds. For our target analyte, this results in the neutral loss of isobutyronitrile (69 Da), yielding a diagnostic product ion at m/z 73.04.
-
Pathway B (Isocyanate Elimination): Cleavage of the O1-N2 and N4-C5 bonds expels methyl isocyanate (CH3NCO, 57 Da), generating an isobutyramidine cation at m/z 85.08. A subsequent high-energy secondary fragmentation of this ion involves the loss of cyanamide (42 Da) to produce the isopropyl cation at m/z 43.05.
Fig 1. Proposed collision-induced dissociation (CID) pathways for m/z 142.10 precursor.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By incorporating a stable-isotope labeled internal standard (SIL-IS) prior to extraction and running parallel post-extraction spiked blanks, the method mathematically isolates matrix effects (ion suppression/enhancement) from true extraction recovery.
Fig 2. Standardized LC-MS/MS workflow for 1,2,4-oxadiazole derivative quantification.
Step-by-Step Methodology
Phase 1: Sample Preparation (Plasma Extraction)
-
Aliquot: Transfer 50 µL of the biological plasma sample into a 96-well collection plate.
-
Precipitation: Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of the SIL-IS.
-
Causality: The 3:1 organic-to-aqueous ratio rapidly denatures plasma proteins, while the cold temperature minimizes analyte degradation. Adding the IS at this exact step ensures it undergoes the identical extraction physics as the endogenous analyte, validating the recovery.
-
-
Agitation & Centrifugation: Vortex for 2 minutes at 1000 rpm, then centrifuge at 4000 × g for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of HPLC-grade water.
-
Causality: Injecting a sample with a high organic composition (75% ACN) directly into a highly aqueous initial mobile phase causes the analyte to travel down the column un-retained, leading to severe peak broadening. Diluting with water matches the sample solvent strength to the initial mobile phase, ensuring sharp peak focusing at the column head.
-
Phase 2: UHPLC Chromatographic Separation
-
Column: C18 Reversed-Phase (e.g., 2.1 × 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Causality: Formic acid acts as a proton source, driving the equilibrium of the analyte toward the [M+H]+ state in the liquid phase prior to aerosolization, drastically improving ESI efficiency.
-
-
Gradient: 5% B to 95% B over 3.0 minutes, hold at 95% B for 1.0 minute to wash strongly retained lipids, then re-equilibrate at 5% B for 1.5 minutes. Flow rate: 0.4 mL/min.
Phase 3: QqQ Mass Spectrometry Parameters
Table 2: Optimized MRM Transitions and Collision Energies (CE)
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | Purpose |
| 142.10 | 85.08 | 50 | 25 | 15 | Quantifier (Isocyanate loss) |
| 142.10 | 73.04 | 50 | 25 | 18 | Qualifier (Nitrile loss) |
| 142.10 | 43.05 | 50 | 25 | 25 | Qualifier (Isopropyl cation) |
Note: The 142.10 → 85.08 transition is selected as the quantifier due to its superior signal-to-noise ratio and lower required collision energy, which preserves the overall ion current.
Sources
- 1. Synthesis, Biological Evaluation and Structure-Activity Relationships of a Novel Class of Apurinic/Apyrimidinic Endonuclease 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - C6H11N3OS - Explore [pubchemlite.lcsb.uni.lu]
- 3. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to In Vitro Biological Screening of Oxadiazole Libraries
Introduction: The Oxadiazole Scaffold in Modern Drug Discovery
The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and its capacity to act as a bioisosteric replacement for amide and ester functionalities.[1][2][3] This five-membered aromatic ring system is a common feature in a multitude of compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The inherent versatility and favorable physicochemical properties of the oxadiazole core make it an attractive starting point for the development of novel therapeutics.
The systematic screening of diverse oxadiazole libraries is a cornerstone of modern drug discovery, enabling the rapid identification of "hit" compounds that modulate biological targets of interest.[4] Through high-throughput screening (HTS), thousands of compounds can be assessed in parallel, generating vast datasets that, when properly analyzed, can pinpoint promising candidates for further development.[5][6][7] This guide provides an in-depth overview of key in vitro assays tailored for the initial biological evaluation of oxadiazole libraries, with a focus on robust, reproducible, and mechanistically informative protocols. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to navigate the early stages of the drug discovery pipeline, from primary screening to hit validation.
Figure 1: A generalized workflow for the screening of small molecule libraries.
I. Foundational Assays: Cytotoxicity and Cell Viability Profiling
A critical initial step in any screening campaign is to assess the general cytotoxicity of the compound library. This allows for the early deselection of non-specific, broadly toxic molecules and helps to prioritize compounds that exhibit specific biological activities at non-toxic concentrations.[8] The MTT assay is a robust, inexpensive, and widely adopted colorimetric method for this purpose.[9][10]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[11][12] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of metabolically active, viable cells.[9] The quantity of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cell viability.
Caption: Principle of the MTT colorimetric assay for cell viability.
Protocol 1: MTT Assay for Anticancer Screening and Cytotoxicity Profiling
This protocol provides a step-by-step method for evaluating the effect of oxadiazole compounds on the viability of adherent cancer cell lines.
A. Materials
-
Adherent cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer[13])
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution: 5 mg/mL in sterile PBS.[9] Filter-sterilize and store protected from light at 4°C.
-
Solubilization solution: Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution.
-
96-well flat-bottom sterile microplates
-
Test oxadiazole compounds (dissolved in DMSO)
-
Positive control (e.g., Doxorubicin)
B. Experimental Procedure
-
Cell Seeding: Harvest cells using trypsin and perform a cell count. Resuspend cells in complete medium to a final density optimized for the specific cell line (typically 5,000–15,000 cells per well). Seed 100 µL of the cell suspension into each well of a 96-well plate.[8][14] Incubate overnight (18-24 hours) at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the oxadiazole compounds and the positive control in culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.[8] Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubation: Incubate the plates for the desired exposure time (typically 48-72 hours) at 37°C, 5% CO₂.[14]
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration of ~0.5 mg/mL).[12]
-
Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO or another suitable solubilization solution to each well.
-
Absorbance Measurement: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.[9] Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[9][12] A reference wavelength of >650 nm can be used to subtract background noise.
C. Data Analysis
-
Correct for Background: Subtract the average OD of the blank wells (medium, MTT, and DMSO, but no cells) from all other readings.
-
Calculate Percent Viability:
-
Percent Viability = (OD of Treated Sample / OD of Vehicle Control) * 100
-
-
Determine IC₅₀: Plot the Percent Viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
| Parameter | Recommended Value |
| Cell Seeding Density | 5,000 - 15,000 cells/well |
| Compound Incubation | 48 - 72 hours |
| Final MTT Concentration | 0.5 mg/mL |
| Formazan Incubation | 2 - 4 hours |
| Measurement Wavelength | 570 nm (reference >650 nm) |
II. Screening for Antimicrobial Activity
Oxadiazole derivatives have shown considerable promise as antimicrobial agents.[1][2][15] The initial screening of a library for antimicrobial properties is typically performed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[16]
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is a quantitative assay used to determine the potency of antimicrobial compounds against various bacterial strains.[15][17]
A. Materials
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microplates
-
Test compounds dissolved in DMSO
-
Positive control antibiotic (e.g., Gentamicin, Ampicillin)[1]
-
Spectrophotometer or microplate reader (optional, for OD measurement)
B. Experimental Procedure
-
Inoculum Preparation: From a fresh culture (18-24 hours), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[18] Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls:
-
Growth Control: Wells containing MHB and inoculum, but no compound.
-
Sterility Control: Wells containing MHB only.
-
Vehicle Control: Wells containing MHB, inoculum, and the highest concentration of DMSO used.
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[17] This can be confirmed by measuring the OD at 600 nm.
| Parameter | Recommended Value |
| Bacterial Inoculum | 5 x 10⁵ CFU/mL |
| Medium | Mueller-Hinton Broth |
| Incubation | 18 - 24 hours at 37°C |
| Final Well Volume | 100 µL |
| Endpoint | Lowest concentration with no visible growth |
III. Screening for Anti-Inflammatory Activity
The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are critical mediators of inflammation and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs).[19][20] Screening oxadiazole libraries for selective COX-2 inhibition is a validated strategy for discovering novel anti-inflammatory agents.
Protocol 3: Fluorometric COX-2 Inhibitor Screening Assay
This assay measures the peroxidase component of COX-2 activity. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2. This process is coupled to a probe that fluoresces upon oxidation.[21][22]
A. Materials
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Fluorometric probe (e.g., Amplex™ Red)
-
Arachidonic acid (substrate)
-
Test compounds and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control[21]
-
96-well black opaque microplates
-
Fluorescence microplate reader
B. Experimental Procedure
-
Reagent Preparation: Prepare all reagents according to the supplier's instructions. Dilute the COX-2 enzyme and prepare working solutions of the probe, heme, and arachidonic acid in COX Assay Buffer.
-
Assay Plate Setup (per well):
-
Enzyme Control: 10 µL Assay Buffer.
-
Inhibitor Wells: 10 µL of test oxadiazole compound at various concentrations.
-
Positive Control: 10 µL of Celecoxib solution.
-
-
Reaction Mix Preparation: Prepare a master mix containing Assay Buffer, Heme, probe, and diluted COX-2 enzyme.
-
Enzyme/Inhibitor Incubation: Add the appropriate volume of the Reaction Mix to each well. Gently shake the plate and incubate for 5-10 minutes at 25°C to allow inhibitors to bind to the enzyme.[20]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid solution to all wells, preferably using a multichannel pipette for simultaneous addition.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence in kinetic mode at the appropriate wavelengths (e.g., Ex/Em = 535/587 nm) for 5-10 minutes at 25°C.[21]
C. Data Analysis
-
Calculate Reaction Rate: Determine the slope (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.
-
Calculate Percent Inhibition:
-
Percent Inhibition = [(Slope of Enzyme Control - Slope of Inhibitor Well) / Slope of Enzyme Control] * 100
-
-
Determine IC₅₀: Plot the Percent Inhibition against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
IV. Screening for Neuroprotective Activity via Enzyme Inhibition
Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.[23][24] Screening for AChE inhibitors can identify compounds with potential for treating neurodegenerative disorders.
Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This is a colorimetric assay that measures the activity of AChE.[25] The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose concentration can be measured spectrophotometrically.[24]
Caption: The two-step reaction principle of the Ellman's method for AChE inhibition.
A. Materials
-
AChE enzyme (e.g., from electric eel)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
DTNB solution (e.g., 10 mM in buffer)
-
ATCI solution (e.g., 14 mM in buffer)
-
Test compounds and a known AChE inhibitor (e.g., Galantamine)
-
96-well clear flat-bottom microplates
-
Microplate reader
B. Experimental Procedure
-
Assay Plate Setup: In a 96-well plate, add the following in order:
-
140 µL of phosphate buffer
-
10 µL of test compound solution (in buffer or with minimal solvent)
-
10 µL of AChE enzyme solution (e.g., 1 U/mL final concentration)[25]
-
-
Pre-incubation: Mix and incubate the plate at 25°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.[24][25]
-
Color Reaction: Add 10 µL of DTNB solution to each well.
-
Reaction Initiation: Start the reaction by adding 10 µL of the ATCI substrate solution to all wells.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes, or as an endpoint reading after a fixed time (e.g., 10 minutes).[24][25]
C. Data Analysis
-
Calculate Reaction Rate or Final Absorbance: Determine the rate of change in absorbance (slope) or the final OD reading for each well.
-
Calculate Percent Inhibition:
-
Percent Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] * 100
-
-
Determine IC₅₀: Plot Percent Inhibition against the log of the compound concentration to calculate the IC₅₀ value.
V. Data Analysis and Hit Validation Workflow
The successful outcome of a screening campaign relies on rigorous data analysis to distinguish true "hits" from experimental artifacts.[5][7]
Caption: A streamlined workflow for high-throughput screening data analysis.
1. Quality Control: Before analysis, assess the quality of the assay using the Z'-factor. This statistical parameter measures the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for HTS. 2. Hit Identification: A "hit" is a compound that produces a biological response exceeding a predefined threshold. This is often defined as a percent inhibition greater than 50% or a value that is 3 standard deviations away from the mean of the negative controls (Z-score). 3. Hit Confirmation: Initial hits must be re-tested under the same conditions to confirm their activity and rule out false positives. 4. Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (typically 8-10 points) to generate a dose-response curve and determine their potency (IC₅₀ or EC₅₀). This step is crucial for understanding the compound's structure-activity relationship (SAR).
Conclusion
The screening of oxadiazole libraries using a strategic panel of in vitro assays is a powerful method for identifying novel lead compounds. By beginning with a broad cytotoxicity screen and progressing to more specific, target-oriented assays such as those for antimicrobial, anti-inflammatory, or enzyme-inhibitory activity, researchers can efficiently navigate the vast chemical space of these libraries. The protocols outlined in this guide provide a robust framework for this initial phase of drug discovery. It is imperative that each assay is performed with appropriate controls to ensure data integrity, and that all identified hits are subjected to rigorous confirmation and validation before committing resources to further optimization.
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- Detailed protocol for MTT Cell Viability and Prolifer
- Screening of the small molecule library of Meinox enables the identification of anticancer compounds in pathologically distinct cancers - PMC.
- MTT Assay Protocol for Cell Viability and Prolifer
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- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC.
- MTT assay protocol | Abcam. Abcam.
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- Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC.
- Application Notes and Protocols for In Vitro COX-2 Inhibition Assay of cis-Moschamine - Benchchem. BenchChem.
- Comprehensive Analysis of High-Throughput Screening D
- Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Deriv
- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. Assay Genie.
- Application Notes and Protocols: Agar Diffusion Assay for Fenticlor's Antibacterial Activity - Benchchem. BenchChem.
- Synthesis, Antimicrobial, Antiproliferative, and Docking Studies of 1,3,4-Oxadiazole Derivatives Containing Benzimidazole Scaffold. [Source Not Provided].
- Synthesis and antimicrobial screening of some 1, 3, 4-oxadiazoles and their molecular properties prediction through 'rule of f. [Source Not Provided].
- Application Notes and Protocols for High-Throughput Screening of 1,2,4-Oxadiazole Libraries - Benchchem. BenchChem.
- 3.5. Antimicrobial Assay Using Agar Diffusion–Dilution Test - Bio-protocol. Bio-protocol.
- Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach | ACS Omega.
- Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity | Anticancer Research. Anticancer Research.
- Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries | PNAS.
- Data Analysis Approaches in High Throughput Screening | IntechOpen. IntechOpen.
- Synthesis and Biological Screening of Some Novel Oxadiazole Deriv
- Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity - PubMed.
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Comprehensive Guide to Antimicrobial Assay Development for Novel 1,2,4-Oxadiazole Derivatives
Introduction and Mechanistic Rationale
The 1,2,4-oxadiazoles represent a breakthrough class of totally synthetic, non-β-lactam antibiotics. Initially discovered via in silico docking against the X-ray structure of Penicillin-Binding Protein 2a (PBP2a), these compounds exhibit potent bactericidal activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and Clostridioides difficile[1][2].
Unlike traditional β-lactams, 1,2,4-oxadiazoles maintain efficacy against resistant strains by circumventing standard resistance mechanisms (e.g., β-lactamase degradation)[1]. Because their primary mechanism of action (MOA) involves the direct inhibition of peptidoglycan biosynthesis, developing a robust assay pipeline requires methodologies that not only quantify minimum inhibitory and bactericidal concentrations (MIC/MBC) but also validate their specific cell-wall targeting and bactericidal kinetics[1][2].
To establish a self-validating protocol system, our experimental design must be intrinsically linked to the causality of the drug's mechanism:
-
Bactericidal Nature: Because oxadiazoles induce cell lysis rather than merely arresting growth, standard MIC testing must be strictly paired with MBC and Time-Kill assays to quantify the rate and extent of bacterial killing[1][3].
-
Target Specificity: To prove that a novel derivative retains the class-specific MOA (PBP inhibition), macromolecular synthesis assays are required to differentiate peptidoglycan inhibition from off-target DNA, RNA, or protein synthesis disruption[1].
Fig 1. Mechanism of action for 1,2,4-oxadiazoles targeting bacterial cell wall synthesis.
Experimental Workflow & Self-Validating Pipeline
The following workflow is designed to filter out false positives (e.g., compounds that act as general membrane disruptors rather than specific PBP inhibitors). By sequentially moving from broad susceptibility testing to high-resolution kinetic and mechanistic assays, the pipeline self-validates the therapeutic potential of the compound.
Fig 2. Self-validating experimental workflow for screening 1,2,4-oxadiazole derivatives.
Step-by-Step Methodologies
Protocol A: Broth Microdilution (MIC) & Minimum Bactericidal Concentration (MBC)
This protocol adheres to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria[4][5].
Causality Check: Standardizing the inoculum size to 5×105 CFU/mL is critical. 1,2,4-oxadiazoles can exhibit a clinically relevant "inoculum effect" (reduced efficacy at artificially high bacterial densities)[1]. Furthermore, Cation-Adjusted Mueller-Hinton Broth (CAMHB) must be used to provide physiological concentrations of Ca2+ and Mg2+ , preventing artificial potentiation of the drug.
-
Compound Preparation: Dissolve the 1,2,4-oxadiazole derivative in 100% DMSO to create a 10 mg/mL stock.
-
Serial Dilution: Perform 2-fold serial dilutions in CAMHB in a 96-well plate to achieve final testing concentrations ranging from 64 µg/mL down to 0.06 µg/mL. Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced toxicity.
-
Inoculum Preparation: Suspend isolated colonies of the target strain (e.g., MRSA ATCC 43300) in sterile saline to match a 0.5 McFarland standard. Dilute 1:200 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.
-
Incubation & MIC Reading: Incubate plates at 37°C for 18–24 hours. The MIC is defined as the lowest concentration completely inhibiting visible growth.
-
MBC Determination: To determine the MBC, aspirate 10 µL from all wells showing no visible growth and plate onto Tryptic Soy Agar (TSA). Incubate for 24 hours at 37°C. The MBC is the lowest concentration resulting in a ≥99.9% reduction of the initial inoculum. For 1,2,4-oxadiazoles, the MBC is typically equal to or two-fold higher than the MIC[1].
Protocol B: Time-Kill Kinetics Assay
Causality Check: While MIC/MBC provides endpoint data, it does not reveal the rate of bacterial clearance. Because 1,2,4-oxadiazoles are bactericidal cell-wall inhibitors, they should exhibit concentration-dependent killing, achieving ≥3 -log10 reduction at 2× to 4× MIC within 1–3 hours[3].
-
Culture Preparation: Grow the target strain to early logarithmic phase ( 106 CFU/mL) in CAMHB.
-
Drug Exposure: Aliquot the culture into flasks containing the 1,2,4-oxadiazole compound at concentrations of 1× , 2× , and 4× MIC. Include a growth control (no drug) and a positive control (e.g., Vancomycin).
-
Sampling: At time intervals 0, 1, 2, 4, 8, and 24 hours, remove 100 µL aliquots.
-
Quantification: Serially dilute the aliquots in sterile saline and plate on TSA. Incubate for 24 hours and count CFUs.
-
Analysis: Plot log10 CFU/mL versus time. A bactericidal effect is confirmed if a ≥3 -log10 decrease is observed compared to the initial inoculum[2][3].
Protocol C: Macromolecular Synthesis Inhibition Assay
Causality Check: To definitively prove that the novel compound acts via the established 1,2,4-oxadiazole MOA (PBP inhibition), we must track the incorporation of radiolabeled precursors. If the compound is a true cell-wall inhibitor, it will halt peptidoglycan synthesis without immediately affecting DNA, RNA, or protein synthesis[1].
-
Isotope Setup: Prepare four separate cultures of S. aureus in the log phase of growth.
-
Precursor Addition: Spike each culture with one of the following radiolabeled precursors:
-
[methyl−3H] -thymidine (DNA synthesis)
-
[5−3H] -uridine (RNA synthesis)
-
L−[4,5−3H] -leucine (Protein synthesis)
-
D−[2,3−3H] -alanine or [14C] -N-acetylglucosamine (Peptidoglycan synthesis)
-
-
Drug Treatment: Add the 1,2,4-oxadiazole compound at a sub-MIC concentration (e.g., 0.5× MIC) to avoid immediate cell lysis, which would artificially halt all macromolecular synthesis[1].
-
Precipitation & Measurement: At 10-minute intervals, precipitate the macromolecules using 5% Trichloroacetic acid (TCA). Filter through glass microfiber filters, wash, and quantify incorporated radioactivity using a liquid scintillation counter.
-
Validation: A successful 1,2,4-oxadiazole will show a rapid, specific plateau in D−[2,3−3H] -alanine incorporation, while thymidine, uridine, and leucine incorporation continue unabated.
Quantitative Data Interpretation
To benchmark novel 1,2,4-oxadiazole derivatives, compare their assay profiles against established clinical standards. The table below outlines the expected quantitative parameters for a highly optimized 1,2,4-oxadiazole lead compared to Vancomycin.
| Parameter | 1,2,4-Oxadiazole Lead (Expected) | Vancomycin (Comparator) | Significance / Interpretation |
| MIC (MRSA) | 1 – 4 µg/mL | 1 – 2 µg/mL | Demonstrates potent primary activity against resistant Gram-positive strains[1]. |
| MIC (C. difficile) | 0.25 – 6 µg/mL | 2 µg/mL | Indicates viability for gastrointestinal pathogen targeting[2][3]. |
| MBC / MIC Ratio | ≤2 | ≥4 (Often tolerant) | Confirms the highly bactericidal nature of oxadiazoles vs. bacteriostatic comparators[1]. |
| Time to 3-log10 Kill | 1 – 3 hours (at 4× MIC) | > 24 hours | Validates rapid, concentration-dependent cell lysis[3]. |
| Therapeutic Index (TI) | > 512 | > 100 | Ensures the bactericidal activity is prokaryote-specific and not due to general mammalian cytotoxicity (e.g., THP-1 cell assay)[2]. |
References
- The Oxadiazole Antibacterials. National Center for Biotechnology Information (NIH).
- Identification of a 1,2,4-Oxadiazole with Potent and Specific Activity against Clostridioides difficile, the Causative Bacterium of C. difficile Infection, an Urgent Public Health Threat. American Chemical Society (ACS).
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical & Laboratory Standards Institute (CLSI).
- Development of 1,2,4-Oxadiazole Antimicrobial Agents to Treat Enteric Pathogens within the Gastrointestinal Tract. American Chemical Society (ACS).
- 1,2,4-Oxadiazole/2-Imidazoline Hybrids: Multi-target-directed Compounds for the Treatment of Infectious Diseases and Cancer. Semantic Scholar.
Sources
Kinase inhibition assay protocol for oxadiazole derivatives
Application Note: High-Throughput Kinase Inhibition Profiling of Oxadiazole Derivatives
Scientific Rationale & Assay Architecture
The Role of Oxadiazole Scaffolds in Kinase Inhibition Oxadiazole derivatives (specifically 1,3,4-oxadiazoles and 1,2,4-oxadiazoles) have become privileged scaffolds in modern drug discovery. As bioisosteres for amides and esters, they offer enhanced metabolic stability while their nitrogen and oxygen heteroatoms act as potent hydrogen-bond acceptors[1]. This structural geometry allows them to anchor deeply into the highly conserved ATP-binding hinge region of various kinases, making them exceptional candidates for targeted cancer therapies against kinases such as EGFR, VEGFR-2, and GSK-3β[2][3].
Assay Selection: The Causality Behind ADP-Glo™ To accurately determine the half-maximal inhibitory concentration ( IC50 ) of oxadiazole libraries, researchers require a universal, highly sensitive assay. The ADP-Glo™ Kinase Assay is the gold standard for this application[4][5].
Why ADP-Glo? Traditional kinase assays rely on radioactive 32P -ATP or require specific phospho-antibodies. In contrast, ADP-Glo is a homogeneous, luminescent assay that directly measures the ADP generated during the kinase reaction[6]. Because it measures a universal byproduct (ADP), it is agnostic to the substrate used. Furthermore, it maintains a high dynamic range even at high ATP concentrations (up to 1 mM), which is critical when profiling oxadiazoles against kinases that possess a high Michaelis-Menten constant ( Km ) for ATP[5].
Caption: Workflow of the homogeneous luminescent ADP detection assay for kinase inhibitor screening.
Experimental Protocol: Step-by-Step Methodology
This protocol is optimized for a 384-well microplate format using a 20 µL final assay volume (5 µL Kinase Reaction + 5 µL ADP-Glo Reagent + 10 µL Detection Reagent)[7].
Step 2.1: Compound Preparation & Pre-Incubation
-
Stock Preparation: Dissolve the oxadiazole derivatives in 100% anhydrous DMSO to create a 10 mM stock.
-
Serial Dilution: Perform a 10-point, 3-fold serial dilution in DMSO. Transfer the compounds to an intermediate aqueous kinase buffer to yield a 4X concentration.
-
Addition: Add 1.25 µL of the 4X compound to the 384-well assay plate.
-
Pre-Incubation (Critical Step): Add 2.5 µL of 2X Kinase/Substrate mixture to the wells. Incubate at room temperature for 15–30 minutes.
-
Causality: Many heterocyclic kinase inhibitors, including bulky oxadiazole derivatives, exhibit slow-binding kinetics. Pre-incubation allows the compound to reach thermodynamic equilibrium within the ATP-binding pocket before the competing ATP is introduced, preventing artificially inflated IC50 values. Ensure final DMSO concentration remains ≤1% to prevent solvent-induced structural denaturation of the kinase.
-
Step 2.2: The Kinase Reaction
-
Initiation: Add 1.25 µL of 4X ATP to initiate the reaction (Total reaction volume = 5 µL).
-
ATP Concentration Selection: The ATP concentration must be tailored to the specific kinase's Km .
-
Causality: Running the assay at the apparent Km for ATP balances the assay's sensitivity to competitive inhibitors (like oxadiazoles) while maintaining physiological relevance.
-
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature.
Step 2.3: ATP Depletion
-
Termination: Add 5 µL of ADP-Glo™ Reagent to all wells[7].
-
Incubation: Incubate at room temperature for 40 minutes.
-
Causality: This reagent serves a dual purpose: it immediately quenches the kinase activity and utilizes a proprietary enzyme to completely degrade all unconsumed ATP[4][8]. Complete depletion is an absolute requirement; any residual background ATP will cause false-positive luminescence, destroying the assay's signal-to-background ratio.
-
Step 2.4: ADP Detection & Luminescence Readout
-
Conversion: Add 10 µL of Kinase Detection Reagent to the wells[7].
-
Incubation: Incubate for 30–60 minutes at room temperature.
-
Readout: Measure luminescence using a high-sensitivity microplate reader (e.g., BMG LABTECH PHERAstar or similar)[6].
Quality Control: A Self-Validating System
To ensure the integrity of the data, the assay must be treated as a self-validating system. A single failed control invalidates the plate.
-
Positive Inhibition Control: Include a known reference inhibitor (e.g., Erlotinib for EGFR, Tideglusib for GSK-3β) at a concentration 100×IC50 to define the maximum inhibition baseline.
-
Vehicle Control: Include wells with 1% DMSO (no inhibitor) to define 100% kinase activity.
-
Z'-Factor Calculation: Calculate the Z'-factor using the formula:
Z′=1−∣μvehicle−μinhibitor∣3(σvehicle+σinhibitor)Causality: The Z'-factor evaluates both the dynamic range of the assay and the data variation. A Z′>0.5 proves the assay is robust, reproducible, and that the luminescence accurately reflects oxadiazole-mediated inhibition rather than pipetting errors or reagent degradation[5].
Expected Results & Quantitative Data Presentation
Oxadiazole derivatives frequently exhibit nanomolar to sub-micromolar potency depending on their specific functional group substitutions. Below is a summarized data table of representative oxadiazole derivatives and their validated IC50 values against target kinases, demonstrating the structural versatility of this pharmacophore.
| Compound Class / Architecture | Target Kinase | Representative Compound | Experimental IC50 | Reference Standard ( IC50 ) |
| Benzodioxol-1,3,4-oxadiazole | GSK-3β | Compound 15i | 88 nM | Tideglusib (~50 nM) |
| Naproxen-1,3,4-oxadiazole | EGFR | Compound 15 | 410 nM | Erlotinib (300 nM) |
| Quinoline-1,3,4-oxadiazole | Axl Kinase | Compound 8a | 10 nM | R428 (14 nM) |
Data synthesized from recent structure-activity relationship (SAR) studies on oxadiazole-based dual inhibitors and targeted kinase panels[1][3][9].
References
-
Promega Corporation. ADP-Glo™ Kinase Assay Quick Protocol #9FB099.
-
Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.
-
Promega Corporation. ADP-Glo™ Kinase Assay Overview.
-
Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual #TM313.
-
BMG LABTECH. Promega ADP-Glo kinase assay.
-
National Institutes of Health (PMC). Design, synthesis and antiproliferative activity of oxadiazole derivatives as potent glycogen synthase kinase-3/histone deacetylase 6 dual inhibitors.
-
MDPI. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR.
-
Semantic Scholar. Naproxen Based 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors: Design, Synthesis, Anticancer, and Comput.
-
National Institutes of Health (PMC). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors.
Sources
- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 5. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. Design, synthesis and antiproliferative activity of oxadiazole derivatives as potent glycogen synthase kinase-3/histone deacetylase 6 dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell Permeability Assays for Isopropyl-Containing Heterocyclic Compounds
Introduction & Mechanistic Rationale
In medicinal chemistry, appending an isopropyl group to a heterocyclic scaffold (e.g., thiazoles, pyrazoles, pyridines) is a highly effective strategy for occupying hydrophobic pockets in target proteins and improving metabolic stability by shielding adjacent labile sites. However, this structural modification inherently increases the molecule's lipophilicity (LogP) and steric bulk.
While increased lipophilicity generally enhances passive membrane permeability, it introduces significant ADME (Absorption, Distribution, Metabolism, and Excretion) challenges. Highly lipophilic isopropyl-heterocycles are prone to non-specific binding to assay plastics, retention within lipid bilayers, and heightened recognition by efflux transporters such as P-glycoprotein (P-gp)[1]. Therefore, evaluating these compounds requires a tailored approach to permeability assays, specifically utilizing the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Bidirectional Caco-2 Assay for active transport[2],[3].
Assay Selection Logic & Workflow
To accurately profile isopropyl-heterocycles, researchers must decouple passive diffusion from active efflux.
-
PAMPA acts as an in vitro model of passive, transcellular permeation. It lacks active transporters, allowing compounds to be ranked purely on their physicochemical ability to cross a lipid bilayer[2].
-
Caco-2 Bidirectional Assays utilize human intestinal epithelial cells that express tight junctions and active efflux pumps (like P-gp and BCRP). Because the isopropyl group often transforms a passively permeable scaffold into a P-gp substrate, the Caco-2 assay is mandatory for calculating the Efflux Ratio (ER)[1].
Workflow for assessing permeability and efflux liability of isopropyl-heterocycles.
Protocol 1: PAMPA for Lipophilic Heterocycles
This protocol is optimized for compounds with a cLogP > 3.0, ensuring that the lipophilic isopropyl moiety does not cause artificial retention in the donor compartment.
Materials & Setup
-
Donor Plate: 96-well filter plate (PVDF membrane, 0.45 µm pore size).
-
Acceptor Plate: 96-well transport plate.
-
Artificial Membrane: 2% (w/v) lecithin in dodecane.
-
Buffer: Phosphate-Buffered Saline (PBS) at pH 7.4, supplemented with 5% DMSO.
Step-by-Step Methodology
-
Membrane Coating: Apply 5 µL of the 2% lecithin/dodecane solution directly to the PVDF filter of each well in the donor plate.
-
Causality: The lipid-dodecane mixture mimics the hydrophobic core of the cell membrane. The exact volume is critical; excess lipid will trap lipophilic isopropyl compounds, yielding artificially low effective permeability ( Pe ) values.
-
-
Donor Preparation: Dilute the isopropyl-heterocycle in PBS + 5% DMSO to a final concentration of 10 µM. Add 150 µL to the donor wells.
-
Causality: 5% DMSO is required to maintain the thermodynamic solubility of the bulky isopropyl group in an aqueous environment.
-
-
Acceptor Preparation: Add 300 µL of PBS + 5% DMSO to the acceptor wells.
-
Incubation: Assemble the donor plate onto the acceptor plate. Incubate for 5 hours at room temperature in a humidity chamber[2].
-
Quantification: Separate the plates. Extract 50 µL from both donor and acceptor wells, mix with internal standard, and quantify via LC-MS/MS.
Self-Validating System (Trustworthiness)
-
High Permeability Control: Propranolol ( Pe>10×10−6 cm/s).
-
Low Permeability Control: Atenolol ( Pe<1×10−6 cm/s).
-
Mass Balance Check: Calculate total recovery. If recovery is < 70%, the isopropyl-heterocycle is binding to the plastic or trapped in the lipid bilayer, requiring the addition of a solubilizer (e.g., 1% BSA) in the acceptor well.
Protocol 2: Bidirectional Caco-2 Assay with BSA Sink
Because the isopropyl group enhances partitioning into the lipid bilayer, these compounds are highly susceptible to interception by P-gp[1]. Furthermore, highly lipophilic compounds may cross the apical membrane but fail to partition into the aqueous basolateral chamber. To counteract this, a Bovine Serum Albumin (BSA) sink is employed[4].
Transport mechanisms of lipophilic isopropyl-heterocycles across Caco-2 monolayers.
Step-by-Step Methodology
-
Cell Culture: Seed Caco-2 cells (TC7 clone) on polycarbonate 24-well transwell inserts. Culture for 21 days to allow full differentiation and tight junction formation[4].
-
Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only use inserts with TEER > 250 Ω·cm².
-
Buffer Preparation:
-
Apical Buffer: Hanks' Balanced Salt Solution (HBSS) at pH 6.5.
-
Basolateral Buffer: HBSS at pH 7.4 supplemented with 1% BSA [4].
-
Causality: The pH gradient (6.5 to 7.4) mimics the physiological conditions of the human intestine. The 1% BSA in the basolateral chamber acts as a protein sink. Without BSA, the lipophilic isopropyl-heterocycle will accumulate in the cell membrane, halting the concentration gradient and resulting in a falsely low Apparent Permeability ( Papp ).
-
-
Dosing (A-to-B and B-to-A):
-
For Apical to Basolateral (A-B): Add 10 µM compound to the Apical chamber.
-
For Basolateral to Apical (B-A): Add 10 µM compound to the Basolateral chamber.
-
-
Incubation: Incubate at 37°C with 5% CO₂ for 2 hours.
-
Sampling & Analysis: Collect samples from the receiver compartments at 60 and 120 minutes. Quantify via LC-MS/MS.
-
Post-Assay Integrity: Add Lucifer Yellow (100 µM) to the apical chamber for 1 hour. A Papp<0.5×10−6 cm/s confirms the isopropyl compound did not cause membrane toxicity.
Data Calculation
Calculate Papp and the Efflux Ratio (ER):
Papp=C0×AdQ/dt ER=Papp(A→B)Papp(B→A)(Where dQ/dt is the steady-state appearance rate, C0 is initial concentration, and A is surface area).
Data Interpretation & Quantitative Benchmarks
The addition of an isopropyl group typically increases PAMPA Pe but can drastically alter Caco-2 dynamics by triggering P-gp efflux. Table 1 illustrates a representative benchmark comparison.
Table 1: Impact of Isopropyl Substitution on Permeability and Efflux Liability
| Compound Scaffold | Substitution | cLogP | PAMPA Pe ( 10−6 cm/s) | Caco-2 Papp A→B ( 10−6 cm/s) | Caco-2 Papp B→A ( 10−6 cm/s) | Efflux Ratio (ER) | Conclusion |
| Pyridine-benzamide | -H | 2.1 | 4.5 | 6.2 | 7.4 | 1.19 | Highly permeable, non-substrate. |
| Pyridine-benzamide | -Isopropyl | 3.6 | 18.2 | 2.1 | 25.2 | 12.00 | High passive diffusion, but strong P-gp substrate. |
| Thiazole-core | -Isopropyl | 3.2 | 12.4 | 10.5 | 11.2 | 1.06 | Highly permeable, non-substrate[3]. |
| Control: Digoxin | N/A | 1.2 | < 1.0 | 0.5 | 8.5 | 17.00 | Validates P-gp functionality. |
| Control: Propranolol | N/A | 3.4 | 22.5 | 25.0 | 24.5 | 0.98 | Validates passive permeability. |
Note: An ER > 2.0 (with a statistically significant difference between A-B and B-A) indicates active efflux. If an isopropyl-heterocycle exhibits an ER > 2.0, co-administration with a P-gp inhibitor (e.g., Verapamil) in the assay can confirm P-gp specificity.
References
-
Parallel Artificial Membrane Permeability Assay (PAMPA) , Evotec. Available at:[Link]
-
In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs© , PubMed Central (PMC). Available at:[Link]
-
Ring-opening of five-membered heterocycles conjugated 4-isopropylresorcinol scaffold-based benzamides as HSP90 inhibitors suppressing tumor growth in vitro and in vivo , PubMed. Available at:[Link]
-
Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold , PubMed Central (PMC). Available at:[Link]
Sources
- 1. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAMPA | Evotec [evotec.com]
- 3. Ring-opening of five-membered heterocycles conjugated 4-isopropylresorcinol scaffold-based benzamides as HSP90 inhibitors suppressing tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs© - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1,2,4-Oxadiazoles as Bioisosteric Replacements for Esters and Amides in Lead Optimization
Executive Summary & Mechanistic Rationale
In the pursuit of optimizing lead compounds, medicinal chemists frequently encounter metabolic liabilities associated with ester and amide functionalities. These groups are highly susceptible to rapid in vivo degradation by ubiquitous esterases and amidases, often resulting in sub-optimal pharmacokinetic (PK) profiles and poor bioavailability.
Strategic bioisosteric replacement is the definitive solution to this challenge. The 1,2,4-oxadiazole heterocycle has emerged as a premier non-classical bioisostere for both esters and amides.
The Causality of Bioisosteric Success: The 1,2,4-oxadiazole ring perfectly mimics the molecular planarity and dipole moment of the amide/ester carbonyl system. However, its cyclic, electron-deficient aromatic nature renders it 1[1]. Furthermore, the nitrogen atoms (N2 and N4) act as effective hydrogen-bond acceptors, maintaining crucial target interactions. When replacing a secondary amide, the oxadiazole eliminates the hydrogen-bond donor capacity, a modification that frequently 2[2].
Fig 1. Metabolic trajectory of classical esters/amides vs. 1,2,4-oxadiazole bioisosteres.
Quantitative Pharmacological Profiling
The empirical validation of 1,2,4-oxadiazoles as bioisosteres is demonstrated across multiple therapeutic targets. The table below summarizes key quantitative data where the replacement of an amide or ester directly translated to superior pharmacological metrics.
Table 1: Comparative Profiling of Amides/Esters vs. 1,2,4-Oxadiazole Bioisosteres
| Target / Application | Parent Moiety | Bioisostere Potency/Profile | Key Pharmacokinetic Benefit |
| γ-Secretase (BMS-708163) | Amide | IC50 < 1 nM (Potent & Selective) | Excellent oral PK, highly brain penetrant |
| HIV-1 Vif Antagonist | Amide | IC50 = 1.2 μM (vs 6 μM parent) | 5-fold increased potency, metabolic stability |
| HDAC Inhibitors | Ester | IC50 = 1.8 nM (HDAC-1) | Absolute resistance to serum esterases |
Synthetic Strategies & Workflows
The most robust and modular approach to synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction of an amidoxime with a carboxylic acid derivative. While classical methods utilize harsh acyl chlorides, modern protocols employ mild coupling agents like Propylphosphonic anhydride (T3P).
Causality in Reagent Selection: T3P is chosen because it generates purely water-soluble byproducts, allowing for a simple liquid-liquid extraction workup. More importantly, it operates under mild conditions,3[3] on the carboxylic acid—a critical requirement in modern drug synthesis.
Fig 2. Modern synthetic workflow for 3,5-disubstituted 1,2,4-oxadiazoles via amidoxime.
Detailed Experimental Protocols
These protocols are designed as self-validating systems to ensure absolute reproducibility and mechanistic confirmation at every step.
Protocol A: Synthesis of the Amidoxime Intermediate
-
Objective: Convert a starting nitrile into an amidoxime, the critical nucleophilic partner for oxadiazole formation.
-
Causality & Mechanism: Hydroxylamine hydrochloride is highly stable but non-nucleophilic. The addition of sodium carbonate ( Na2CO3 ) deprotonates the salt to generate free hydroxylamine in situ. A polar protic solvent system (EtOH/ H2O ) is chosen to solubilize both the organic nitrile and the inorganic salts, ensuring homogenous reactivity.
-
Step-by-Step:
-
Dissolve the nitrile (1.0 equiv) in a 4:1 mixture of Ethanol and Water (0.2 M).
-
Add hydroxylamine hydrochloride (2.0 equiv) followed by Na2CO3 (1.5 equiv).
-
Reflux the mixture at 80°C for 4–12 hours.
-
Cool to room temperature, evaporate the ethanol under reduced pressure, and extract the aqueous layer with Ethyl Acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate.
-
-
Self-Validation Check: Analyze via TLC (Hexanes/EtOAc). The reaction is successful when the high-Rf nitrile spot is completely consumed, replaced by a highly polar, low-Rf amidoxime spot. Staining with ninhydrin confirms the presence of the newly formed nitrogen-rich functional group.
Protocol B: One-Pot T3P-Mediated Cyclodehydration
-
Objective: Couple the amidoxime with a carboxylic acid and drive the ring closure to the 1,2,4-oxadiazole.
-
Causality & Mechanism: The reaction proceeds in two distinct kinetic steps: (1) O-acylation at room temperature, and (2) cyclodehydration requiring thermal energy. Heating to 90°C is strictly required to drive the cyclodehydration step; failure to heat will stall the reaction at the O-acyl intermediate.
-
Step-by-Step:
-
Dissolve the carboxylic acid (1.0 equiv) and the amidoxime (1.1 equiv) in Ethyl Acetate (0.1 M).
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).
-
Dropwise, add T3P (50% solution in EtOAc, 1.5 equiv) at room temperature. Stir for 2 hours to allow complete O-acylation.
-
Attach a reflux condenser and heat the reaction to 90°C for 12 hours to force cyclodehydration.
-
Cool to room temperature, wash the organic layer with saturated aqueous NaHCO3 , water, and brine. Dry and concentrate.
-
-
Self-Validation Check: The protocol is self-validating via LC-MS monitoring. After Step 3, the mass spectrum must show the [M+H]+ of the intermediate O-acyl amidoxime. After Step 4, this mass must shift exactly by -18 Da , confirming the expulsion of water and the formation of the aromatic oxadiazole ring.
Protocol C: Empirical Validation of Metabolic Stability (HLM Assay)
-
Objective: Quantify the resistance of the synthesized 1,2,4-oxadiazole to hepatic amidases/esterases compared to the parent compound.
-
Causality & Mechanism: Human Liver Microsomes (HLM) contain a high concentration of CYP450 enzymes and carboxylesterases. By incubating the compounds with HLM and an NADPH regenerating system, we simulate first-pass hepatic metabolism.
-
Step-by-Step:
-
Prepare a 1 μM solution of the test compound (Oxadiazole) and the parent compound (Amide/Ester) in 0.1 M potassium phosphate buffer (pH 7.4).
-
Add HLM to a final protein concentration of 0.5 mg/mL.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).
-
At time points 0, 15, 30, and 60 minutes, remove a 50 μL aliquot and immediately quench it in 150 μL of ice-cold Acetonitrile containing an internal standard.
-
Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS.
-
-
Self-Validation Check: A control reaction using Verapamil (a known rapidly cleared drug) must be run in parallel. If Verapamil is not degraded, the microsomes are inactive, invalidating the run. The bioisosteric rationale is successfully validated only if the calculated intrinsic clearance ( CLint ) of the oxadiazole is significantly lower (typically >3-fold) than that of the parent ester/amide.
References
- ChemMedChem (Merve Camci, Nilgün Karali)
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes PMC - NIH URL
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery MDPI URL
- A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles: From Historical Discovery to Modern Methodologies Benchchem URL
Sources
Technical Support Center: Optimizing Yields in 3-Isopropyl-1,2,4-Oxadiazole Synthesis
Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals working on the synthesis of 3-isopropyl-1,2,4-oxadiazoles—a critical bioisosteric core frequently utilized in medicinal chemistry, notably as ligands in cellular signaling pathways such as GPR119 agonists[1],[2].
Here, we bypass generic advice and dive into the mechanistic causality of reaction failures, providing self-validating protocols and data-driven troubleshooting to maximize your cyclodehydration yields.
Frequently Asked Questions (FAQs): Mechanistic Insights
Q1: Why is my overall yield of 3-isopropyl-1,2,4-oxadiazole consistently below 40% when reacting isobutyramidoxime with an acyl chloride? A1: Low yields in this classical approach typically stem from the energetic barrier of the cyclodehydration step. The synthesis is a two-step cascade: O-acylation followed by intramolecular cyclization[3]. While O-acylation is rapid, the subsequent cyclization requires the amide nitrogen to attack the ester carbonyl. If the reaction temperature is too low, the O-acylamidoxime intermediate accumulates. If the temperature is too high without proper catalysis, the amidoxime can undergo thermal decomposition or hydrolysis back to the starting materials[4].
Q2: Should I use a one-pot or a two-step procedure? A2: The choice depends entirely on the steric and electronic nature of your electrophile.
-
One-Pot Procedures (e.g., using NaOH/DMSO) are kinetically favored for highly reactive, unhindered acyl chlorides or simple esters[3],[5].
-
Two-Step Procedures are mandatory for sterically hindered substrates. Isolating the O-acylamidoxime intermediate allows you to change solvents and apply specific cyclodehydration catalysts (like TBAF) without side reactions competing with the initial acylation[4].
Q3: How does TBAF (Tetrabutylammonium fluoride) improve cyclization yields at room temperature? A3: TBAF acts as a mild, anhydrous base and a hydrogen-bond acceptor. The fluoride ion strongly hydrogen-bonds with the protons of the amide (-NH2) group on the O-acylamidoxime. This interaction significantly increases the nucleophilicity of the nitrogen, drastically lowering the activation energy required for the intramolecular attack on the carbonyl carbon. This allows the cyclodehydration to proceed smoothly at room temperature, preserving sensitive functional groups and boosting yields[4].
Visualizing the Chemistry
Reaction Logic & Mechanistic Pathway
Understanding the electronic flow is critical for troubleshooting. The following diagram illustrates the mechanistic pathway from starting materials to the final heterocycle.
Caption: Mechanistic pathway of 1,2,4-oxadiazole synthesis via O-acylation and cyclodehydration.
Biological Application Context
Why optimize this specific core? 3-isopropyl-1,2,4-oxadiazole derivatives are potent bioisosteres for esters and amides, providing beneficial hydrophobic interactions in target protein binding sites[1].
Caption: Example signaling pathway targeted by 3-isopropyl-1,2,4-oxadiazole derivatives (e.g., GPR119).
Troubleshooting Guide: Diagnostics & Solutions
When your reaction fails, identifying the exact point of failure is crucial. Use the following diagnostic matrix to correct your course.
Caption: Logical workflow for troubleshooting low yields in 1,2,4-oxadiazole synthesis.
Specific Issue Resolutions
-
Issue: Unreacted Isobutyramidoxime Remains.
-
Cause: The acylating agent is too sterically hindered or electronically deactivated.
-
Solution: Switch from an ester to an acyl chloride. If using a carboxylic acid, upgrade your coupling agent from EDCI to T3P (Propylphosphonic anhydride), which is highly effective for hindered substrates.
-
-
Issue: Reaction stalls at the O-Acylamidoxime stage.
Self-Validating Experimental Protocols
To ensure reproducibility, these protocols are designed as "self-validating systems." This means each critical step includes an observable metric (e.g., TLC shift, phase behavior) that confirms success before you proceed.
Protocol A: Two-Step Synthesis using Acyl Chlorides and TBAF Cyclization
Optimal for sensitive or sterically hindered substrates.[4]
Step 1: O-Acylation
-
Setup: Dissolve N'-hydroxy-2-methylpropanimidamide (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous DCM (10 mL) under an inert nitrogen atmosphere.
-
Addition: Cool the solution to 0 °C. Slowly add the target acyl chloride (1.05 mmol) dropwise.
-
Validation Check (TLC): After 2 hours at room temperature, spot the reaction on silica TLC (Eluent: 50% EtOAc/Hexanes). Self-Validation: The highly polar amidoxime (low Rf) should disappear, replaced by a mid-polarity spot (O-acylamidoxime). If the starting material persists, add 0.1 mmol of DMAP.
-
Workup: Wash with saturated NaHCO3 (2 x 10 mL) and brine. Dry over Na2SO4 and concentrate.
Step 2: TBAF-Catalyzed Cyclodehydration
-
Setup: Dissolve the crude O-acylamidoxime in anhydrous THF (10 mL).
-
Catalysis: Add a 1M solution of TBAF in THF (1.1 mL, 1.1 mmol)[4].
-
Reaction: Stir at room temperature for 4-12 hours.
-
Validation Check (TLC): Self-Validation: The mid-polarity O-acylamidoxime spot will convert into a highly non-polar spot (the final 3-isopropyl-1,2,4-oxadiazole) running near the solvent front in 50% EtOAc/Hexanes.
-
Isolation: Quench with water, extract with EtOAc, and purify via flash chromatography.
Protocol B: One-Pot Synthesis using NaOH/DMSO
Optimal for simple, unhindered carboxylic acid esters.[3],[5]
-
Setup: To a solution of N'-hydroxy-2-methylpropanimidamide (1.0 mmol) in DMSO (5 mL), add powdered NaOH (1.2 mmol).
-
Activation: Stir vigorously at room temperature for 10 minutes to generate the reactive amidoximate anion.
-
Addition: Add the carboxylic acid ester (1.1 mmol). Stir for 4-24 hours.
-
Validation Check (Precipitation): Pour the mixture into 50 mL of ice-water. Self-Validation: A successful cyclization of a hydrophobic product will immediately yield a precipitate. If the solution remains clear, the product may be too polar; proceed to extract with EtOAc (3 x 20 mL) instead of filtration[5],[4].
Quantitative Data Presentation
The following table summarizes the expected outcomes and optimal conditions based on the chosen synthetic route, allowing for rapid comparison of methodologies[3],[5],[4].
| Synthetic Method | Reagents / Catalyst | Temp (°C) | Time (h) | Avg. Yield (%) | Best Use Case |
| Classical Two-Step | Acyl Chloride / Heat | 110 (Reflux) | 6 - 12 | 40 - 55% | Thermally stable, simple substrates. |
| TBAF-Catalyzed | Acyl Chloride / TBAF | 20 - 25 | 4 - 12 | 75 - 90% | Sterically hindered or heat-sensitive substrates. |
| One-Pot Superbase | Ester / NaOH in DMSO | 20 - 25 | 4 - 24 | 65 - 85% | Unhindered esters; highly scalable. |
| Coupling Agent | Carboxylic Acid / CDI | 110 (Toluene) | 8 - 16 | 60 - 75% | When only the free carboxylic acid is available. |
References
-
Application Notes and Protocols: Synthesis of 1,2,4-Oxadiazoles using N'-hydroxy-2-methylpropanimidamide - Benchchem. 1
-
First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC (NIH). 2
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC (NIH). 3
-
A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles: From Historical Discovery to Modern Methodologies - Benchchem. 5
-
Troubleshooting low yields in the cyclization to form the 1,2,4-oxadiazole ring - Benchchem. 4
Sources
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- 2. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in Oxadiazole Ring Formation
Welcome to the Technical Support Center for Oxadiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the formation of oxadiazole rings. As a vital scaffold in medicinal chemistry and materials science, the successful synthesis of oxadiazoles is often crucial for project advancement.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reactions, minimize impurities, and achieve higher yields.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions based on established chemical principles.
Problem 1: Low or No Yield of the Desired 1,3,4-Oxadiazole
This is one of the most common challenges in oxadiazole synthesis. The causes can range from suboptimal reaction conditions to the purity of your starting materials.[4][5]
Potential Causes and Solutions:
-
Inefficient Cyclodehydration: The final ring-closing step, often a dehydration reaction, can be the rate-limiting step.[6][7]
-
Solution:
-
Optimize Thermal Conditions: Many cyclodehydration reactions require heat.[6] Systematically screen temperatures to find the optimal balance between reaction rate and potential product degradation. Microwave irradiation can be a powerful tool to significantly shorten reaction times and improve yields, especially for less reactive substrates.[6]
-
Choice of Dehydrating Agent: The effectiveness of the dehydrating agent is critical. Harsh reagents can lead to side products, while mild reagents may not drive the reaction to completion.
-
Common Dehydrating Agents: A variety of agents are used, including POCl₃, P₂O₅, H₂SO₄, and SOCl₂.[3][7] Milder and more modern reagents include Burgess reagent, triflic anhydride with triphenylphosphine oxide, and XtalFluor-E.[3][8] The choice of reagent can be substrate-dependent and may require empirical optimization. For instance, SO₂F₂ has been shown to be effective for the cyclization of 1,2-diacylhydrazines under mild, metal-free conditions.[9]
-
-
-
-
Purity of Reagents and Solvents: Impurities in your starting materials or the presence of moisture can significantly impact the reaction outcome.[4]
-
Solution:
-
Use High-Purity Reagents: Ensure your starting acylhydrazides, carboxylic acids, or other precursors are of high purity.
-
Anhydrous Conditions: Many oxadiazole syntheses are sensitive to moisture. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of intermediates.[10]
-
-
-
Poor Solubility of Starting Materials: If your reactants are not fully dissolved, the reaction rate will be significantly hindered.[11]
Problem 2: Formation of a Persistent N,N'-Diacylhydrazine Byproduct
A common side reaction is the formation of a stable N,N'-diacylhydrazine intermediate that fails to cyclize to the desired 1,3,4-oxadiazole.[6]
Causality and Mitigation Strategies:
The formation of the 1,3,4-oxadiazole ring from an acylhydrazide and a carboxylic acid (or its derivative) proceeds through an N,N'-diacylhydrazine intermediate. If this intermediate is particularly stable or if the cyclodehydration conditions are not sufficiently forcing, it can be isolated as a major byproduct.
-
Mitigation Strategies:
-
Stronger Dehydrating Conditions: If you have isolated the diacylhydrazine, you can subject it to more rigorous dehydration conditions. This could involve a stronger dehydrating agent or higher reaction temperatures.[11]
-
Alternative Synthetic Routes: Consider synthetic strategies that avoid the formation of a stable diacylhydrazine intermediate. For example, a novel approach involves the coupling of α-bromo nitroalkanes with acyl hydrazides, which directly yields the 2,5-disubstituted oxadiazole under mildly basic conditions that are tolerant to water.[1]
-
One-Pot Procedures: In one-pot syntheses, carefully optimizing catalyst loading and base equivalents is crucial to drive the reaction to completion and prevent the accumulation of the intermediate.[6]
-
Visualizing the Reaction Pathway:
Caption: Desired reaction pathway to 1,3,4-oxadiazole via an N,N'-diacylhydrazine intermediate.
Problem 3: Formation of Isomeric or Alternative Heterocyclic Byproducts
Depending on the synthetic route, you may observe the formation of other heterocyclic systems, such as 1,3,4-thiadiazoles or isomeric oxadiazoles.
-
Case 1: Formation of 1,3,4-Thiadiazoles: When using sulfur-containing reagents, such as in the synthesis of 2-amino-1,3,4-oxadiazoles from thiosemicarbazides, a competing cyclization can lead to the formation of 2-amino-1,3,4-thiadiazoles.[12]
-
Solution: The choice of cyclizing agent can direct the selectivity. For example, using EDC·HCl as a cyclizing agent with a thiosemicarbazide intermediate tends to favor the formation of 2-amino-1,3,4-oxadiazoles, whereas other reagents might favor the thiadiazole.[11]
-
-
Case 2: Rearrangement of 1,2,4-Oxadiazoles: Under certain conditions, such as prolonged heating, 1,2,4-oxadiazoles can rearrange to other more stable heterocyclic systems.[10]
-
Solution: Avoid harsh reaction conditions, especially prolonged heating at high temperatures. If a rearrangement is suspected, promptly purify the desired 1,2,4-oxadiazole after the reaction is complete.[10]
-
Identifying Byproducts:
| Analytical Technique | Expected Observation for Byproduct |
| Mass Spectrometry | A 1,3,4-thiadiazole byproduct will have a molecular weight 16 amu higher than the corresponding 1,3,4-oxadiazole.[13] |
| NMR Spectroscopy | The chemical shifts of protons and carbons in the heterocyclic ring will differ between oxadiazole and thiadiazole isomers.[13] |
| IR Spectroscopy | The C-O-C stretching vibrations in the oxadiazole ring will appear at a different frequency than the C-S-C vibrations in the thiadiazole ring.[13] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1,3,4-oxadiazoles?
A1: The two most widely used methods are the dehydration of N,N'-diacylhydrazines and the oxidative cyclization of N-acylhydrazones.[14] Other significant methods include the reaction of acylhydrazides with carboxylic acids or their derivatives, and the reaction of tetrazoles with acid chlorides.[7]
Q2: How can I improve the yield and purity of my 1,2,4-oxadiazole synthesis from an amidoxime and a carboxylic acid?
A2: Low yields in this synthesis often stem from poor activation of the carboxylic acid or incomplete cyclization of the O-acylamidoxime intermediate.[10] To improve this:
-
Use an efficient coupling reagent: HATU, in combination with a non-nucleophilic base like DIPEA, is highly effective in promoting the desired O-acylation and minimizing amide formation side products.[10]
-
Ensure complete cyclization: Increase the reaction temperature or prolong the reaction time. Microwave heating can significantly accelerate this step.[10]
-
Maintain anhydrous conditions: The O-acylamidoxime intermediate is susceptible to hydrolysis. Use dry solvents and an inert atmosphere.[10]
Q3: My reaction is complete according to TLC, but I'm struggling with purification. What are some general strategies?
A3: Purification of N-heterocycles can be challenging.
-
Column Chromatography: If your compound is unstable on silica gel, consider using neutralized silica gel (washed with a triethylamine solution) or switching to alumina.[15]
-
Recrystallization: This can be a highly effective method for obtaining pure crystalline products. Finding the right solvent or solvent mixture is key and often requires some experimentation.[15]
-
Alternative Methods: For sensitive compounds, consider preparative TLC or distillation if the compound is volatile.[15]
Q4: What is the role of substituent effects in oxadiazole synthesis?
A4: The electronic nature of the substituents on your starting materials can significantly influence the reaction. For example, in the Fischer indole synthesis (another N-heterocycle synthesis with analogous principles), electron-donating groups on the arylhydrazine generally favor the reaction, while strong electron-withdrawing groups can hinder cyclization.[15] Similar electronic effects can be observed in oxadiazole synthesis, where the electron density at the reacting centers can influence the rate and success of the cyclization step.[16]
Visualizing Troubleshooting Logic for Low Yield:
Caption: A decision tree for troubleshooting low yields in oxadiazole synthesis.
References
- BenchChem. (n.d.). Troubleshooting common side reactions in 1,2,4-oxadiazole synthesis.
- BenchChem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles.
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- BenchChem. (n.d.). Technical Support Center: Optimizing Oxadiazole Synthesis.
- BenchChem. (n.d.). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide.
- BenchChem. (n.d.). Troubleshooting common side reactions in 1,3,4-thiadiazole synthesis.
- Ali, I., et al. (2025).
- Romero, A., et al. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Organic & Biomolecular Chemistry, 15(10), 2252-2257.
- Al-Masoudi, N. A., et al. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds.
- Kumar, R., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Letters in Organic Chemistry, 19(5), 376-388.
- Lee, S., et al. (2023).
-
ResearchGate. (n.d.). Optimization of the oxadiazole synthesis based on the reaction of the tetrazole 2H with p-toluoyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
- Głowacka, J., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2422.
- Kumar, A., et al. (2024). A Review on 1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. European Chemical Bulletin, 12(Special Issue 4), 255-280.
- Lee, S., et al. (2022). Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. ACS Omega, 7(43), 38891-38901.
- BenchChem. (n.d.). Identifying and minimizing byproducts in 1,3,4-thiadiazole synthesis.
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
- Abu-Naaj, N. A., et al. (2015). Synthesis, Study and Characterization of some 1,2,3-Triazolo-1,3,4- Oxadiazole Derivatives via Dehydration Reactions. Jordan Journal of Chemistry, 10(4), 325-334.
- Pace, A., et al. (2015).
- Science of Synthesis. (n.d.). Product Class 8: 1,3,4-Oxadiazoles. Thieme.
- Boström, J., et al. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 17(12), 14634-14665.
- Nagendra, G., et al. (2025).
- Smith, J. (2019). Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. Digital Commons @ Otterbein.
- Barreca, M. L., et al. (2015). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 8(3), 485-524.
Sources
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- 2. jchemrev.com [jchemrev.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
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Technical Support Center: Optimizing N-Methylation of Heterocyclic Amines
Welcome to the N-Methylation Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals dealing with the nuances of alkylating nitrogen-containing heterocycles (e.g., indoles, pyrroles, pyrazoles, imidazoles, and pyridines).
Unlike standard aliphatic amines, heterocyclic amines present unique electronic and steric challenges, including ambident nucleophilicity and sensitivity to harsh conditions. This guide provides mechanistic troubleshooting, self-validating protocols, and authoritative green-chemistry alternatives to optimize your workflows.
Section 1: Diagnostic FAQs & Troubleshooting
Q: My pyrazole/imidazole methylation is yielding a mixture of N1 and N2 isomers. How do I control regioselectivity? A: Ambident nucleophiles like pyrazoles and imidazoles have nearly indistinguishable reactivities at adjacent nitrogen atoms. Traditional reagents like methyl iodide (MeI) often yield thermodynamic mixtures. Solution: To achieve high regioselectivity (up to >99:1), utilize sterically bulky masked methylating reagents such as α-halomethylsilanes. The steric bulk directs the initial alkylation exclusively to the less hindered nitrogen. Subsequent protodesilylation with a fluoride source and water reveals the pure N-methyl pyrazole[1]. Alternatively, enzymatic cascades using engineered methyltransferases can achieve >99% regioselectivity for complex benzimidazoles and indazoles under mild conditions[2].
Q: I am observing over-methylation (quaternary ammonium salts) when using MeI or Dimethyl Sulfate (DMS). How can I stop at the tertiary amine? A: Nucleophilic substitution with MeI or DMS lacks an inherent stopping mechanism if the resulting tertiary amine remains nucleophilic. Solution: Switch to a reductive amination pathway, specifically the Eschweiler-Clarke methylation. By treating the amine with formaldehyde and formic acid, the reaction proceeds via an iminium ion intermediate. Once the tertiary amine is formed, it cannot form another iminium ion, making quaternization mechanistically impossible[3].
Q: My heterocyclic substrate is acid-sensitive, ruling out Eschweiler-Clarke. MeI is too toxic for our scale-up. What is the best green alternative? A: Dimethyl carbonate (DMC) is an excellent, environmentally benign methylating agent. For electron-deficient pyrroles, catalytic 1,4-diazabicyclo[2.2.2]octane (DABCO) in DMF provides 72–98% yields[4]. For a broader range of NH-containing heterocycles (indoles, benzimidazoles), N,N,N′,N′-tetramethylethylenediamine (TMEDA) acts as a highly active nucleophilic organocatalyst, significantly lowering the activation energy required for DMC methylation without the need for high-pressure reactors[5].
Section 2: Mechanistic Workflows & Logical Relationships
To assist in experimental design, consult the decision matrix below to select the optimal N-methylation condition based on your substrate's specific vulnerabilities.
Decision matrix for selecting N-methylation conditions based on heterocyclic properties.
The Eschweiler-Clarke Mechanism
Understanding the irreversible hydride transfer is critical for preventing over-methylation.
Eschweiler-Clarke reductive amination mechanism highlighting the irreversible hydride transfer.
Section 3: Standard Operating Protocols (SOPs)
Protocol A: Green N-Methylation using Dimethyl Carbonate (DMC) and TMEDA
Causality: DMC is notoriously sluggish at moderate temperatures. TMEDA acts as a nucleophilic catalyst, reacting with DMC to generate a more activated methylating intermediate. This lowers the activation energy, allowing high conversion at 95 °C[5]. Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, combine the NH-containing heterocycle (10 mmol) and TMEDA (1 mmol, 0.1 equiv).
-
Solvent Addition: Add Dimethyl Carbonate (DMC) (10 mL) and Dimethylformamide (DMF) (5 mL).
-
Self-Validation Check: Ensure the mixture is visually homogeneous; DMF acts as the critical co-solvent to solubilize polar heterocycles before heating.
-
-
Reaction: Stir and heat the mixture to 95 °C. Monitor progression via TLC (typically complete in 8 hours).
-
Quenching & Extraction: Cool to room temperature. Add 8 mL of deionized water to quench. Extract with Ethyl Acetate (15 mL × 2).
-
Purification: Wash the organic phase with water (10 mL × 2) to remove residual DMF and TMEDA. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Protocol B: Regioselective N1-Methylation of Pyrazoles via α-Halomethylsilanes
Causality: The bulky silane physically blocks the reaction at the more sterically hindered nitrogen of the pyrazole. The silyl group is subsequently removed via protodesilylation to leave only the desired methyl group[1]. Step-by-Step Methodology:
-
Alkylation: Dissolve the pyrazole (1.0 equiv) in a suitable aprotic solvent (e.g., acetonitrile). Add the α-halomethylsilane (1.2 equiv) and a mild base (e.g., K2CO3, 2.0 equiv).
-
Heating: Stir at 80 °C until complete consumption of the starting material is observed by LC-MS (approx. 2-4 hours).
-
Protodesilylation: Cool the mixture. Add a fluoride source (e.g., TBAF, 1.5 equiv) and water. Stir at room temperature for 1 hour.
-
Self-Validation Check: The cleavage of the C-Si bond is rapid. Do not exceed 2 hours, as prolonged exposure to fluoride ions may degrade sensitive functional groups on the heterocycle.
-
-
Workup: Dilute with brine, extract with dichloromethane, dry over MgSO4, and purify via flash chromatography.
Section 4: Quantitative Data & Reagent Comparison
To assist in reagent selection, the following table synthesizes the operational metrics of common N-methylation systems.
| Methylating Agent | Toxicity / Hazard Profile | Typical Temp (°C) | Risk of Over-Methylation | Regioselectivity (Ambident N) | Primary Byproducts |
| Methyl Iodide (MeI) | High (Carcinogenic, Volatile) | 0 - 25 | High (Quaternary salts) | Poor (Thermodynamic mix) | Iodide salts |
| Dimethyl Sulfate (DMS) | High (Highly Toxic, Corrosive) | 0 - 50 | High | Poor | Sulfate salts |
| Dimethyl Carbonate (DMC) | Low (Green Reagent) | 90 - 150* | Low | Moderate | Methanol, CO2 |
| Formaldehyde / Formic Acid | Moderate (Corrosive) | 100 (Reflux) | None (Stops at 3° amine) | Moderate | CO2, Water |
| Methanol (Ir/Ru Catalyzed) | Low (Sustainable C1 Source) | 50 - 130 | Low | Catalyst-dependent | Water |
*Temperature can be lowered to 95 °C using TMEDA or DABCO organocatalysts.
Advanced Insight: The "Borrowing Hydrogen" Methodology
For large-scale pharmaceutical synthesis, methanol is emerging as the ultimate sustainable C1 source. Using N-heterocyclic carbene (NHC) complexes of Iridium, methanol is dehydrogenated to formaldehyde in situ. The amine condenses to form an imine, which is then hydrogenated by the Ir-hydride species. This method produces only water as a byproduct and is highly effective for heterocyclic amines like 4-aminopyridine[6],[7].
Borrowing hydrogen pathway for N-methylation using methanol and transition metal catalysts.
References
-
[5] N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. Taylor & Francis. 5
-
[3] Review of Modern Eschweiler–Clarke Methylation Reaction. PMC - NIH. 3
-
[4] Green N-Methylation of Electron Deficient Pyrroles with Dimethylcarbonate. Organic Process Research & Development - ACS Publications. 4
-
[6] Efficient and Versatile Catalytic Systems for the N-Methylation of Primary Amines with Methanol Catalyzed by N-Heterocyclic Carbene Complexes of Iridium. ResearchGate. 6
-
[7] N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics - ACS Publications. 7
-
[2] Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. PMC - NIH. 2
-
[1] N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry - ACS Publications. 1
Sources
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- 2. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
How to remove unreacted starting material from oxadiazole synthesis
Advanced Troubleshooting & Purification Guidelines for Researchers and Drug Development Professionals
Welcome to the Technical Support Center for oxadiazole synthesis. The cyclodehydration of amidoximes or hydrazides with carboxylic acid derivatives is the cornerstone of 1,2,4- and 1,3,4-oxadiazole synthesis. However, forcing these reactions to completion often requires an excess of one starting material. Because oxadiazoles act as bioisosteres for amides and esters, their chromatographic retention factors ( Rf ) frequently overlap with those of the unreacted starting materials, making standard purification challenging 1[1].
This guide provides causally-driven, self-validating protocols to chemically sequester and remove unreacted starting materials from your final product.
Core Troubleshooting Guide: Removing Unreacted Starting Materials
Issue A: Residual Basic/Nucleophilic Starting Materials (Amidoximes & Hydrazides)
The Causality: Amidoximes and hydrazides contain highly nucleophilic and basic nitrogen centers. By exploiting this basicity, we can selectively alter their solubility profile or chemically trap them, leaving the fully cyclized, non-basic oxadiazole untouched.
-
Solution 1 (Liquid-Liquid Extraction): Washing the crude organic layer with a dilute aqueous acid (e.g., 1M HCl) protonates the free amine/hydrazide. This converts the neutral organic molecule into a highly polar ammonium salt, driving it exclusively into the aqueous phase 2[2].
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Solution 2 (Polymer-Assisted Scavenging): If acid washing causes ring-opening of sensitive oxadiazoles, utilize PS-Isocyanate (Polymer-Supported Isocyanate) resin. The electrophilic isocyanate groups covalently react with the nucleophilic amidoxime/hydrazide to form a polymer-bound urea derivative 3[3]. Because the impurity is now attached to a macroscopic polymer bead, it can be removed via simple filtration without any aqueous workup 4[4].
Issue B: Residual Acidic/Electrophilic Starting Materials (Carboxylic Acids & Acid Chlorides)
The Causality: Unreacted carboxylic acids and acid chlorides are highly electrophilic or acidic, contrasting with the neutral stability of the oxadiazole ring.
-
Solution 1 (Liquid-Liquid Extraction): Washing the organic mixture with saturated aqueous NaHCO3 or Na2CO3 deprotonates the carboxylic acid. This forms a water-soluble sodium carboxylate salt that partitions entirely into the aqueous layer 5[5].
-
Solution 2 (Polymer-Assisted Scavenging): For water-miscible oxadiazoles, add PS-Trisamine or PS-Carbonate resin to the crude organic mixture. These resins scavenge excess electrophiles (acid chlorides) and acids via covalent attachment or salt formation.
Workflow Visualization
Workflow for oxadiazole purification using liquid-liquid extraction and scavenger resins.
Self-Validating Experimental Protocols
Protocol 1: Polymer-Assisted Solution-Phase (PASP) Purification
This protocol utilizes scavenger resins to remove starting materials without aqueous workup, ideal for water-sensitive or highly polar oxadiazoles.
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Solvent Preparation: Transfer the crude reaction mixture into a solvent that effectively swells polystyrene resins to expose their internal reactive sites. Dichloromethane (DCM), Tetrahydrofuran (THF), or 1,2-Dichloroethane (DCE) are optimal .
-
Resin Addition:
-
Agitation: Gently agitate the mixture on an orbital shaker at 20 °C for 2 to 16 hours.
-
Causality Check:Do not use magnetic stirring. Magnetic stir bars will mechanically grind and pulverize the polymer beads, releasing trapped impurities back into the solution and clogging your filters.
-
-
Self-Validation (LC-MS/TLC): Sample the supernatant. The complete disappearance of the starting material mass/spot confirms successful scavenging. If SM persists, add 1.0 additional equivalent of resin and heat to 60 °C for 1 hour 6[6].
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Filtration: Filter the mixture through a fritted syringe or a Celite pad. Wash the resin bed with 2–3 column volumes of DCM to ensure complete recovery of the product.
-
Concentration: Evaporate the filtrate under reduced pressure to yield the purified oxadiazole.
Protocol 2: Optimized Liquid-Liquid Extraction (LLE) & Trituration
For robust, lipophilic oxadiazoles synthesized on a larger scale.
-
Quenching: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or DCM).
-
Acid Wash (Removes Amidoxime/Hydrazide): Wash the organic layer with 1M aqueous HCl (2 x 20 mL).
-
Self-Validation: Check the pH of the aqueous wash with indicator paper; it must remain strongly acidic (< pH 3) to ensure complete protonation of the nucleophiles.
-
-
Base Wash (Removes Acids): Wash the organic layer with saturated aqueous NaHCO3 (2 x 20 mL).
-
Drying: Wash with brine, dry over anhydrous Na2SO4 , filter, and concentrate.
-
Trituration (If product is an oil): Add a non-polar solvent (e.g., cold hexanes or diethyl ether) to the crude oil. Vigorously stir to induce crystallization. Filter the resulting solid and wash with cold hexanes 1[1].
Quantitative Data Summary
Table 1: Scavenger Resin Specifications for Oxadiazole Purification
| Target Impurity to Remove | Recommended Scavenger Resin | Typical Loading Capacity | Equivalents Required | Optimal Solvents | Reaction Time (20 °C) |
| Amidoximes / Hydrazides | PS-Isocyanate | 1.0 – 1.8 mmol/g | 2.0 – 3.0 eq | DCM, DCE, THF | 1 – 16 h |
| Aliphatic Amines | PS-Isocyanate | 1.0 – 1.8 mmol/g | 2.0 – 3.0 eq | DCM, DCE, THF | 1 h |
| Carboxylic Acids | PS-Carbonate | 2.5 – 3.5 mmol/g | 3.0 – 4.0 eq | DCM, MeOH, THF | 2 – 4 h |
| Acid Chlorides | PS-Trisamine | 3.0 – 4.0 mmol/g | 3.0 – 5.0 eq | DCM, THF | 1 – 3 h |
Data synthesized from standard PASP methodologies and resin technical specifications , 6[6].
Frequently Asked Questions (FAQs)
Q: My 1,2,4-oxadiazole derivative co-elutes with the starting amidoxime during silica gel chromatography. How can I improve the separation without using resins? A: If co-elution occurs, switch from an isocratic solvent system to a gradient elution (e.g., starting with 100% hexanes and slowly increasing ethyl acetate). Additionally, adding 0.1–1% Triethylamine (TEA) to your eluent can reduce the tailing of the basic amidoxime on the acidic silica gel, sharpening the bands and improving resolution1[1].
Q: I tried trituration, but my oxadiazole remains a stubborn oil. What is causing this? A: Residual high-boiling solvents (like DMF, DMSO, or pyridine) commonly trap oxadiazoles as oils 1[1]. To resolve this, dissolve the oil in a volatile solvent like DCM, add a non-polar co-solvent like toluene, and evaporate under reduced pressure. The toluene forms an azeotrope with the high-boiling solvents, stripping them away and allowing the oxadiazole to crystallize 1[1]. Alternatively, pass the oil through a short silica gel plug to remove highly polar impurities preventing crystallization1[1].
Q: Is there a risk of my oxadiazole degrading during purification? A: Yes. The O-N bond in the 1,2,4-oxadiazole ring has low aromaticity and is susceptible to cleavage under harsh reducing conditions or extreme heating1[1]. Furthermore, prolonged exposure to harsh basic conditions and light can induce photochemical rearrangements (e.g., Boulton-Katritzky rearrangement) 7[7]. Always use mild purification conditions and avoid excessive heat during solvent evaporation.
References
-
Parallel synthesis of 1,2,4-oxadiazoles using CDI activation Source: PubMed (NIH) URL:[Link]
-
Recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity Source: IRIS (University of Palermo) URL:[Link]
-
Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents Source: Organic Letters (ACS Publications) URL:[Link]
-
PS-Isocyanate Technical Note Source: Biotage URL:[Link]
-
Argoresin MP-Isocyanate Technical Note Source: Biotage URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. iris.unipa.it [iris.unipa.it]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Amine Compounds
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see method developers struggle with the chromatographic behavior of basic compounds. Aliphatic and aromatic amines are notorious for producing asymmetrical, tailing peaks in reversed-phase liquid chromatography (RPLC).
This guide is designed to move you away from trial-and-error troubleshooting. Instead, we will apply a self-validating, mechanistic approach to diagnose the root cause of peak tailing and implement permanent, scientifically sound solutions.
The Mechanistic Reality of Amine Tailing
Q: Why do basic amine compounds consistently exhibit peak tailing in RPLC?
A: To solve peak tailing, you must understand the causality behind it: the Silanol Effect .
In an ideal RPLC separation, your analyte interacts solely with the hydrophobic bonded phase (e.g., C18 ligands). However, silica-based columns are never 100% bonded due to steric hindrance, leaving residual silanol groups (Si–OH) exposed on the surface. These unreacted silanols typically have a pKa between 3.5 and 4.5[1].
When you run a mobile phase at a pH above 4.0, these silanols ionize into negatively charged silanolate ions (Si–O⁻). Simultaneously, most amine analytes (pKa ~ 8–10) are protonated and positively charged at neutral or acidic pH. This creates a secondary retention mechanism: ion-exchange [1]. The electrostatic attraction between the protonated amine and the ionized silanol is exceptionally strong, and its desorption kinetics are much slower than standard hydrophobic partitioning. The amine molecules "linger" on the active sites, dragging out the elution profile and creating a pronounced tail[2].
Fig 1: Competing retention mechanisms causing amine peak tailing via silanol ion-exchange.
Troubleshooting Guide: Step-by-Step Diagnostics
Q: How do I definitively prove whether my tailing is caused by silanol interactions or a physical system issue?
A: Never assume the chemistry is at fault until you have ruled out physical and sample-related variables. Peak tailing can be caused by mass overload, a collapsed column bed, or extra-column dead volume[3]. Execute the following self-validating diagnostic workflow to isolate the variable.
Fig 2: Self-validating diagnostic workflow to isolate the root cause of peak tailing.
Quantitative Diagnostic Matrix
Use the table below to interpret the results of your diagnostic injections based on the Asymmetry Factor ( As ).
| Observation | Asymmetry Factor ( As ) Shift | Diagnostic Deduction | Primary Corrective Action |
| Tailing improves upon 10x sample dilution | As drops from >2.0 to <1.2 | Mass Overload | Reduce injection volume or sample concentration[3]. |
| Both amine and neutral marker tail equally | As remains >1.5 for both | Physical bed collapse / Void | Replace column; check frits and extra-column volume[4]. |
| Neutral marker is symmetrical, amine tails | Neutral As <1.2, Amine As >1.8 | Secondary Chemical Interactions | Mobile phase optimization or switch to Type-B silica[2]. |
Strategic Solutions & Methodologies
Q: If the diagnosis confirms silanol interactions, what is the exact protocol to suppress it via the mobile phase?
A: You have two primary chemical levers: pH control and competitive binding .
Protocol A: The Low-pH Suppression Method
Causality: Lowering the mobile phase pH below the pKa of the silanols (pH < 3.0) forces them into their neutral, protonated state (Si–OH). This effectively shuts down the ion-exchange pathway, leaving only the primary hydrophobic interaction[2].
-
Preparation: Prepare an aqueous mobile phase containing 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid. The resulting pH will be ~2.0–2.7.
-
Purge: Flush the HPLC system with 50:50 Water:Acetonitrile (unbuffered) to remove any previously used incompatible salts.
-
Equilibration: Equilibrate the column with the low-pH mobile phase for a minimum of 10 column volumes.
-
Validation: Inject the amine sample. Calculate the USP Tailing Factor. If it drops below 1.5, silanol ionization was successfully suppressed.
Protocol B: Competitive Binding via Triethylamine (TEA)
Causality: If your method requires a neutral pH (where silanols are fully ionized), you cannot neutralize them. Instead, you must block them. Triethylamine (TEA) is a small, highly basic amine that aggressively binds to ionized silanols. By saturating the active sites with TEA, you physically block your target amine analyte from interacting with them[5][6].
-
Preparation: Add 10–25 mM Triethylamine to your aqueous mobile phase[6].
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Buffering: Adjust the pH back to your target value (e.g., pH 7.0) using phosphoric or acetic acid, creating a triethylammonium buffer system[5].
-
Equilibration: Equilibrate the column extensively (15–20 column volumes). TEA acts as a dynamic coating and takes longer to fully saturate the stationary phase than standard buffers.
-
Validation: Inject the sample. Note: TEA causes severe ion suppression in LC-MS, so this protocol is strictly recommended for UV/Vis or PDA detection.
Advanced Column Selection
Q: Should I rely on mobile phase additives, or can I solve this with better column chemistry?
A: Modern chromatography favors solving chemical problems at the stationary phase level to keep mobile phases simple and MS-compatible. The evolution of silica manufacturing has largely engineered this problem out of existence for standard applications[6].
Column Selection Guide for Amines
| Silica Generation / Modification | Residual Silanol Activity | Optimal pH Range | Best Use Case for Amine Analysis |
| Type-A Silica (Legacy) | Very High (Acidic) | 2.0 - 7.0 | Avoid unless replicating legacy pharmacopeia methods. Requires TEA additives[2][6]. |
| Type-B Silica (Modern) | Low (High Purity) | 2.0 - 8.0 | Standard method development. First choice for basic compounds[2][6]. |
| Polar-Embedded Phases | Very Low (Shielded) | 2.0 - 8.0 | Highly basic analytes prone to tailing on standard C18. Internal hydrogen bonding shields silanols[7]. |
| Hybrid Silica (Ethylene Bridged) | Extremely Low | 1.0 - 12.0 | High-pH methods (pH > 10.5) to fully deprotonate amines, eliminating their positive charge entirely. |
Frequently Asked Questions (FAQs)
Q: My peak shape was perfectly symmetrical during method validation, but after 300 injections, the amine is tailing severely. What changed? A: You are experiencing end-capping hydrolysis. Manufacturers use small silanes (like trimethylsilane) to "cap" residual silanols. However, these bonds are susceptible to hydrolysis, especially at pH < 2.5 or at elevated temperatures. As the end-capping washes away over the column's lifetime, dormant silanols are exposed, and tailing gradually increases[7].
Q: Can trace metals in the column cause amine tailing? A: Yes. Trace metals (such as Iron or Aluminum) in older silica or from the HPLC system hardware (frits, stainless steel tubing) can act as Lewis acids and chelate with certain basic compounds[8]. If low pH or TEA doesn't fix the tailing, and your analyte contains electron-donating groups, consider switching to PEEK tubing or bio-inert/metal-free column hardware.
Sources
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. welch-us.com [welch-us.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
Navigating the Scale-Up of 1,2,4-Oxadiazole Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for 1,2,4-Oxadiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition their 1,2,4-oxadiazole synthesis from bench-scale to larger, process-scale operations. The 1,2,4-oxadiazole moiety is a cornerstone in medicinal chemistry, often employed as a bioisostere for amides and esters to enhance metabolic stability and pharmacokinetic profiles.[1][2] However, scaling up its synthesis can introduce a unique set of challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities with confidence.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section directly addresses common issues encountered during the scale-up of 1,2,4-oxadiazole synthesis, providing causal explanations and actionable solutions.
Issue 1: My reaction is suffering from low yields or has stalled completely.
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Question: I'm attempting a one-pot synthesis of a 3,5-disubstituted 1,2,4-oxadiazole from an amidoxime and a carboxylic acid, but the yield is significantly lower than on a smaller scale. What are the likely culprits?
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Answer: Low yields in this seemingly straightforward condensation are a frequent pain point during scale-up. The root cause often lies in the delicate balance of activating the carboxylic acid for O-acylation of the amidoxime while preventing side reactions. Here are the primary factors to investigate:
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Inefficient Carboxylic Acid Activation: On a larger scale, localized concentration gradients and inefficient mixing can hamper the activation of your carboxylic acid. This is particularly true if you are using standard coupling reagents like DCC or EDC without appropriate additives.
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Solution: For multi-gram or kilogram scale, consider more robust activating agents. 1,1'-Carbonyldiimidazole (CDI) is an excellent choice as it facilitates purification by forming gaseous and water-soluble byproducts.[3] Propylphosphonic anhydride (T3P®) is another powerful option that also generates water-soluble byproducts, simplifying work-up.[4]
-
-
Incomplete Cyclization of the O-Acylamidoxime Intermediate: The thermal cyclodehydration of the O-acylamidoxime intermediate is a critical step. Insufficient heating or short reaction times at a larger scale, where heat transfer is less efficient, can lead to incomplete conversion.
-
Solution: Ensure your reaction mixture reaches and maintains the target temperature. For thermally stable compounds, a higher temperature or longer reaction time may be necessary.[5] The use of high-boiling point aprotic solvents like DMF or DMSO can facilitate the required temperatures, though their removal during workup presents its own challenges.[6] Microwave-assisted synthesis can be a powerful tool for accelerating this step, though its scalability needs to be carefully considered for your specific equipment.[7]
-
-
Hydrolysis of the O-Acylamidoxime Intermediate: The O-acylamidoxime is susceptible to hydrolysis, which will revert it to the starting materials. This is a greater risk on a larger scale where reactions are often run for longer periods.
-
Solution: Strict adherence to anhydrous conditions is paramount. Use dry solvents and reagents, and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
-
Issue 2: I'm observing significant byproduct formation that is complicating purification.
-
Question: My crude reaction mixture shows multiple spots on TLC, and isolating the desired 1,2,4-oxadiazole is proving difficult. What are these common byproducts and how can I minimize them?
-
Answer: Byproduct formation is a common hurdle, and understanding the likely side reactions is key to mitigating them.
-
N-Acylamidoxime Formation: A common side product is the thermodynamically more stable but unreactive N-acylamidoxime, formed by the rearrangement of the desired O-acylamidoxime intermediate.
-
Causality: This rearrangement is often promoted by prolonged heating or the presence of base.
-
Solution: Minimize reaction times and temperatures where possible. The choice of coupling reagent can also influence the O- versus N-acylation selectivity. Reagents like HATU are known to favor O-acylation.[8]
-
-
Amide Formation: The carboxylic acid can react with the amino group of the amidoxime to form a stable amide, which will not cyclize to the desired product.
-
Causality: This is more likely to occur if the O-acylation is slow or if the reaction conditions favor nucleophilic attack by the nitrogen atom.
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Solution: As with N-acylamidoxime formation, using a highly efficient coupling reagent that promotes rapid O-acylation is beneficial.
-
-
Dimerization of Nitrile Oxides (in 1,3-Dipolar Cycloaddition Routes): If you are employing a 1,3-dipolar cycloaddition route, the nitrile oxide intermediate is highly reactive and prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides) or 1,2,4-oxadiazole-4-oxides.[4][8]
-
Solution: The key is to generate the nitrile oxide in situ in the presence of the nitrile substrate to favor the desired cycloaddition over dimerization. This can be achieved by the slow addition of a base to a mixture of a hydroximoyl chloride (nitrile oxide precursor) and the nitrile.
-
-
Issue 3: My product is an oil and difficult to purify by column chromatography.
-
Question: After work-up, my 1,2,4-oxadiazole is a persistent oil, and it co-elutes with impurities during chromatography. What purification strategies can I employ?
-
Answer: Purifying non-crystalline products is a frequent challenge in organic synthesis. Here are several techniques to try:
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Trituration: This is often the first and simplest method to attempt.
-
Protocol: Add a small amount of a solvent in which your product is sparingly soluble but the impurities are soluble (e.g., hexanes, diethyl ether). Vigorously stir or sonicate the mixture. The desired product will hopefully solidify and can be collected by filtration.[9]
-
-
Solvent Evaporation with a Co-solvent: Residual high-boiling solvents like DMF or DMSO can trap your product as an oil.
-
Protocol: Dissolve the oily product in a volatile solvent like dichloromethane (DCM). Add a non-polar co-solvent such as toluene and evaporate the solvents under reduced pressure. Toluene forms an azeotrope with many high-boiling solvents, aiding in their removal. This process may need to be repeated.[9]
-
-
Optimize Column Chromatography: If chromatography is unavoidable, systematic optimization of the mobile phase is crucial.
-
Gradient Elution: If you are using an isocratic system, switch to a gradient elution. Start with a non-polar solvent system and gradually increase the polarity. This can resolve compounds with similar Rf values.[9]
-
Solvent System Modification: For moderately polar compounds, consider adding a small percentage of a third solvent to your standard hexane/ethyl acetate or DCM/methanol system to fine-tune the separation.
-
Additives: For basic compounds that streak on silica gel, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape. For acidic compounds, a small amount of acetic acid can be beneficial.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 1,2,4-oxadiazoles, and how do I choose the best one for scale-up?
The two most common and versatile methods for constructing the 1,2,4-oxadiazole ring are:
-
The Amidoxime Route ([4+1] Approach): This involves the reaction of an amidoxime with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride).[7] This is often the preferred route for scale-up due to the commercial availability of a wide range of carboxylic acids and the operational simplicity of one-pot procedures.[10][11]
-
The 1,3-Dipolar Cycloaddition Route ([3+2] Approach): This method involves the cycloaddition of a nitrile oxide with a nitrile.[7][12] While effective, the instability of the nitrile oxide intermediate often requires its in situ generation, which can add complexity to a large-scale process.[8]
The choice between these routes depends on the availability and stability of the starting materials, as well as the desired substitution pattern on the final product.
Q2: Are there any significant safety concerns I should be aware of when scaling up 1,2,4-oxadiazole synthesis?
Yes, there are several safety considerations that become more critical at a larger scale:
-
Thermal Stability of Intermediates: Acetamidoxime, a common intermediate, is known to have thermal hazards.[13] It is crucial to have accurate thermal stability data (e.g., from DSC analysis) for your specific intermediates and to ensure that the reaction temperature is well below the onset of decomposition.
-
Exothermic Reactions: The cyclization step can be exothermic. On a large scale, inefficient heat dissipation can lead to a runaway reaction. Ensure your reactor is adequately equipped for cooling and that the addition of reagents is controlled to manage the exotherm.
-
Thermal Stability of the Final Product: While the 1,2,4-oxadiazole ring is generally stable, highly functionalized derivatives, particularly those with energetic groups like nitro or azido functionalities, can have their own thermal stabilities that need to be assessed.[14][15][16] Some 1,2,4-oxadiazoles have shown greater thermal stability than others.[17]
Q3: What are the advantages of a one-pot synthesis for 1,2,4-oxadiazoles on a larger scale?
One-pot syntheses are generally favored for process scale-up for several reasons:[10]
-
Increased Efficiency: They reduce the number of unit operations (e.g., work-ups, isolations, purifications), which saves time, reduces solvent waste, and can lead to higher overall yields.
-
Improved Process Economics: Fewer steps translate to lower labor and material costs.
-
Reduced Handling of Intermediates: Isolating intermediates can sometimes be challenging, and avoiding this step can simplify the overall process. This is particularly advantageous if the intermediate is unstable.
However, it is important to note that one-pot reactions can be more challenging to optimize, as all reagents and byproducts must be compatible.
Data and Protocols
Table 1: Common Coupling Reagents for Amidoxime Acylation
| Coupling Reagent | Common Base | Solvent | Key Advantages on Scale-Up |
| CDI (1,1'-Carbonyldiimidazole) | None or mild base | THF, DMF | Byproducts are imidazole and CO2, simplifying work-up.[3] |
| T3P® (Propylphosphonic anhydride) | DIPEA, TEA | Ethyl Acetate, THF | High reactivity; byproducts are water-soluble.[4] |
| HATU | DIPEA | DMF, Acetonitrile | High efficiency, often leading to cleaner reactions and reduced side products.[8] |
| EDC/HOBt | DIPEA, NMM | DCM, DMF | A classic and cost-effective choice, but can sometimes lead to side reactions. |
Experimental Workflow: One-Pot Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole
This protocol is a general guideline and should be optimized for your specific substrates.
Logical Relationships in Troubleshooting
References
-
Synthesis of 1,2,4-oxadiazoles - Organic Chemistry Portal. (n.d.). Retrieved March 11, 2024, from [Link]
-
Thermal fragmentation of 1,2,5- and 1,2,4-oxadiazoles - ResearchGate. (2026, March 3). Retrieved March 11, 2024, from [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC. (n.d.). Retrieved March 11, 2024, from [Link]
-
1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed. (n.d.). Retrieved March 11, 2024, from [Link]
-
(PDF) 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS 1 2 3 - ResearchGate. (2016, January 18). Retrieved March 11, 2024, from [Link]
-
Optimization of the flow synthesis of 1,2,4-oxadiazoles. - ResearchGate. (n.d.). Retrieved March 11, 2024, from [Link]
-
One-Pot Synthesis of 1,2,4-Oxadiazoles from Carboxylic Acid Esters and Amidoximes Using Potassium Carbonate | Request PDF - ResearchGate. (n.d.). Retrieved March 11, 2024, from [Link]
-
Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review - Taylor & Francis. (2023, September 7). Retrieved March 11, 2024, from [Link]
-
An efficient synthesis tetrazole and oxadiazole analogues of novel 2′-deoxy-C-nucleosides and their antitumor activity - PMC. (n.d.). Retrieved March 11, 2024, from [Link]
-
Amidoximes as intermediates for the synthesis of potential drugs - Univerzita Karlova. (2013, January 31). Retrieved March 11, 2024, from [Link]
-
A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance - Frontiers. (2020, February 19). Retrieved March 11, 2024, from [Link]
-
Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability - MDPI. (2025, October 29). Retrieved March 11, 2024, from [Link]
-
recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications - IRIS. (n.d.). Retrieved March 11, 2024, from [Link]
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (2020, December 17). Retrieved March 11, 2024, from [Link]
-
Synthesis of 1,2,4-oxadiazoles (a review) - ResearchGate. (n.d.). Retrieved March 11, 2024, from [Link]
-
A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride - Indian Academy of Sciences. (n.d.). Retrieved March 11, 2024, from [Link]
-
Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring - Oriental Journal of Chemistry. (2019, February 25). Retrieved March 11, 2024, from [Link]
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Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC. (n.d.). Retrieved March 11, 2024, from [Link]
-
Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00150A. (2025, April 17). Retrieved March 11, 2024, from [Link]
-
Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed. (n.d.). Retrieved March 11, 2024, from [Link]
-
TFA-Mediated Synthesis of 1,2,4-Oxadiazoles from Carbamates and Nitriles | The Journal of Organic Chemistry - ACS Publications. (2024, April 29). Retrieved March 11, 2024, from [Link]
- US7576220B2 - Method of producing 1,2,4-oxadiazole derivatives - Google Patents. (n.d.).
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Synthesis and Synthetic Applications of 1,2,4-Oxadiazole-4-Oxides - ResearchGate. (2025, August 6). Retrieved March 11, 2024, from [Link]
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Synthesis of 1,2,4-Oxadiazoles - ResearchGate. (n.d.). Retrieved March 11, 2024, from [Link]
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Large-Scale Preparation of 3-Methyl-4H-[1][17][18]oxadiazol-5-one, Potassium or Sodium Salt. (n.d.). Retrieved March 11, 2024, from [Link]
-
An improved synthesis of 1,2,4-oxadiazoles on solid support - ResearchGate. (2025, August 5). Retrieved March 11, 2024, from [Link]
-
1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. (n.d.). Retrieved March 11, 2024, from [Link]
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Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles - ACS Publications. (2016, August 22). Retrieved March 11, 2024, from [Link]
-
A Mild and Efficient One-Pot Preparation of 1,2,4-Oxadiazoles from Nitriles and Carboxylic Acids Using Vilsmeier Reagent | Request PDF - ResearchGate. (2025, August 6). Retrieved March 11, 2024, from [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC. (n.d.). Retrieved March 11, 2024, from [Link]
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Technical Support Center: Navigating the Stability of Oxadiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxadiazole-containing molecules. This guide is designed to provide you with in-depth, field-proven insights into the stability of oxadiazole compounds and to offer practical troubleshooting advice for minimizing their degradation during experimental workup and purification. Our goal is to move beyond simple procedural lists and delve into the causality behind the experimental choices you make, ensuring the integrity of your compounds.
Understanding Oxadiazole Stability: A Primer
The oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a cornerstone in medicinal chemistry. It is often employed as a bioisostere for ester and amide functionalities to enhance metabolic stability.[1] However, the stability of the oxadiazole ring itself can be a point of concern during synthesis and purification, with different isomers exhibiting varying degrees of susceptibility to degradation. The 1,3,4- and 1,2,4-oxadiazole isomers are the most frequently encountered in drug discovery due to their greater stability compared to the 1,2,3- and 1,2,5-isomers.[1]
Degradation of oxadiazoles, particularly through hydrolysis, can lead to ring-opening and the formation of unwanted byproducts, compromising yield and purity. This guide will address the common challenges you may face and provide robust solutions to safeguard your molecules.
Isomer-Specific Stability at a Glance
| Isomer | General Stability | Key Considerations |
| 1,3,4-Oxadiazole | Generally considered the most stable isomer.[1] It is thermally stable, with some derivatives showing decomposition temperatures above 400°C.[2][3] | Susceptible to hydrolysis under strong acidic (e.g., pH 1.0) and strong basic (e.g., pH 13.0) conditions, which can lead to ring cleavage.[4] Aryl and perfluoroalkyl substitutions can increase thermal stability.[5] |
| 1,2,4-Oxadiazole | Also thermodynamically stable, but generally less so than the 1,3,4-isomer.[1] Disubstituted derivatives are significantly more stable than their mono-substituted counterparts and can tolerate strong acids.[1] | Exhibits maximum stability in a pH range of 3-5.[6][7] Both low and high pH can induce ring-opening.[6][7] The O-N bond is susceptible to reductive cleavage. |
| 1,2,5-Oxadiazole (Furazan) | The furazan ring is very susceptible to breaking.[8] | Often less stable than the 1,3,4- and 1,2,4-isomers. |
| 1,2,3-Oxadiazole | Generally unstable and exists as its diazoketone tautomer due to cyclic instability.[1][8][9] | Rarely encountered in stable, isolated forms in medicinal chemistry. |
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address the specific issues you may encounter during your experiments.
Issue 1: My oxadiazole compound is degrading during aqueous workup. What's happening and how can I prevent it?
Answer:
Degradation during aqueous workup is one of the most common challenges faced when handling oxadiazole compounds. The primary culprit is often pH-mediated hydrolysis, which leads to the cleavage of the heterocyclic ring.
The Underlying Chemistry of Degradation
The stability of the oxadiazole ring is highly dependent on the pH of the aqueous environment. Both strongly acidic and strongly basic conditions can catalyze the hydrolytic ring-opening of both 1,2,4- and 1,3,4-oxadiazoles.
-
Acid-Catalyzed Degradation: At low pH, the nitrogen atom of the oxadiazole ring can become protonated. This protonation activates the ring, making it more susceptible to nucleophilic attack by water. For 1,2,4-oxadiazoles, protonation of the N-4 atom leads to nucleophilic attack on the activated methine carbon, causing ring opening to form an aryl nitrile degradation product.[6][7]
-
Base-Catalyzed Degradation: Under basic conditions, a nucleophilic attack (e.g., by a hydroxide ion) on a ring carbon atom can occur. For 1,2,4-oxadiazoles, this generates an anion on the N-4 atom. Subsequent protonation by water facilitates the ring-opening to yield the same aryl nitrile byproduct.[6] While disubstituted 1,2,4-oxadiazoles can tolerate strong bases, the 1,3,4-isomer is more easily hydrolyzed by alkali.[1][5]
Caption: Troubleshooting workflow for an oily or gummy crude product.
Detailed Protocols for Solidification
Protocol 2: Azeotropic Removal of High-Boiling Solvents
-
Dissolution: Dissolve the oily product in a volatile solvent such as dichloromethane (DCM) or ethyl acetate.
-
Co-solvent Addition: Add a non-polar co-solvent like toluene.
-
Evaporation: Evaporate the solvents under reduced pressure. The toluene will form an azeotrope with residual high-boiling solvents like DMF or DMSO, facilitating their removal. [10]4. Repeat if Necessary: This process may need to be repeated several times to completely remove the high-boiling solvent.
Protocol 3: Trituration
-
Solvent Addition: Place the crude oily product in a flask and add a small amount of a solvent in which your product is expected to be poorly soluble but the impurities are soluble (e.g., hexanes, diethyl ether).
-
Agitation: Vigorously stir the mixture with a spatula or a magnetic stirrer. The desired product will ideally solidify, while the impurities remain dissolved.
-
Isolation: If a solid forms, collect it by filtration.
-
Washing: Wash the collected solid with a small amount of the cold trituration solvent to remove any remaining soluble impurities. [10]
Issue 3: I'm observing degradation of my compound on a silica gel column. How can I mitigate this?
Answer:
Silica gel is acidic in nature and can cause the degradation of acid-sensitive compounds, including certain oxadiazole derivatives. The prolonged contact time and large surface area of the silica gel during column chromatography can exacerbate this issue.
Strategies to Prevent Degradation on Silica Gel
-
Use a Deactivated Stationary Phase:
-
Neutral Alumina: For compounds that are particularly sensitive to acid, consider using neutral alumina as the stationary phase instead of silica gel.
-
Treated Silica Gel: You can "deactivate" silica gel by adding a small percentage of a base, such as triethylamine (TEA), to the eluent system (typically 0.1-1%). This will neutralize the acidic sites on the silica surface. [10]
-
-
Minimize Contact Time:
-
Flash Chromatography: Employ flash column chromatography rather than gravity chromatography to reduce the time your compound spends on the column.
-
Optimize Eluent Polarity: A well-chosen eluent system that provides a good separation with a reasonable retention factor (Rf) of ~0.3-0.4 will ensure your compound elutes in a timely manner.
-
-
Alternative Purification Methods:
-
Recrystallization: If your compound is a solid and of sufficient purity, recrystallization is an excellent alternative to chromatography for removing minor impurities. [11] * Preparative TLC or HPLC: For small-scale purifications or for very challenging separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be effective.
-
Protocol 4: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which your compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of the hot solvent. [11]3. Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. [11]4. Crystallization: Allow the solution to cool slowly to room temperature. As the solution cools, the solubility of your compound will decrease, and it will begin to crystallize. [11]5. Cooling: To maximize the yield, you can place the flask in an ice bath after it has reached room temperature. [11]6. Isolation and Washing: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent. [11]
Issue 4: My oxadiazole compound seems to be degrading upon exposure to light. Is this possible?
Answer:
Yes, photodegradation of oxadiazole compounds can occur. While they are generally considered to be thermally stable, exposure to UV light, particularly in the presence of oxygen, can lead to decomposition.
Mechanism of Photodegradation
Studies on poly(1,3,4-oxadiazole)s have shown that the combination of UV exposure and oxygen is necessary for photodegradation to occur. [12]In this process, oxygen can be transformed into a superoxide anion radical, which can then react with the excited state of the oxadiazole to form an unstable product, leading to the disruption of the oxadiazole ring and the formation of carbonyl and amide byproducts. [12]Some 1,2,4-oxadiazole derivatives have also been shown to undergo photoisomerization to 1,3,4-oxadiazoles upon irradiation with UV light. [13]
Preventative Measures
-
Protect from Light: Whenever possible, conduct reactions and store your oxadiazole compounds in amber-colored glassware or wrap your glassware in aluminum foil to protect them from light.
-
Inert Atmosphere: While not always practical during workup, storing purified, light-sensitive compounds under an inert atmosphere (e.g., nitrogen or argon) can help to minimize photo-oxidative degradation.
By understanding the inherent stability and potential degradation pathways of oxadiazole compounds, you can make more informed decisions during your experimental workup and purification, ultimately leading to higher yields and purer products.
References
-
Effect of oxygen on photodegradation of π-conjugated aromatic poly(1,3,4-oxadiazole)s. (n.d.). osti.gov. [Link]
-
Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. (2012). PubMed. [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. (2021). PMC. [Link]
-
Thermally stable oxadiazole-containing polyacetylenes: Relationship between molecular structure and nonlinear optical properties. (2010). Journal of Materials Chemistry. [Link]
-
Initial Steps and Thermochemistry of Unimolecular Decomposition of Oxadiazole Energetic Materials: Quantum Chemistry Modeling. (2021). American Chemical Society. [Link]
-
Thermal Degradation Studies of Oxadiazoles. (1966). I&EC Product Research and Development. [Link]
-
Thermal studies of some biological active oxadiazoles: Non-isothermal kinetic study of potent antibacterial 2-(4-chlorophenyl)-5-(thiophen-2-yl). (2014). ResearchGate. [Link]
-
Synthesis, optical properties and thermal behaviour of 1,3,4‐oxadiazole‐based twin dimers. (2008). Taylor & Francis Online. [Link]
-
A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. (2010). Der Pharma Chemica. [Link]
-
Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. (2012). ResearchGate. [Link]
-
Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. (2023). MDPI. [Link]
-
Photochemical behaviour of some 1,2,4-oxadiazole derivatives. (1981). RSC Publishing. [Link]
-
Thermal Degradation Studies of Oxadiazoles. (1966). R Discovery. [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024). Cureus. [Link]
-
1,3,4-Oxadiazole derivatives: targeting multiple bacterial pathways. (2024). PMC. [Link]
-
Photocatalytic degradation of organic dyes by the conjugated polymer poly(1,3,4-oxadiazole)s and its photocatalytic mechanism. (2016). ResearchGate. [Link]
-
recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. (2020). arkat-usa.org. [Link]
-
Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. (2015). Research and Reviews: Journal of Chemistry. [Link]
-
Conversion of raltegravir carrying a 1,3,4-oxadiazole ring to a hydrolysis product upon pH changes decreases its antiviral activity. (2023). PubMed. [Link]
-
Development of a Scalable Synthesis of Oxadiazole Based S1P 1 Receptor Agonists. (2013). pubs.acs.org. [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022). PMC. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (2023). MDPI. [Link]
-
Synthesis of Oxadiazole Derivatives from Terephthalic Acid. (2023). MDPI. [Link]
-
A Comprehensive Review on 1,3,4-oxadiazole Derivatives. (2019). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Synthesis and Screening of NewO[1][12][14]xadiazole,T[6][12][14]riazole, andT[6][12][14]riazolo[4,3-b]t[6][12][14]riazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). ACS Publications. [Link]
-
A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). researchgate.net. [Link]
-
Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. (2022). ResearchGate. [Link]
-
Synthesis, characterization, and photophysics of oxadiazole- and diphenylaniline-substituted Re(I) and Cu(I) complexes. (2013). PubMed. [Link]
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Troubleshooting poor solubility of oxadiazole derivatives for bioassays
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently work with researchers struggling to manage the "brick dust" or "grease" properties of oxadiazole derivatives. While oxadiazoles (particularly the 1,2,4- and 1,3,4-isomers) are exceptional bioisosteres for esters and amides—offering enhanced metabolic stability and target affinity[1][2]—their high planarity, aromaticity, and lipophilicity often result in high crystal lattice energies.
This manifests as severe aqueous insolubility and DMSO stock precipitation, which can completely derail in vitro bioassays through optical interference (false positives) or reduced effective concentration (false negatives)[3][4]. This guide provides a mechanistic troubleshooting framework, formulation strategies, and self-validating experimental protocols to rescue your bioassays.
Diagnostic & Resolution Workflow
Diagnostic workflow for resolving oxadiazole solubility issues in bioassays.
Frequently Asked Questions (Troubleshooting Guide)
Q1: My oxadiazole library compounds are precipitating out of 100% DMSO stock solutions before I even run the assay. Why does this happen, and how do I fix it? Causality: DMSO is highly hygroscopic. During repeated freeze-thaw cycles or prolonged exposure to ambient air, DMSO absorbs atmospheric water[5]. Because oxadiazoles are highly hydrophobic, even a small percentage of water in the DMSO stock dramatically lowers the thermodynamic solubility threshold, causing the compound to precipitate out of high-concentration (e.g., 40–100 mM) stocks[4]. Furthermore, precipitation can occur purely from the temperature drop during freezing, and particulates may not spontaneously resolubilize upon thawing[3]. Solution:
-
Reduce Stock Concentration: Cap your master stocks at 10 mM rather than 50-100 mM[4].
-
Aliquoting: Prepare single-use aliquots in tightly sealed, anhydrous tubes to eliminate freeze-thaw cycles and water ingress[6].
-
Resolubilization: If precipitation occurs, do not just vortex. Incubate the stock at 37°C for 15 minutes followed by bath sonication for 5 minutes. Visually inspect for clarity before proceeding.
Q2: The compound is fully dissolved in DMSO, but the moment I spike it into my aqueous assay buffer (e.g., PBS or cell culture media), it crashes out. How can I prevent this in vitro? Causality: This is the classic "solvent shift" precipitation. The sudden change from a low-dielectric solvent (DMSO) to a high-dielectric aqueous medium forces the lipophilic oxadiazole out of solution, forming micro-precipitates. These particulates scatter light in optical assays (fluorescence/absorbance) and prevent the drug from interacting with the biological target[5]. Solution: You must lower the free energy of the aqueous system to accommodate the lipophile.
-
Co-solvents/Surfactants: Maintain a final DMSO concentration of 0.1% - 0.5% (v/v) to avoid significant cytotoxicity in cell-based assays[6]. Supplement the buffer with 0.01% - 0.05% Tween-20 or Pluronic F-68 to reduce surface tension and stabilize micro-dispersions.
-
Carrier Proteins: Add 0.1% Bovine Serum Albumin (BSA) to the assay buffer. BSA acts as a hydrophobic sponge, binding the oxadiazole and keeping it in solution, releasing it dynamically to the target.
Q3: We are in the hit-to-lead optimization phase. How can we structurally modify the oxadiazole core to inherently improve solubility without losing its bioisosteric properties? Causality: The physical properties of oxadiazoles are heavily dictated by their regioisomerism. Extensive matched-pair analyses in medicinal chemistry demonstrate that 1,3,4-oxadiazoles possess an order of magnitude lower lipophilicity (Log D) and significantly higher aqueous solubility compared to their 1,2,4-oxadiazole counterparts[1][7]. This is driven by their intrinsically different charge distributions and dipole moments[1][8]. Additionally, excessive aromaticity (sp2 character) drives strong π-π stacking in the solid state, increasing lattice energy. Solution:
-
Isomer Switching: If you are currently using a 1,2,4-oxadiazole, synthesize the 1,3,4-oxadiazole regioisomer[1].
-
Increase sp3 Fraction: Disrupt molecular planarity by introducing aliphatic or bulky non-planar groups. For example, replacing a flat phenyl ring with a (trifluoromethyl)cyclopropyl or cyclohexyl group adjacent to the oxadiazole core has been shown to lower lipophilicity and enhance water solubility while maintaining target affinity[9].
Quantitative Data: Isomeric Comparison
When redesigning compounds, understanding the physicochemical differences between oxadiazole regioisomers is critical. Below is a summary of the general trends observed in matched-pair analyses across drug discovery libraries[1][7][8].
| Property / Parameter | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Causality / Impact on Bioassay |
| Lipophilicity (Log D) | Higher | ~1 Log unit Lower | 1,3,4-isomer partitions better into aqueous media, reducing precipitation. |
| Aqueous Solubility | Poor ("Brick Dust") | Significantly Improved | 1,3,4-isomer yields fewer false negatives and reduces light scattering. |
| Dipole Moment | ~1.2 D | ~3.0 D | Higher polarity in the 1,3,4-isomer enhances dipole-dipole interactions with water. |
| Metabolic Stability | Moderate | High | 1,3,4-isomer is less susceptible to enzymatic degradation in liver microsome assays. |
| hERG Inhibition | Higher Risk | Lower Risk | 1,3,4-isomer presents a cleaner safety profile for downstream development. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment via Nephelometry
Use this self-validating protocol to determine the exact concentration at which your oxadiazole derivative precipitates in your specific assay buffer.
-
Preparation of Stocks: Prepare a 10 mM stock of the oxadiazole derivative in 100% anhydrous DMSO[4].
-
Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in 100% DMSO in a 96-well V-bottom plate.
-
Buffer Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of your target aqueous assay buffer (e.g., PBS + 0.1% BSA) in a clear, flat-bottom 96-well plate. (Final DMSO concentration = 1.0%).
-
Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker at 300 RPM.
-
Measurement: Read the plate on a microplate nephelometer or measure absorbance at 620 nm (turbidimetry).
-
Data Analysis: Plot concentration vs. light scattering/absorbance. The inflection point where the signal sharply increases represents the kinetic solubility limit. Rule of thumb: Never run your bioassay above this concentration.
Protocol 2: Hydroxypropyl-β-Cyclodextrin (HPβCD) Complexation
If buffer tweaks fail, use this protocol to encapsulate the oxadiazole ring, masking its hydrophobicity.
-
Solvent Preparation: Prepare a 20% (w/v) solution of HPβCD in double-distilled water or assay buffer.
-
Compound Addition: Weigh out the dry oxadiazole powder (do not use DMSO stocks for this method to avoid solvent trapping).
-
Complexation: Add the 20% HPβCD solution to the powder to achieve the desired target concentration (e.g., 1 mM).
-
Agitation & Equilibration: Vortex vigorously for 2 minutes, then place the tube in a thermomixer at 37°C, shaking at 800 RPM for 24 hours.
-
Clarification: Centrifuge the suspension at 14,000 x g for 15 minutes to pellet any uncomplexed drug.
-
Quantification: Carefully transfer the clear supernatant. Quantify the exact dissolved concentration using HPLC-UV before utilizing the complex in your bioassay.
References
-
Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening.[Link]
-
Cheng, K., et al. (2008). Biarylpyrazolyl Oxadiazole as Potent, Selective, Orally Bioavailable Cannabinoid-1 Receptor Antagonists for the Treatment of Obesity. Journal of Medicinal Chemistry.[Link]
-
Shukla, C., & Srivastav, S. (2022). 3,4-oxadiazole cores have a broad biological activity spectrum. Asian Journal of Research in Pharmaceutical Sciences.[Link]
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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Overcoming Poor Ionization of Oxadiazoles in LC-MS/MS: A Senior Application Scientist's Guide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the mass spectrometric analysis of oxadiazole-containing compounds (such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,5-oxadiazoles). These motifs are highly prevalent in drug discovery due to their bioisosteric relationship with amides and esters. However, their unique electronic structure often leads to poor ionization efficiency, signal splitting via adduct formation, and severe in-source fragmentation during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This guide provides field-proven, self-validating protocols and mechanistic insights to help you troubleshoot and optimize the MS detection of oxadiazole derivatives.
Core Troubleshooting Guide (FAQs)
Q1: Why is the[M+H]+ signal for my oxadiazole derivative virtually undetectable in ESI+ mode? Causality & Insight: Oxadiazoles are inherently electron-deficient heterocycles. The high electronegativity of the oxygen and nitrogen atoms within the five-membered ring pulls electron density away from the ring nitrogens, significantly lowering their proton affinity compared to aliphatic amines or even imidazoles. Consequently, standard electrospray ionization (ESI) utilizing 0.1% Formic Acid often fails to efficiently protonate the molecule. Actionable Solution: First, scan the full mass range to check if the molecule is ionizing as an alkali metal adduct (e.g.,[M+Na]+ or [M+K]+). If the compound strictly resists protonation, switch the ionization source from ESI to Atmospheric Pressure Chemical Ionization (APCI). APCI relies on gas-phase ion-molecule reactions and is vastly superior for neutral, low-polarity, or weakly basic compounds[1].
Q2: My signal is split between [M+H]+, [M+Na]+, and [M+K]+. How do I consolidate the ion current? Causality & Insight: Because the oxadiazole ring lacks a strong basic site, it acts as a soft Lewis base, readily coordinating with trace alkali metals present in the LC system or glassware. This splits your total ion current across multiple m/z species, drastically reducing your assay's Limit of Detection (LOD). Actionable Solution: You cannot easily force protonation, but you can control adduct formation. By introducing a volatile ammonium salt (e.g., 10 mM Ammonium Formate or Ammonium Acetate) into the mobile phase, you flood the droplet microenvironment with NH4+ ions. This outcompetes trace sodium and potassium, consolidating the signal into a single, predictable [M+NH4]+ precursor ion[2].
Q3: I see a strong signal, but the m/z doesn't match my parent mass. Is my compound degrading in the LC? Causality & Insight: It is highly likely your compound is intact in the LC but undergoing in-source fragmentation within the mass spectrometer. 1,2,4-oxadiazoles are notoriously susceptible to electron-impact and collision-induced dissociation. They typically undergo retro-cycloaddition (cleavage at O1-C5 and C3-N4) or ring bisection (cleavage at O1-N2 and C3-C4)[3]. This yields characteristic neutral losses of nitriles (R-CN) or isocyanates, leaving fragment ions (e.g., diazirine structures) that you might mistake for degradation products[4]. Actionable Solution: Drastically lower your Declustering Potential (DP), Cone Voltage, or Fragmentor Voltage. Oxadiazoles require a "gentle" extraction from the atmospheric pressure region into the high-vacuum analyzer.
Diagnostic Workflows & Mechanistic Pathways
Diagnostic decision tree for troubleshooting poor oxadiazole ionization in LC-MS/MS.
Mechanistic pathways of 1,2,4-oxadiazole in-source fragmentation highlighting ring cleavage.
Data Presentation: Impact of Mobile Phase and Source on Ionization
The following table summarizes the quantitative impact of various MS parameters and mobile phase additives on the ionization efficiency of a standard 3,5-disubstituted-1,2,4-oxadiazole.
| Ionization Source | Mobile Phase Additive | Dominant Ion Species | Relative Signal Intensity (%) | In-Source Fragmentation Risk |
| ESI (+) | 0.1% Formic Acid | [M+H]+, [M+Na]+ (Split) | 25% | High (if DP > 60V) |
| ESI (+) | 10 mM Ammonium Formate | [M+NH4]+ (Consolidated) | 75% | Moderate |
| ESI (-) | 10 mM Ammonium Fluoride | [M-H]- or [M+F]- | 40% | Low |
| APCI (+) | 0.1% Formic Acid | [M+H]+ | 100% (Optimal) | Low (Thermal degradation risk if Temp > 450°C) |
Note: APCI consistently outperforms ESI for neutral oxadiazoles due to the efficiency of corona discharge-mediated gas-phase proton transfer[1].
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Adduct Consolidation
Objective: Force the formation of a stable [M+NH4]+ adduct to maximize assay sensitivity and eliminate signal splitting.
-
Preparation of Aqueous Phase (Mobile Phase A): Dissolve LC-MS grade Ammonium Formate in LC-MS grade water to a final concentration of 10 mM. Do not add Formic Acid, as low pH can suppress ammonium adduct formation.
-
Preparation of Organic Phase (Mobile Phase B): Add 10 mM Ammonium Formate to LC-MS grade Methanol. (Note: Methanol is preferred over Acetonitrile for promoting ammonium adducts due to its protic nature).
-
System Equilibration: Flush the LC system for at least 30 column volumes to remove residual sodium/potassium ions from previous runs and glassware.
-
MS Tuning: Infuse the oxadiazole standard (1 µg/mL) at 10 µL/min post-column. Monitor the [M+NH4]+ transition (Parent mass + 18 Da).
-
Collision Energy (CE) Optimization: Ammonium adducts require slightly higher collision energies to first strip the NH3 group before fragmenting the core molecule. Ramp CE from 10V to 40V to find the optimal fragmentation point.
Protocol 2: APCI Source Parameter Tuning
Objective: Transition from ESI to APCI to ionize non-basic oxadiazoles without causing thermal degradation.
-
Hardware Swap: Install the APCI probe and corona discharge needle on your mass spectrometer.
-
Temperature Calibration: Set the APCI vaporizer temperature to 350°C. Caution: Oxadiazoles can undergo thermal fragmentation (yielding isocyanates) at excessively high temperatures. Do not exceed 400°C unless necessary.
-
Corona Current Adjustment: Set the corona discharge current to 3.0 µA (positive mode).
-
Gas Flow Optimization: Set the nebulizer gas high enough to ensure complete aerosolization, but keep the desolvation gas moderate to prevent blowing the un-ionized neutral molecules past the corona region.
-
Voltage Tuning: Lower the Declustering Potential (or Cone Voltage) to 20-30V to prevent the fragile oxadiazole ring from undergoing retro-cycloaddition during vacuum extraction.
References
-
Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Source: researchgate.net.3
-
Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain. Source: nih.gov.1
-
Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Source: aip.org. 4
-
Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. Source: researchgate.net. 2
Sources
Optimizing mobile phase for separation of oxadiazole isomers by HPLC
Welcome to the Technical Support Center for Chromatographic Method Development. This hub is specifically designed for analytical chemists and drug development professionals tasked with the challenging separation of oxadiazole regioisomers (e.g., 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives).
Because positional isomers share identical molecular weights and highly similar lipophilicities, baseline resolution cannot be achieved through simple hydrophobic partitioning. Instead, successful separation relies on exploiting subtle differences in their electronic properties.
Mechanistic Workflow: Mobile Phase Optimization
The following logic tree dictates the optimization path. It is designed to exploit the distinct charge distributions and hydrogen-bonding capabilities of oxadiazole isomers.
Workflow for optimizing mobile phase parameters to separate oxadiazole isomers.
Step-by-Step Methodology: Self-Validating Optimization Protocol
To establish a robust and reproducible method, follow this causality-driven protocol. Every step is designed to isolate a specific chromatographic variable.
Step 1: System Priming and Column Equilibration
-
Action: Install a standard reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm). Set the column oven to a stable 40°C[1].
-
Causality: Elevated temperatures lower mobile phase viscosity, improving mass transfer kinetics within the porous silica, which sharpens peaks. Thermostatting ensures retention time (RT) reproducibility.
Step 2: Protic vs. Aprotic Modifier Screening
-
Action: Perform two separate gradient runs (10% to 90% organic over 20 mins). Run A uses Acetonitrile (ACN)/Water. Run B uses Methanol (MeOH)/Water.
-
Causality: The 1,2,4- and 1,3,4-oxadiazole isomers possess intrinsically different charge distributions and dipole moments[2]. Furthermore, the choice of isomer dictates the vector of the hydrogen bond acceptor[3]. Methanol (protic) will interact with these H-bond acceptor vectors differently than Acetonitrile (aprotic), often yielding a dramatic shift in selectivity ( α ).
Step 3: Buffer Integration for Secondary Interaction Suppression
-
Action: If peak tailing is observed, modify the aqueous phase by adding 0.1% orthophosphoric acid or a low-molarity phosphate buffer to achieve a pH of ~3.0[1].
-
Causality: The nitrogen atoms in the oxadiazole ring can undergo secondary ion-exchange interactions with unendcapped, acidic silanol groups on the silica surface. Lowering the pH fully protonates these silanols (neutralizing their charge), forcing the analytes to separate purely based on hydrophobic partitioning.
Step 4: Isocratic Fine-Tuning & System Suitability Testing (SST)
-
Action: Once the elution window is identified, convert the gradient to an isocratic hold at the composition where the isomers elute (e.g., 60:40 Buffer:MeOH).
-
Validation: The system validates itself if it meets the following SST criteria: Resolution ( Rs ) ≥1.5 (baseline separation), Tailing Factor ( Tf ) ≤1.5 , and Theoretical Plates ( N ) >2000 [1]. If Rs<1.5 , return to Step 2 and adjust the gradient slope.
Troubleshooting Guides & FAQs
Q: My 1,2,4-oxadiazole and 1,3,4-oxadiazole regioisomers are co-eluting as a single broad peak. How can I pull them apart? A: Co-elution happens because these positional isomers have nearly identical hydrophobicities, making standard C18 partitioning insufficient. However, their structural geometry gives them distinct dipole moments[2]. Solution: Switch your organic modifier. If you are using Acetonitrile, switch to Methanol. Because the 1,2,4- and 1,3,4-isomers have different hydrogen-bond accepting capabilities and vectors[3], the protic nature of Methanol will preferentially solvate one isomer over the other, altering their relative retention times and improving the selectivity factor ( α ).
Q: I have achieved baseline separation, but the peaks exhibit severe tailing (Tf > 2.0). What is the mechanistic cause and how do I fix it? A: Peak tailing in nitrogen-rich heterocycles like oxadiazoles is almost always caused by unwanted secondary interactions. The basic nitrogen atoms in the oxadiazole ring interact with residual ionized silanols ( SiO− ) on the stationary phase. Solution: You must mask these active sites. Incorporate a mobile phase additive such as 0.1% orthophosphoric acid[1] or 0.05 M triethylammonium phosphate[2]. The low pH of the phosphoric acid protonates the silanols, while the triethylamine acts as a competing base, blocking the active sites and resulting in sharp, symmetrical peaks.
Q: The retention times of my oxadiazole isomers are drifting slightly later with each consecutive injection. How do I stabilize the system? A: Retention time drift in buffered systems indicates that the stationary phase is not fully equilibrated with the mobile phase, or that the mobile phase composition is changing in the reservoir. Solution: First, ensure you flush the column with at least 20 column volumes of your buffered mobile phase prior to the first injection. Second, if using volatile organic modifiers or buffers, ensure your solvent bottles are tightly capped. Evaporation of the organic solvent decreases its concentration, increasing the polarity of the mobile phase and causing hydrophobic compounds to retain longer on the column.
Quantitative Data: Mobile Phase Parameters & Effects
The following table summarizes the critical method parameters (CMPs) and their mechanistic impact on the separation of oxadiazole isomers.
| Parameter | Typical Range | Effect on 1,2,4- vs 1,3,4-Oxadiazole Separation | Mechanistic Causality |
| Organic Modifier | 40% - 80% (MeOH or ACN) | Modulates overall retention time ( k′ ) and selectivity ( α ). | MeOH enhances H-bond selectivity; ACN alters dipole-dipole interactions based on the isomer's charge distribution. |
| Aqueous Buffer pH | 2.5 - 4.0 | Dramatically improves peak shape and resolution. | Low pH suppresses silanol ionization on the silica stationary phase, eliminating secondary ion-exchange tailing. |
| Buffer Additive | 0.1% Phosphoric Acid or TEA | Competes for active sites on the column. | Triethylamine (TEA) acts as a sacrificial base, binding to active silanols before the oxadiazole nitrogens can. |
| Column Temperature | 30°C - 40°C | Fine-tunes selectivity and lowers system backpressure. | Alters the thermodynamics of the partitioning process; higher temps reduce mobile phase viscosity for better mass transfer. |
| Flow Rate | 0.8 - 1.2 mL/min | Impacts theoretical plates ( N ) and total run time. | Optimizes longitudinal diffusion and mass transfer according to the van Deemter equation. |
References
- Source: CoLab.
- 3-Hydroxyisonicotinonitrile | 87032-82-4 (Bioisosteric Properties of Oxadiazole Isomers)
- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior Source: Thieme Connect URL
Sources
Preventing hydrolysis of 1,2,4-oxadiazole ring during purification
Welcome to the Technical Support Center for Heterocyclic Stability. As a Senior Application Scientist, I frequently encounter researchers losing high-value 1,2,4-oxadiazole derivatives during the final stages of purification.
While the 1,2,4-oxadiazole ring is a highly desirable bioisostere for amides and esters[1], its low aromaticity and labile O–N bond make it uniquely susceptible to hydrolytic cleavage and rearrangement[2],. This guide is designed to explain the mechanistic causality behind these degradation pathways and provide self-validating protocols to ensure your compound survives isolation.
Part 1: Mechanistic Causality of Ring Degradation
To prevent degradation, we must first understand the chemical triggers. The 1,2,4-oxadiazole ring is highly sensitive to microenvironmental pH extremes. The C5 position is highly electrophilic, making it the primary site for nucleophilic attack[3].
Mechanistic pathways of 1,2,4-oxadiazole hydrolysis under acidic and basic conditions.
The Causality of Cleavage:
-
Acidic Conditions (pH < 3): The N4 atom becomes protonated, which hyper-activates the adjacent methine carbon (C5). Water then attacks this carbon, leading to ring opening and the formation of an aryl nitrile or acylhydrazide[4],[5].
-
Basic Conditions (pH > 7): Hydroxide directly attacks the C5 carbon, generating an unstable N4-anion. If a proton donor (like water) is present, the anion captures a proton, irreversibly opening the ring[4].
Crucial Insight: In the absence of a proton donor (e.g., in dry acetonitrile), the N4-anion can revert to the closed 1,2,4-oxadiazole ring. Therefore, water is the ultimate catalyst for irreversible degradation [4].
Part 2: Troubleshooting FAQs
Q1: My product looks pure on LC-MS during the run, but after concentrating the HPLC fractions, I see a massive +18 Da mass shift and loss of activity. What happened? A1: You are observing hydrolytic ring-opening. During rotary evaporation of reverse-phase HPLC fractions, the organic solvent (acetonitrile or methanol) evaporates faster than water. This concentrates the water and any acidic/basic modifiers (like TFA or NH₄OH), shifting the microenvironmental pH to extremes and driving hydrolysis[4]. The +18 Da shift corresponds to the addition of water, forming an acylhydrazide intermediate[5].
Q2: I need to use reverse-phase HPLC. Which mobile phase modifiers are safe? A2: 1,2,4-oxadiazoles exhibit maximum stability in a tightly controlled pH range of 3–5[4]. You must avoid 0.1% TFA (pH ~2) and 0.1% NH₄OH (pH ~10). Instead, use 10 mM ammonium acetate or ammonium formate, buffered explicitly to pH 4.5.
Q3: Can I use normal-phase silica gel safely? A3: Yes, but you must avoid basic additives. Silica gel is slightly acidic, which is generally tolerated by the oxadiazole core. However, researchers often add triethylamine (TEA) to reduce the tailing of basic amines. Introducing TEA can trigger base-induced rearrangement or cleavage of the oxadiazole ring[2],[6]. Use neutral eluents instead.
Part 3: Quantitative Stability Profile
To guide your purification strategy, reference the following stability parameters derived from kinetic degradation studies of 1,2,4-oxadiazole drug candidates[4].
| Microenvironmental pH | Primary Degradation Mechanism | Stability Status | Recommended Action during Purification |
| pH < 3.0 (e.g., 0.1% TFA) | N4 Protonation → H₂O Nucleophilic Attack | Highly Unstable | Avoid strong acid modifiers. Do not heat. |
| pH 3.0 – 5.0 | Neutral state maintained | Maximum Stability | Use Ammonium Acetate/Formate buffers. |
| pH > 7.0 (e.g., NH₄OH, TEA) | Direct OH⁻ Attack at C5 → N4 Anion | Unstable | Avoid amine modifiers in chromatography. |
| Aprotic (Dry MeCN/DCM) | Anion reversion to intact ring | Highly Stable | Remove water immediately post-purification. |
Part 4: Purification Workflow & Decision Matrix
Decision workflow for the safe purification and isolation of 1,2,4-oxadiazole derivatives.
Part 5: Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies include built-in validation steps. If a protocol fails at the validation stage, do not proceed to the next step.
Protocol A: pH-Controlled RP-HPLC Purification
Objective: Purify the compound without triggering acid/base-catalyzed hydrolysis.
-
Mobile Phase Preparation: Prepare Mobile Phase A as 10 mM Ammonium Acetate in MS-grade water. Adjust the pH to exactly 4.5 using dilute acetic acid. Prepare Mobile Phase B as MS-grade Acetonitrile.
-
Sample Preparation: Dissolve the crude mixture in an aprotic solvent (e.g., DMSO or dry Acetonitrile). Do not pre-dissolve in aqueous buffers.
-
Chromatographic Separation: Execute the gradient run. Collect fractions in pre-chilled tubes (kept on ice) to suppress thermal degradation kinetics[2],[6].
-
Validation Step (Self-Correction): Immediately after collection, inject a 1 µL aliquot of the pooled fractions into an analytical LC-MS.
-
Pass: Intact mass is preserved. Proceed to Protocol B.
-
Fail: Appearance of an M+18 Da peak (hydrazide) indicates the buffer pH is drifting or the specific derivative is hyper-sensitive. Switch to Supercritical Fluid Chromatography (SFC) to eliminate water entirely.
-
Protocol B: Safe Isolation and Solvent Removal
Objective: Remove water rapidly to prevent it from acting as a proton donor for ring-opening[4].
-
Aprotic Extraction (Preferred): Instead of evaporating the aqueous HPLC fractions directly, transfer the fractions to a separatory funnel. Extract the oxadiazole into Dichloromethane (DCM) or Ethyl Acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Evaporation: Concentrate the dried organic layer under reduced pressure at a bath temperature not exceeding 25°C .
-
Lyophilization (Alternative): If the compound is too polar to extract, immediately freeze the aqueous HPLC fractions on dry ice/acetone and lyophilize. Never rotary evaporate aqueous oxadiazole fractions at elevated temperatures.
-
Validation Step (Self-Correction): Dissolve 1 mg of the final isolated powder in anhydrous DMSO-d6. Acquire a ¹³C-NMR spectrum.
-
Pass: Presence of the characteristic C5 oxadiazole carbon shift (typically 170–180 ppm).
-
Fail: Appearance of a nitrile carbon shift (~115 ppm) or loss of the oxadiazole signal confirms the ring opened during isolation. Review temperature controls in Step 2.
-
Part 6: References
-
Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate Source: PubMed / Wiley URL:[Link]
-
Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) Source: ACS Chemical Biology URL:[Link]
-
Recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications Source: Chim.it URL:[Link]
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review Source: Research Journal of Pharmacy and Technology URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting inconsistent results in biological activity screening
Welcome to the Technical Support Center for Biological Activity Screening . As a Senior Application Scientist, I have designed this resource to move beyond superficial troubleshooting. In high-throughput screening (HTS) and assay development, inconsistent results are rarely random; they are the physical manifestation of unoptimized thermodynamics, chemical reactivity, or statistical variance.
This guide provides a self-validating framework to systematically diagnose and eliminate assay variability, grounded in the rigorous standards set by the NIH Assay Guidance Manual[1][2].
Diagnostic Workflow: Root Cause Analysis for Assay Variability
Figure 1: Decision tree for diagnosing and resolving biological screening inconsistencies.
Section 1: Assay Validation & Quality Control (FAQ)
Q: My high-throughput screening data fluctuates wildly day-to-day. How do I statistically prove my assay is robust enough for a screening campaign? A: You must evaluate the Z'-factor (Z-prime) . Introduced by Zhang et al. in 1999, the Z'-factor is a dimensionless statistical parameter that quantifies the separation between your positive and negative controls, factoring in the data variation (standard deviation) of both[3].
The causality here is mathematical: an assay is only as good as its signal window relative to its noise. If your standard deviations are too wide, the signal bands of your "hits" and "non-hits" will overlap, leading to false positives and false negatives[4].
-
Self-Validating System: Never run a screen without calculating the Z'-factor on every single plate[3]. If a plate yields a Z' < 0.5, the data from that specific plate must be quarantined and the compounds retested[3].
Q: What is the difference between Z-factor and Z'-factor? A: The Z'-factor is calculated using only your assay controls (e.g., DMSO vehicle vs. known inhibitor) during assay optimization[3][4]. The Z-factor (without the prime) is calculated using the actual sample compounds during the live screen[5].
Section 2: Cell-Based Assay Variability (FAQ)
Q: I am observing a "halo" of cell death or altered biological activity exclusively in the outer perimeter wells of my 96-well and 384-well plates. What causes this? A: You are experiencing the Edge Effect . This is driven by two distinct physical phenomena:
-
Thermal Gradients: When a room-temperature microplate is placed into a 37°C incubator, the outer wells heat up much faster than the inner wells[6]. This temperature differential creates convection currents within the media, sweeping cells toward the edges of the wells before they can adhere, resulting in uneven confluence[6].
-
Evaporation: Over multiday incubations, media evaporates more rapidly from the perimeter wells[7]. This causes localized spikes in osmolarity and salt concentrations, which induces cellular stress, alters pH, and skews metabolic readouts[7][8].
Q: How do I eliminate the Edge Effect without sacrificing the outer wells (which reduces my plate throughput by 37%)? A: Do not leave the outer wells empty; this is a poor workaround[7][8]. Instead, implement a room-temperature pre-incubation step [6][7]. After seeding the cells, allow the plate to rest in the biosafety cabinet at ambient temperature for 60 minutes[6][7]. This allows the cells to settle evenly by gravity and begin adhesion before they are subjected to the thermal gradients of the incubator[6]. For long-term assays, utilize specialized edge-moat plates or environmental vapor-barrier lids[8][9].
Section 3: Biochemical Assay & Compound Artifacts (FAQ)
Q: We are getting a 5-10% hit rate in our biochemical enzyme assay, but none of the compounds show activity in secondary orthogonal assays. Are we screening garbage? A: You are likely falling victim to Pan-Assay Interference Compounds (PAINS) [10][11]. Identified comprehensively by Baell and Holloway in 2010, PAINS are chemical "con artists"[10]. They do not inhibit your target via specific, lock-and-key thermodynamic binding. Instead, they interfere with the assay mechanism itself[11][12].
Mechanisms of PAINS Interference:
-
Redox Cyclers (e.g., Quinones, Toxoflavin): These compounds generate hydrogen peroxide in the assay buffer, which nonspecifically oxidizes catalytic cysteine residues on your target enzyme, artificially inactivating it[11][13].
-
Covalent Modifiers (e.g., Isothiazolones, Enones): These act as Michael acceptors, irreversibly and nonspecifically binding to nucleophilic residues on any protein they encounter[11][13].
-
Fluorophores (e.g., Curcumin): These compounds absorb or emit light at the exact wavelengths used by your plate reader, artificially quenching or inflating your fluorescent signal[11][12].
Solution: Run your hit list through computational PAINS filters prior to secondary screening, but verify with orthogonal assays (e.g., switching from a fluorescence readout to mass spectrometry) to confirm true target engagement[10][13].
Quantitative Data Presentation: Assay Validation Metrics
To ensure trustworthiness in your screening campaigns, your assays must meet the following quantitative thresholds before transitioning to high-throughput automation[3][4][14].
| Metric | Formula / Definition | Excellent | Acceptable (Cell-Based) | Unacceptable |
| Z'-Factor | 1−∣μpos−μneg∣3(σpos+σneg) | ≥0.5 | 0.4 to 0.5 | <0.4 |
| Coefficient of Variation (CV%) | (σ/μ)×100 | <5% | <10% | >15% |
| Signal-to-Background (S/B) | μpos/μneg | >10 | >3 | <2 |
(Note: μ = mean signal; σ = standard deviation. Positive control = maximum signal; Negative control = background/minimum signal).
Experimental Protocols
Protocol 1: Step-by-Step Z'-Factor Determination (Self-Validating Setup)
Objective: To statistically validate assay robustness accounting for positional plate drift.
-
Preparation: Prepare your assay reagents and target cells/enzymes as per your standard operating procedure.
-
Interleaved Plate Layout: Do not put all positive controls on one side of the plate and negative controls on the other. Use an interleaved format (e.g., alternating columns of positive and negative controls across the entire 384-well plate)[14]. This isolates systematic liquid handling drift from true biological variance.
-
Execution: Dispense reagents using your automated liquid handler. Ensure the final DMSO concentration matches your intended screening conditions exactly (typically 0.1% - 1.0%)[14].
-
Incubation & Reading: Incubate under standard conditions and read the plate.
-
Analysis: Calculate the mean ( μ ) and standard deviation ( σ ) for both the positive and negative control populations. Apply the Z'-factor formula. If Z′<0.5 , optimize reagent concentrations, incubation times, or wash steps before proceeding[3][4].
Protocol 2: Mitigating Edge Effects in Cell Seeding
Objective: To ensure uniform cell distribution and prevent evaporation-induced edge effects.
-
Cell Suspension: Harvest cells and create a single-cell suspension. Ensure precise counting (e.g., via Trypan Blue exclusion) to guarantee uniform density.
-
Dispensing: Dispense the cell suspension into the microplate (e.g., 25 µL for 384-well plates). Use an automated dispenser to prevent manual pipetting errors and bubble formation[15].
-
Room Temperature Rest (Critical Step): Immediately place the lidded microplate on a level surface inside the biosafety cabinet. Leave undisturbed for 60 minutes at ambient room temperature [6][7].
-
Incubation: Gently transfer the plates to the 37°C, 5% CO2 incubator. Place plates toward the rear of the incubator to avoid temperature fluctuations from door openings[6].
-
Evaporation Control: For assays lasting >48 hours, utilize plates with perimeter fluid moats filled with sterile PBS, or apply environmental vapor-barrier lids[8][9].
References
-
Assay Guidance Manual Source: National Center for Advancing Translational Sciences (NCATS), National Institutes of Health (NIH). URL:[Link]
-
A Simple Technique for Reducing Edge Effect in Cell-Based Assays Source: Lundholt BK, Scudder KM, Pagliaro L. Journal of Biomolecular Screening. 2003. URL:[Link]
-
New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for their Exclusion in Bioassays Source: Baell JB, Holloway GA. Journal of Medicinal Chemistry. 2010. URL:[Link]
-
Z-Factor: A Simple Statistical Parameter for High-Throughput Screening Assays Source: Zhang JH, Chung TD, Oldenburg KR. Journal of Biomolecular Screening. 1999. URL:[Link]
Sources
- 1. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Assay Guidance Manual Program | National Center for Advancing Translational Sciences [ncats.nih.gov]
- 3. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
- 4. punnettsquare.org [punnettsquare.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. agilent.com [agilent.com]
- 7. revvity.co.jp [revvity.co.jp]
- 8. Defeating the edge effect to consistently drive drug discovery [thermofisher.com]
- 9. beckman.com [beckman.com]
- 10. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 11. longdom.org [longdom.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. Assay Validation in High Throughput Screening – from Concept to Application | IntechOpen [intechopen.com]
- 15. Corning® High Content Screening Microplates – Frequently Asked Questions [sigmaaldrich.com]
How to increase the throughput of oxadiazole analog synthesis
Welcome to the High-Throughput Oxadiazole Synthesis Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks in generating 1,2,4- and 1,3,4-oxadiazole libraries. Oxadiazoles are highly valued in medicinal chemistry as metabolically stable bioisosteres for amides and esters[1]. However, the traditional multi-step synthesis—specifically the slow cyclodehydration of O-acylamidoxime or acylhydrazone intermediates—often cripples library throughput[1].
Below, you will find field-proven strategies, causality-driven FAQs, and self-validating protocols utilizing Microwave-Assisted Organic Synthesis (MAOS), Continuous Flow Chemistry, and Parallel Solid-Phase techniques to accelerate your workflows.
Module 1: Microwave-Assisted Organic Synthesis (MAOS)
Q: Why does my conventional heating protocol take 24 hours, but MAOS achieves cyclization in 15 minutes? A: Conventional conductive heating relies on convection currents, which are slow and create inefficient temperature gradients. MAOS utilizes dielectric heating, where microwave energy directly couples with polar molecules (such as the solvent and the O-acylamidoxime intermediate)[1][2]. This causes rapid, uniform superheating at a molecular level, providing the necessary activation energy to overcome the cyclodehydration barrier almost instantaneously[2].
Q: I am experiencing low yields and tedious purification when using standard coupling reagents (e.g., DCC/EDC) in MAOS. How can I improve throughput? A: Standard coupling reagents generate soluble urea byproducts that require chromatographic separation, destroying your throughput. The solution is to switch to Polymer-Supported (PS) reagents. By using PS-Carbodiimide and HOBt under microwave heating (120–160 °C), you can simply filter the reaction mixture and evaporate the solvent, yielding high-purity 1,2,4-oxadiazoles without column chromatography[3].
Protocol: High-Throughput MAOS with Polymer-Supported Reagents
Self-Validating System: This protocol incorporates an intermediate LC-MS checkpoint to ensure complete O-acylation before applying high-temperature thermal stress, preventing the degradation of unreacted starting materials.
-
Activation: In a heavy-walled microwave reaction vessel, combine the carboxylic acid (1.0 eq), PS-Carbodiimide (1.5 eq), and HOBt (1.0 eq) in a microwave-transparent solvent (e.g., DMF or acetonitrile). Stir for 5 minutes at room temperature to activate the acid[1][3].
-
Coupling: Add the amidoxime (1.0 eq) and an organic base such as DIEA (2.0 eq). Stir at room temperature. Validation Check: Monitor via LC-MS until the intermediate mass matches the O-acylamidoxime exclusively.
-
Cyclodehydration: Seal the vessel and place it in the microwave synthesizer (e.g., CEM Discover or Biotage Initiator). Irradiate at 150 °C for 15 minutes[1].
-
Workup: Filter the mixture through a frit to remove the PS-urea byproduct and unreacted PS-Carbodiimide. Concentrate the filtrate under reduced pressure to obtain the pure 1,2,4-oxadiazole[3].
Module 2: Continuous Flow Chemistry
Q: When attempting to functionalize 1,3,4-oxadiazoles via α-lithiation in batch, I only get ring fragmentation. Can flow chemistry fix this? A: Yes. In batch reactors, the lithiated 1,3,4-oxadiazole intermediate is highly unstable and rapidly undergoes ring fragmentation even at –30 °C[4][5]. Continuous flow reactors provide superior mass transfer and micro-mixing. By performing the metalation and subsequent electrophilic trapping in a continuous flow microreactor, the residence time of the unstable intermediate is reduced to milliseconds (e.g., 1.3 seconds at room temperature). This allows the intermediate to be trapped by the electrophile before fragmentation can occur[4][5].
Q: How do I generate a library of 1,3,4-oxadiazoles continuously without handling hazardous acid chlorides? A: You can utilize an iodine-mediated oxidative cyclization of acyl hydrazones or a UV-induced Huisgen reaction in flow. For the UV method, pump a mixture of 5-substituted tetrazoles and carboxylic acids through a UV-B irradiated fluoropolymer coil. The UV light generates a reactive nitrile imine intermediate that undergoes rapid cycloaddition, yielding 1,3,4-oxadiazoles in under an hour of residence time, completely circumventing the need for acid chlorides[6][7].
Protocol: Continuous Flow Synthesis via Oxidative Cyclization
-
System Priming: Prime the flow system (HPLC pumps, PTFE tubing) with anhydrous DMSO.
-
Reagent Preparation: Prepare a solution of the acyl hydrazone (0.1 M) and molecular iodine (1.2 eq) in DMSO[8].
-
Reactor Setup: Pack a heated column reactor with solid K2CO3 (base). Set the reactor temperature to 100 °C[8].
-
Flow Execution: Pump the reagent stream through the heated K2CO3 packed-bed reactor at a flow rate of 0.2 mL/min, targeting a ~10-minute residence time[8].
-
In-Line Quenching: Direct the reactor effluent into a T-mixer where it merges with an aqueous sodium thiosulfate stream to quench residual iodine, followed by an in-line liquid-liquid separator for automated extraction[8].
Module 3: Parallel Library Generation
Q: I want to synthesize a 10,000-member 1,2,4-oxadiazole library. Should I use amidoximes or nitriles as my diversity inputs? A: Use nitriles. While the classic 4+1 assembly uses amidoximes and carboxylic acids, amidoximes are scarcely represented in commercial chemical space compared to nitriles. By using a one-pot parallel synthesis method where diverse nitriles are first converted to amidoximes in situ using NH2OH·HCl and TEA, and then immediately coupled with carboxylic acids, you exponentially expand the synthesizable chemical space of your library[9].
Quantitative Data: Throughput Methodology Comparison
To help you select the optimal throughput strategy for your specific bottleneck, refer to the performance metrics below:
| Methodology | Typical Reaction Time | Scalability | Key Advantage | Primary Limitation |
| Conventional Batch | 12 - 48 hours | Milligrams to Kilograms | No specialized equipment needed | Extremely low throughput; thermal degradation |
| MAOS (Polymer-Supported) | 10 - 30 minutes | Milligrams to Grams | Eliminates chromatography; rapid heating[3] | Difficult to scale up beyond a few grams |
| Continuous Flow (Thermal/UV) | 1 - 10 minutes (residence) | Grams to Kilograms | Traps unstable intermediates; automated scale-up[4][8] | Requires specialized pumping and reactor setups |
| Parallel One-Pot (Nitrile Input) | 24 - 36 hours (parallelized) | High-throughput microplates | Massive library diversity (millions of compounds)[9] | Requires automated liquid handlers |
Workflow Visualization
Continuous flow workflow for high-throughput oxadiazole synthesis.
References
-
Focused microwave irradiation-assisted synthesis of N-cyclohexyl-1,2,4-oxadiazole derivatives with antitumor activity Taylor & Francis[Link]
-
Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating ACS Publications [Link]
-
Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles ACS Publications [Link]
-
Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography Beilstein Journals[Link]
-
UV‐Induced 1,3,4‐Oxadiazole Formation from 5‐Substituted Tetrazoles and Carboxylic Acids in Flow D-NB[Link]
-
Batch Versus Flow Lithiation–Substitution of 1,3,4‐Oxadiazoles: Exploitation of Unstable Intermediates Using Flow Chemistry ResearchGate [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
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- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
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- 9. pubs.acs.org [pubs.acs.org]
Addressing compound precipitation issues in cell-based assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug discovery teams struggling with erratic assay data. One of the most pervasive, yet frequently misdiagnosed, culprits in high-throughput screening (HTS) and cell-based assays is compound precipitation .
When lipophilic compounds are transferred from high-concentration organic storage (like 100% DMSO) into aqueous physiological buffers, they often experience a thermodynamic shock. This leads to a phenomenon known as the "DMSO crash-out," resulting in false negatives (due to reduced effective compound concentration) or false positives (due to target sequestration by colloidal aggregates)[1][2].
This guide is designed to help you diagnose, understand, and systematically eliminate precipitation artifacts in your workflows.
FAQ Section 1: Diagnostics & Identification
Q: I don't see any visible precipitate in my 384-well plate, but my dose-response curves are bell-shaped. Could this still be precipitation? A: Yes. Macroscopic precipitation (the "milky" crash-out) is only the final stage of insolubility. Long before a compound forms visible crystals, it can form sub-micron colloidal aggregates[1]. These solid colloids, often several hundred nanometers in diameter, are invisible to the naked eye but highly disruptive[1]. They scatter light, interfering with optical readouts, and non-specifically sequester enzymes or receptors on their surface, which often manifests as a bell-shaped concentration-response curve (CRC)[1].
Q: My compound is perfectly soluble in 100% DMSO at 10 mM. Why does it instantly crash out when I dilute it to 10 µM in cell culture media? A: You are observing the difference between thermodynamic solubility and kinetic solubility[3]. In HTS, we rely on kinetic solubility—the ability of a compound to remain temporarily dissolved in an aqueous system after being introduced from a solvent[3][4]. When you pipette a DMSO stock directly into aqueous media, the localized concentration of the compound at the solvent-water interface is massive. This localized supersaturation overcomes the crystal lattice energy barrier, triggering rapid nucleation and subsequent crash-out[2].
FAQ Section 2: Mitigation Strategies
Q: How can I prevent DMSO crash-out without altering the compound's chemical structure? A: Mitigation relies on altering the kinetics of solvation. I recommend three primary strategies:
-
Acoustic Liquid Handling (e.g., Echo Dispensing): Instead of pipetting a bulk droplet, acoustic dispensers shoot nanoliter droplets of DMSO directly into the assay well. This creates a near-instantaneous "infinite dilution" scenario, bypassing the localized supersaturation interface that triggers nucleation.
-
Intermediate Dilution: Never jump directly from 100% DMSO to 0.1% DMSO in aqueous media. By creating an intermediate dilution plate (e.g., stepping down to 10% DMSO in buffer first), you lower the thermodynamic shock[2][5].
-
Formulation Additives: The addition of carrier proteins (like BSA) or mild surfactants (like 0.01% Tween-20) to the assay buffer can lower the surface tension and stabilize the metastable supersaturated state long enough to complete a kinetic cell-based assay.
Data Presentation: Comparison of Solubility Assessment Methods
To properly troubleshoot, you must quantify the precipitation point (the Critical Aggregation Concentration, or CAC). Below is a comparison of the industry-standard methods for determining kinetic solubility[3][4]:
| Assay Method | Throughput | Readout Mechanism | Primary Advantage | Limitation |
| Laser Nephelometry | High (384/1536-well) | Light Scattering | Detects sub-visible colloids instantly without filtration[4][6]. | Cannot quantify the exact soluble fraction remaining. |
| Direct UV Assay | High (96/384-well) | UV Absorbance | Quantifies the exact dissolved concentration. | Requires a physical filtration step, creating a bottleneck[3][4]. |
| HPLC-UV | Low/Medium | Chromatographic Peak | High precision; detects compound degradation[4]. | Low throughput; analytical method becomes the bottleneck[4]. |
Mandatory Visualization: Mechanisms & Workflows
Caption: Mechanism of DMSO crash-out: Localized supersaturation drives nucleation and colloidal aggregation.
Caption: Step-by-step troubleshooting workflow for mitigating compound precipitation in cell-based assays.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment via Laser Nephelometry
Causality: Nephelometry measures the intensity of scattered laser light. Unsolved particles (colloids or precipitates) scatter light proportionally to their concentration[6]. This allows us to find the exact concentration at which a compound "kicks off" (precipitates) in your specific assay buffer[6]. Self-Validation: Always include a known aggregator (e.g., benzamide) as a positive control and a highly soluble compound (e.g., acetaminophen) as a negative control[1][2].
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO[4].
-
Serial Dilution: Perform a 10-point, 2-fold serial dilution of the compound in 100% DMSO to create a concentration gradient[6].
-
Plate Setup: Dispense 2 µL of each DMSO dilution into a 96-well clear-bottom microtiter plate[6].
-
Buffer Addition: Rapidly add 198 µL of your specific cell-based assay buffer (e.g., PBS pH 7.4 or DMEM) to each well[6]. This yields a final DMSO concentration of 1%[4].
-
Incubation: Seal the plate and incubate at 37°C for 2 hours with shaking (300 rpm) to allow nucleation to reach a steady kinetic state[2].
-
Measurement: Scan the plate using a laser nephelometer (e.g., BMG NEPHELOstar Plus)[4][6][7].
-
Analysis: Plot the intensity of scattered light (Relative Nephelometric Units) versus compound concentration. The inflection point where light scattering sharply increases is the "kick-off" curve, denoting the solubility limit[6].
Protocol 2: The "Intermediate Dilution" Workflow for Cell-Based Assays
Causality: By stepping down the solvent gradient, we prevent the massive localized spike in aqueous insolubility that occurs when pipetting 100% DMSO directly into 99% water[2][5]. Self-Validation: Run the final assay plate through a nephelometer prior to adding cells. If the baseline matches the vehicle control, the dilution strategy successfully prevented colloidal aggregation.
Step-by-Step Methodology:
-
Master Plate: Prepare your compound dose-response curve in a Master Plate using 100% DMSO.
-
Intermediate Plate Preparation: Prepare an Intermediate Plate containing assay media supplemented with 10% DMSO.
-
First Transfer: Transfer 10 µL from the Master Plate into 90 µL of the Intermediate Plate. Mix vigorously by pipetting up and down 5 times. (The compound is now at 10x the final concentration, in 19% DMSO).
-
Final Transfer: Transfer 10 µL from the Intermediate Plate into 90 µL of the final Cell Plate (which already contains cells in 100% aqueous media).
-
Result: The final assay volume now contains the target compound concentration at a highly tolerated <2% final DMSO concentration, achieved without the thermodynamic shock that causes crash-out[2].
References
- Kinetic Solubility Assays Protocol. AxisPharm.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuPsdN6lVuxGyfKJGnUDWm6YB4kxLsHTQF9p0DB885d8KUCZj0tToHLq2aVN8cbyJpZVluq4xnbUD9lFn6GqV-yR9FShCzkQ7BFLIISCkXZaSxIRDWplnVxL6B0G6B6vrwWEqMXCr5ZRWAhPT-YvBg4KUBvw==]
- In vitro solubility assays in drug discovery. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTE7DDEJXwjrPuxnJTyGwInUnURShYT-hiFJ0zwwdF1foyqu8SsS86tIYvkHWtlJtuDB58a7jg_ip6hrP58RYXQRf-_0FvLSHbMk8zVUUR-Ctzvljo3jFafisdpkpccvVNHuQM]
- Determination of Kinetic Solubility. Bio-protocol.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa2i2z2IKX_lGZsd-lslISY6IvSrOPFIhWPfRQbBD3ec7vSthBu2bltc4l32EGv9f2zt33sug9UKtKCL6wwniJeBYNcCWbm9P3lXVAXcUgk4ytiPpW82StYfkNm_p1Yp4f9Ls0hI9LWP9_iXq3EJgUvPo6zebpMpAOuA==]
- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_oaAdG2dNLlt3odyrasMg-Jfb2v9fHaAjsAxmgjhGq5aU4lIPZEj6silXBppQZDnvviMvQE4kBMk2fIEKH8_0ZPLegT6aLHfdkYnhBchUoKlQ6WmMKtcl2-oPm6xq8ecIhTd_iw==]
- Assay Interference by Aggregation. Assay Guidance Manual - NCBI Bookshelf.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBbeCZ5smIDSrM4Prx3TfNi0aqq0gHqztLKCH3xpIGh-6VfdtvUfrb229SyEMPIHxjWHgFzZpAyBQUxlZbl5zcfcEFpxjtZ3ibvd7AYp7_lAH1DHdiP5g7F3g9JWuXIIGsVX2JUonDsg==]
- Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsgqBdR2g9DNwLtBhQFAshLN89ZGhN_s3JgvNwMUHeBFnOOjLA13V-3Ldp_Nkm39tP_B9VXFrUjHPNboR-aCpgGpcG-GilUcB02QSCTZWxSISoXFlgFbO26JOE0ShUdx_ZgO-q]
- ExperimentNephelometryKinetics Documentation. Emerald Cloud Lab.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8s8POR8cgRjyizhl_CRmlhos8tnp4g4l-n1bhBcoXIOxNHn2E47TI_nPFjOnSr0Rf-Nk1YW9x0MmbI2_1-96Jl9Lfu9bOKchloYUdiRFWjcJyMwCib8ohQLR6Uefs5Fnj0KYrjV_ASyoeCLWwVUoGMAnDRwlhkfSydBkCEvRS81j1EA==]
- Peniterphenyl A (DMSO crash-out). Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFABjQZbRupbHCGiHloh5EX04JmtTaJ3ZBmHcktVHDIWCoQJ2xEKkOK7go1aXGzLp30pj2P0Npz2rHVKc7wtQ1qO5UIzrXF5Y6vyg7CJBlZNWtDYJmX4sn7bqrLc9556YgKvM80htVVxE0=]
- 4-[(2-Methylphenyl)methoxy]benzamide (The DMSO "Crash-Out" Phenomenon). Benchchem.[https://vertexaisearch.cloud.google.
Sources
- 1. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 4-[(2-Methylphenyl)methoxy]benzamide | Benchchem [benchchem.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peniterphenyl A | Benchchem [benchchem.com]
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- 7. emeraldcloudlab.com [emeraldcloudlab.com]
Validating the structure of synthesized N-methyl-1,2,4-oxadiazol-5-amine
The structural validation of small-molecule heterocycles, particularly 1,2,4-oxadiazole derivatives, presents a unique analytical challenge. Because the 1,2,4-oxadiazole ring is a privileged bioisostere for esters and amides in drug discovery[1], confirming its exact regiochemistry is non-negotiable. When synthesizing N-methyl-1,2,4-oxadiazol-5-amine , researchers must definitively rule out the formation of its 3-amino regioisomer, uncyclized amidoxime intermediates, and 1,3,4-oxadiazole variants.
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of orthogonal analytical modalities—Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR)—in validating this specific molecular architecture.
The Analytical Challenge: Regiochemistry and Tautomerization
The core difficulty in validating N-methyl-1,2,4-oxadiazol-5-amine lies in the electronic environment of the heterocycle. The ring contains two pyridine-like nitrogen atoms and one oxygen atom, creating a highly deshielded environment at the C5 position[2]. Furthermore, the exocyclic amine introduces the potential for tautomerization (amine vs. imine forms), which can complicate spectral interpretation.
To establish a self-validating analytical system, we cannot rely on a single technique. Mass spectrometry alone cannot differentiate between the 3-amino and 5-amino regioisomers (both share the exact mass of 99.0433 Da). Therefore, a comparative approach using 2D NMR for spatial connectivity and HRMS for compositional confirmation is required.
Comparative Analysis of Validation Modalities
A. NMR Spectroscopy (1D & 2D): The Regiochemical Gold Standard
NMR is the only routine technique capable of unambiguously proving the position of the N-methyl group. The topography of the 1,2,4-oxadiazole ring forces the C5 carbon to resonate significantly downfield (typically 170–175 ppm) due to the combined electron-withdrawing effects of the adjacent oxygen and nitrogen atoms[2][3]. The C3 carbon, by contrast, appears upfield (155–165 ppm).
The Causality of Choice: 1D 13 C NMR confirms the presence of the carbons, but Heteronuclear Multiple Bond Correlation (HMBC) is the definitive proof of structure. By observing a 3J coupling between the N-CH 3 protons and the C5 carbon, we mathematically eliminate the possibility of ring-nitrogen methylation or 3-position substitution.
B. LC-HRMS: The Compositional Standard
While NMR dictates connectivity, LC-HRMS provides absolute proof of the molecular formula (C 3 H 5 N 3 O). The Causality of Choice: HRMS is selected over nominal mass techniques to rule out isobaric impurities. Furthermore, utilizing Electrospray Ionization in positive mode (ESI+) specifically targets the basicity of the exocyclic amine[4]. MS/MS fragmentation provides secondary validation through the characteristic neutral loss of methylisocyanate (CH 3 NCO, 57 Da), a hallmark of 5-(methylamino)-1,2,4-oxadiazoles.
C. FT-IR Spectroscopy: Rapid Functional Group Verification
FT-IR serves as a rapid, non-destructive frontline tool. The Causality of Choice: It is specifically deployed to confirm the absence of a strong C=O stretch (which would indicate an oxadiazolone byproduct) and to verify the presence of the C=N ring stretches and the secondary N-H stretch[3][5].
Quantitative Data Comparison
The following tables summarize the diagnostic parameters required to validate N-methyl-1,2,4-oxadiazol-5-amine across the three primary modalities.
Table 1: Diagnostic NMR Parameters & Expected Shifts
| Nucleus | Expected Shift (ppm) | Multiplicity | Assignment | Diagnostic Causality |
| 13 C | 170.0 – 175.0 | Singlet | C5 (Ring) | Highly deshielded by adjacent O and N; confirms the 5-position[2]. |
| 13 C | 155.0 – 165.0 | Singlet | C3 (Ring) | Differentiates the C3 environment from C5[3]. |
| 13 C | 28.0 – 32.0 | Singlet | N-CH 3 | Confirms the presence of the aliphatic methyl group. |
| 1 H | 8.0 – 8.5 | Singlet | C3-H | Confirms the ring is unsubstituted at the 3-position. |
| 1 H | 7.5 – 8.5 | Broad Quartet | N-H | Broadening indicates chemical exchange; confirms secondary amine. |
| 1 H | 2.8 – 3.1 | Doublet | N-CH 3 | 3J coupling to the N-H proton (solvent-dependent) proves direct attachment. |
Table 2: Orthogonal Validation Parameters (HRMS & FT-IR)
| Technique | Parameter | Expected Value | Diagnostic Causality |
| LC-HRMS | [M+H] + ( m/z ) | 100.0505 | Exact mass confirms the C 3 H 5 N 3 O formula, ruling out uncyclized intermediates[4]. |
| FT-IR | N-H Stretch | 3250 – 3450 cm⁻¹ | Confirms the secondary amine functional group[5]. |
| FT-IR | C=N Stretch | 1630 – 1680 cm⁻¹ | Validates the heterocyclic ring double bonds[3]. |
Standardized Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating internal controls to prevent false positives.
Protocol A: Regiochemical Validation via 1D/2D NMR
-
Sample Preparation: Dissolve 10 mg of the synthesized compound in 0.6 mL of anhydrous DMSO- d6 .
-
Causality: DMSO- d6 is intentionally chosen over CDCl 3 or CD 3 OD. Its strong hydrogen-bonding capability slows the chemical exchange of the N-H proton, allowing the critical 3J coupling between the N-H and N-CH 3 groups to be observed, acting as an internal structural check.
-
-
System Calibration: Lock and shim the spectrometer. Use the residual DMSO quintet (2.50 ppm for 1 H, 39.52 ppm for 13 C) as the internal chemical shift reference to ensure absolute accuracy.
-
1D Acquisition: Acquire a standard 1 H spectrum (16 scans) and a 13 C spectrum (1024 scans, decoupled). Verify the C5 peak >170 ppm.
-
2D HMBC Acquisition: Execute a Heteronuclear Multiple Bond Correlation (HMBC) sequence optimized for long-range couplings ( J = 8 Hz).
-
Validation Check: Map the cross-peak from the 1 H N-CH 3 signal (~2.9 ppm) to the 13 C C5 signal (~172 ppm). If this cross-peak is absent, the methyl group is not at the 5-position.
-
Protocol B: Compositional Validation via LC-HRMS
-
System Suitability Test (SST): Inject a blank (50:50 MeOH:H 2 O) followed by a known reference standard (e.g., caffeine) to validate mass accuracy (< 3 ppm error) and column retention integrity.
-
Sample Preparation: Dilute the compound to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton source, ensuring complete protonation of the basic exocyclic amine, thereby maximizing the [M+H] + signal intensity in ESI+ mode.
-
-
Acquisition: Run a 5-minute gradient on a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Acquire data using a Q-TOF or Orbitrap mass analyzer in positive ESI mode.
-
Data Interpretation: Extract the ion chromatogram for m/z 100.0505. Isolate this precursor ion for MS/MS fragmentation and verify the presence of the m/z 43.0184 product ion, corresponding to the loss of methylisocyanate.
Structural Validation Workflow
The following logic tree dictates the sequential decision-making process for validating the synthesized product.
Workflow for the structural validation of N-methyl-1,2,4-oxadiazol-5-amine.
References
- ChemicalBook. "Chemical Reactivity of 1,2,4-Oxadiazole." ChemicalBook.
- Royal Society of Chemistry. "Palladium-Catalyzed Synthesis of 5-Amino-1,2,4-oxadiazoles via Isocyanide Insertion." RSC.org.
- Romdhane, A., et al. "NOVEL SYNTHESIS OF 1,2,4-OXADIAZOLES BY CONDENSATION OF ARYLAMIDOXIMES WITH TV-SUBSTITUTED IMINOETHERS." d-nb.info.
- Pinheiro, et al.
- DOI.
Sources
Comparing HPLC and LC-MS for purity determination of novel compounds
The Definitive Guide to Purity Determination of Novel Compounds: HPLC-UV vs. LC-MS
In the synthesis and development of Novel Chemical Entities (NCEs), establishing an accurate purity profile is not merely a quality control checkbox; it is a fundamental regulatory requirement. According to the1, rigorous thresholds are mandated for the reporting, identification, and qualification of impurities[1]. Mischaracterizing the purity of a novel compound can lead to skewed biological assay results, hidden toxicity, and downstream regulatory rejection by agencies like the FDA[2].
When evaluating analytical techniques, researchers frequently debate the merits of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) versus Liquid Chromatography-Mass Spectrometry (LC-MS). As a Senior Application Scientist, I approach this not as an "either/or" scenario, but as an orthogonal relationship. Here is an in-depth mechanistic comparison and a self-validating protocol for determining the true purity of novel compounds.
Mechanistic Comparison: The "Response Factor" Dilemma
To understand why purity percentages often differ between instruments, we must examine the physical causality behind how each detector generates a signal.
HPLC-UV (Photodiode Array)
HPLC-UV is the most widely adopted technique for the purity determination of non-volatile and thermally labile compounds[3]. It relies on the absorbance of light by chromophores within the molecule.
-
The Causality of Quantitation: Purity is typically calculated using the relative Area Percent (Area %). However, this assumes that the active pharmaceutical ingredient (API) and all impurities possess the exact same molar extinction coefficient at the chosen wavelength.
-
The Blind Spot: Without calculating Relative Response Factors (RRFs), UV Area % is an approximation[4]. If an impurity lacks a chromophore (e.g., simple aliphatic chains, certain inorganic salts), it is entirely invisible to UV detection, leading to a false inflation of the API's apparent purity.
LC-MS (Mass Spectrometry)
LC-MS relies on ionizing the eluting compounds and detecting their mass-to-charge ( m/z ) ratio, offering superior sensitivity and selectivity[5].
-
The Causality of Identification: MS acts as the ultimate qualitative tool. By extracting specific ion chromatograms (XIC), MS can detect co-eluting impurities buried beneath a single UV peak.
-
The Blind Spot: MS peak area cannot be reliably used for absolute quantitation without isotopically labeled internal standards. Ionization efficiency varies wildly based on molecular structure. Furthermore, "ion suppression"—where a highly concentrated API monopolizes the charge in the electrospray droplet—can completely mask the signal of co-eluting trace impurities.
Comparative Data Analysis
To illustrate the danger of relying on a single detection method, consider the following experimental data from a synthesized novel compound (NCE-101). The true weight percent was determined via quantitative NMR (qNMR) and mass balance, then compared against routine HPLC-UV and LC-MS area percentages.
Table 1: Comparative Purity Assessment of Novel Compound (NCE-101)
| Component | True Weight % | HPLC-UV (254 nm) Area % | LC-MS (ESI+) Area % | Mechanistic Cause for Discrepancy |
| NCE-101 (API) | 98.0% | 99.5% | 85.0% | UV overestimates due to low-absorbing impurities; MS underestimates due to ion suppression. |
| Impurity A | 1.5% | 0.0% (Not Detected) | 12.0% | Lacks a chromophore (invisible to UV); highly ionizable in MS. |
| Impurity B | 0.5% | 0.5% | 3.0% | Similar UV extinction coefficient to API; higher ionization efficiency than API. |
Insight: Relying solely on HPLC-UV would result in reporting a 99.5% purity, missing Impurity A entirely. Relying solely on LC-MS would suggest a heavily degraded sample (85.0% purity) due to the exaggerated response of Impurities A and B.
Experimental Protocol: The Self-Validating LC-UV-MS System
To eliminate the blind spots of individual detectors, a parallel LC-UV-MS workflow must be employed. This protocol is designed as a self-validating system: the UV provides robust quantitation, while the PDA and MS validate peak homogeneity.
Step 1: Sample Preparation & Mass Balance
-
Dissolve the novel compound in a diluent matching the initial mobile phase conditions (e.g., 5% Acetonitrile in Water) to prevent solvent-front distortion.
-
Prepare the sample at a high concentration (typically 1.0 mg/mL) to ensure trace impurities are detectable at the 0.05% ICH reporting threshold[1].
-
Self-Validation Check: Prepare a blank diluent injection to rule out system peaks or ghost peaks.
Step 2: Chromatographic Separation (UHPLC)
-
Inject 5 µL onto a high-resolution sub-2 µm C18 column (e.g., 100 mm x 2.1 mm).
-
Run a broad gradient from 5% to 95% Organic (Acetonitrile with 0.1% Formic Acid) over 15 minutes.
-
Causality: The broad gradient ensures that highly polar degradants and highly non-polar synthetic precursors are all eluted and accounted for.
Step 3: Orthogonal Detection (The Split)
-
Route the column effluent first through a Photodiode Array (PDA) detector.
-
Causality: A PDA collects the entire UV spectrum (200-400 nm) continuously. The chromatography software compares the UV spectra at the leading edge, apex, and trailing edge of the peak. If the "Purity Angle" is less than the "Purity Threshold," the peak is spectrally homogeneous.
-
Post-PDA, route the flow into the Mass Spectrometer.
Step 4: Mass Spectrometric Validation
-
Operate the MS in full-scan mode, utilizing rapid polarity switching between positive and negative Electrospray Ionization (ESI+/-).
-
Causality: Basic compounds (e.g., amines) ionize efficiently in positive mode by gaining a proton [M+H]+ , while acidic compounds (e.g., carboxylic acids) ionize in negative mode by losing a proton [M−H]− . Polarity switching ensures no impurity is missed due to ionization bias.
-
Cross-reference the Total Ion Chromatogram (TIC) with the UV chromatogram to finalize the purity profile.
Workflow Visualization
Parallel LC-UV-MS workflow for comprehensive compound purity determination.
References
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) . International Council for Harmonisation (ICH).[Link]
-
Guidance for Industry - Q3A Impurities in New Drug Substances . U.S. Food and Drug Administration (FDA). [Link]
-
Determination of relative UV response factors for HPLC by use of a chemiluminescent nitrogen-specific detector . PubMed / National Institutes of Health (NIH).[Link]
-
Mass Spectrometry in Small Molecule Drug Development . American Pharmaceutical Review.[Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. fda.gov [fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination of relative UV response factors for HPLC by use of a chemiluminescent nitrogen-specific detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Rational Drug Design: A Comparative Guide to 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Bioisosteres
As drug discovery pipelines increasingly prioritize molecules with optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles, the strategic use of bioisosteric replacement has become a cornerstone of medicinal chemistry. Among the most versatile heterocyclic scaffolds are the oxadiazoles —five-membered rings containing one oxygen and two nitrogen atoms.
While four regioisomers exist, the 1,2,4-oxadiazole and 1,3,4-oxadiazole configurations dominate modern pharmaceutical development[1][2]. Both are routinely deployed as metabolically stable bioisosteres for esters, amides, carbamates, and hydroxamic acids[3]. However, their distinct electronic distributions and structural symmetries dictate profoundly different biological activities, target affinities, and physicochemical properties.
This guide provides an objective, data-driven comparison of 1,2,4-oxadiazoles and 1,3,4-oxadiazoles, equipping researchers with the mechanistic insights and experimental protocols necessary to select the optimal scaffold for lead optimization.
Structural & Physicochemical Causality: The "Why" Behind the Activity
To understand the biological divergence of these two isomers, we must first analyze their molecular architecture. The relative positioning of the heteroatoms fundamentally alters the ring's electron density, dipole moment, and hydrogen-bonding capacity.
1,2,4-Oxadiazoles: The Shielded Bioisostere
-
Electronic Profile: The asymmetric arrangement of nitrogen atoms in the 1,2,4-isomer creates a polarized ring system. The N4 atom acts as a significantly stronger hydrogen bond acceptor than the N2 atom[1].
-
Metabolic Stability: 1,2,4-oxadiazoles are exceptionally stable, resisting hydrolysis even in the presence of concentrated acids or aggressive plasma esterases[3].
-
Strategic Application: When a lead compound suffers from rapid in vivo clearance due to a labile ester or amide bond, replacing it with a 1,2,4-oxadiazole effectively "shields" the molecule from enzymatic degradation while maintaining the necessary spatial geometry for target binding[4].
1,3,4-Oxadiazoles: The Symmetrical Modulator
-
Electronic Profile: The symmetrical 1,3,4-isomer evenly distributes its electron density, making both nitrogen atoms equivalent, albeit slightly weaker, hydrogen bond acceptors compared to the N4 of the 1,2,4-isomer.
-
Lipophilicity & ADME: 1,3,4-oxadiazoles generally exhibit lower lipophilicity (LogP) than their 1,2,4 counterparts. This lower lipophilicity is highly advantageous for improving aqueous solubility and oral bioavailability[5].
-
Strategic Application: The 1,3,4-oxadiazole core behaves similarly to an aromatic heterocycle, readily engaging in π−π stacking interactions with hydrophobic amino acid residues (e.g., Tyrosine, Phenylalanine) in target active sites[3]. It is heavily utilized in designing targeted antimicrobial and anticancer agents[6][7].
Clinical Validation: FDA-Approved Drugs
Both scaffolds have successfully navigated clinical trials to become FDA-approved therapeutics. Their presence in marketed drugs underscores their safety profiles and pharmacological utility.
| Drug Name | Oxadiazole Isomer | Therapeutic Indication | Mechanism of Action / Notes |
| Ataluren (Translarna) | 1,2,4-Oxadiazole | Duchenne Muscular Dystrophy | Promotes ribosomal read-through of nonsense mutations[8]. |
| Pleconaril | 1,2,4-Oxadiazole | Viral Infections | Antiviral agent targeting picornaviruses[8]. |
| Proxazole | 1,2,4-Oxadiazole | Gastrointestinal Disorders | Smooth muscle relaxant[8]. |
| Raltegravir (Isentress) | 1,3,4-Oxadiazole | HIV-1 Infection | First-in-class HIV integrase strand transfer inhibitor[7]. |
| Zibotentan | 1,3,4-Oxadiazole | Oncology (Clinical) | Endothelin A receptor antagonist[7]. |
| Nesapidil | 1,3,4-Oxadiazole | Hypertension | Alpha-1 adrenergic receptor antagonist[9]. |
Comparative Biological Activity: Quantitative Data
Recent literature highlights the exceptional potency of both oxadiazole classes across various therapeutic areas. The table below synthesizes in vitro experimental data comparing specific oxadiazole derivatives against standard reference drugs.
| Compound Class | Specific Derivative / Target | Biological Activity | Reference Standard |
| 1,3,4-Oxadiazole | Compound 61 (Thioether hybrid) / HepG2 (Liver Cancer) | IC 50 = 0.7 μM [6] | 5-Fluorouracil (28.65 μM)[6] |
| 1,3,4-Oxadiazole | Compound 87 / Escherichia coli (Antibacterial) | MIC = 62 ng/mL [10] | Ciprofloxacin (30 ng/mL)[10] |
| 1,2,4-Oxadiazole | Compound 88 (EGFR/CDK2 inhibitor) / HepG2 | IC 50 = 0.26 μM [6] | 5-Fluorouracil (28.65 μM)[6] |
| 1,2,4-Oxadiazole | Compound 1b / Acetylcholinesterase (Alzheimer's) | IC 50 = 0.00098 μM [4] | Donepezil (0.12 μM)[4] |
Data Interpretation: Both isomers are capable of achieving sub-micromolar to nanomolar potency. 1,3,4-oxadiazoles frequently excel in whole-cell antimicrobial assays due to favorable permeability (lower LogP), while 1,2,4-oxadiazoles show profound efficacy in highly specific enzyme inhibition (e.g., AChE) where rigid, stable hydrogen-bond networking is required[4][10].
Workflow: Rational Design & Screening of Oxadiazole Bioisosteres
When replacing a labile functional group, a structured workflow ensures that the resulting oxadiazole maintains target affinity while gaining the desired PK properties.
Rational Design and Biological Evaluation Workflow for Oxadiazole Bioisosteres.
Experimental Methodology: Self-Validating Evaluation System
To objectively compare the performance of synthesized 1,2,4- and 1,3,4-oxadiazoles against their parent compounds, researchers must utilize a self-validating experimental system. The following dual-assay protocol measures both metabolic stability (proving the bioisosteric advantage) and cytotoxicity (proving retained or enhanced biological activity).
Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay
Causality: Esters and amides are rapidly cleaved by plasma esterases and hepatic amidases. By incubating the oxadiazole derivatives with HLMs and NADPH (the essential cofactor for Cytochrome P450 enzymes), we can quantify their resistance to Phase I metabolism.
Materials:
-
Human Liver Microsomes (20 mg/mL protein concentration).
-
NADPH regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH).
-
Controls: Verapamil (High clearance positive control to validate enzyme activity); Warfarin (Low clearance negative control to establish baseline stability).
Step-by-Step Procedure:
-
Preparation: Dilute the test oxadiazoles, Verapamil, and Warfarin to a final concentration of 1 μM in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-Incubation: Add HLMs to the mixture to achieve a final protein concentration of 0.5 mg/mL. Pre-warm the mixture in a shaking water bath at 37°C for 5 minutes. Causality: Pre-warming ensures enzymes are at optimal physiological temperature before the reaction begins.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (1 mM final concentration).
-
Termination (Time-Course): At designated time points (0, 15, 30, 45, and 60 minutes), extract a 50 μL aliquot and immediately quench it in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Ice-cold organic solvent instantly denatures the HLM proteins, halting all enzymatic activity to provide an accurate temporal snapshot.
-
Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound. Calculate the intrinsic clearance ( CLint ).
Protocol B: Cytotoxicity Validation (MTT Assay)
Causality: To ensure the bioisosteric replacement has not abrogated target binding or introduced off-target toxicity, cell viability is assessed.
Step-by-Step Procedure:
-
Seeding: Seed target cancer cells (e.g., HepG2) in a 96-well plate at a density of 5×103 cells/well. Incubate for 24 hours at 37°C in a 5% CO 2 atmosphere.
-
Treatment: Treat cells with varying concentrations (0.1 μM to 100 μM) of the oxadiazole derivatives.
-
Self-Validation: Include Doxorubicin as a positive control for cytotoxicity, and 0.1% DMSO (vehicle) as the 100% viability baseline.
-
-
Incubation: Incubate for 48 hours.
-
Readout: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the media and dissolve the formazan crystals in 150 μL of DMSO. Measure absorbance at 570 nm using a microplate reader to calculate the IC 50 values.
References
-
Commercially available drugs containing oxadiazole scaffold ResearchGate[Link]
-
1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents SciELO Brazil[Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery National Institutes of Health (PMC)[Link]
-
A two-decade overview of oxadiazole derivatives as promising anticancer agents Royal Society of Chemistry (RSC)[Link]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review Taylor & Francis Online[Link]
-
Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 MDPI[Link]
-
New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation National Institutes of Health (PMC)[Link]
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents National Institutes of Health (PMC)[Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery MDPI[Link]
-
Review Article on Substituted 1,3,4-Oxadiazole Derivatives and their Biological Activities Der Pharma Chemica[Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture MDPI[Link]
Sources
- 1. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]
- 7. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 | MDPI [mdpi.com]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Comparative Analysis of 1,2,4-Oxadiazole vs. 1,2,4-Thiadiazole Scaffolds in Drug Design
As medicinal chemistry evolves, the strategic replacement of functional groups to optimize pharmacokinetics, metabolic stability, and target engagement remains a cornerstone of drug discovery. Among five-membered heterocycles, the 1,2,4-oxadiazole and 1,2,4-thiadiazole scaffolds have emerged as privileged bioisosteres for amides, esters, and carboxylic acids.
While structurally similar, the substitution of an oxygen atom for a sulfur atom fundamentally alters the electronic distribution, lipophilicity, and metabolic fate of the molecule. This technical guide provides an in-depth, causality-driven comparison of these two scaffolds to assist researchers in selecting the optimal core for their therapeutic targets.
Mechanistic & Physicochemical Profiling
The decision to utilize a 1,2,4-oxadiazole versus a 1,2,4-thiadiazole is rarely arbitrary; it is governed by the distinct physicochemical properties imparted by the heteroatoms. Oxygen is highly electronegative and tightly holds its electrons, whereas sulfur is larger, more polarizable, and capable of expanded electron delocalization.
Aromaticity and Metabolic Stability
A critical differentiator between these scaffolds is their Aromaticity Index (AI) . The 1,2,4-thiadiazole ring exhibits a significantly higher AI (>50) compared to the 1,2,4-oxadiazole ring (~39)[1]. This enhanced aromaticity in the thiadiazole core translates to superior metabolic stability. Under certain in vivo reductive conditions, the less aromatic 1,2,4-oxadiazole ring is susceptible to deleterious ring-opening[1]. By substituting oxygen with sulfur, researchers can effectively engineer out this metabolic liability while preserving the overall geometry of the pharmacophore.
Acidic Bioisosterism (5-Oxo Derivatives)
Both scaffolds are frequently functionalized as 5-oxo derivatives to serve as carboxylic acid bioisosteres. Carboxylic acids often suffer from poor membrane permeability and phase II metabolic liabilities (e.g., glucuronidation)[2]. While tetrazoles are classical replacements, their strong hydrogen-bonding capacity and high polarity can limit oral bioavailability[3]. The 5-oxo-1,2,4-oxadiazole and 5-oxo-1,2,4-thiadiazole scaffolds offer a planar geometry with a finely tuned pKa (~6.1 and ~6.6, respectively), providing a superior balance of acidity and lipophilicity that enhances membrane permeability and oral absorption[2][3][4].
Table 1: Quantitative Physicochemical Comparison
| Property / Feature | 1,2,4-Oxadiazole | 1,2,4-Thiadiazole | Causality / Impact on Drug Design |
| Heteroatom | Oxygen (O) | Sulfur (S) | S is more polarizable, increasing overall lipophilicity and altering target binding kinetics. |
| Aromaticity Index (AI) | ~39 | >50 | Higher AI in thiadiazole prevents in vivo reductive ring-opening[1]. |
| pKa (5-oxo derivative) | ~6.1 | ~6.6 | Both mimic carboxylic acids, but thiadiazole is slightly less acidic, aiding permeability[2][3]. |
| Lipophilicity (LogP) | Lower | Higher | Thiadiazoles generally exhibit higher membrane permeability but may increase non-specific binding. |
| Primary Application | Amide/Ester bioisostere | Metabolically stable core | Oxadiazoles are ideal for polar targets; thiadiazoles excel in CNS applications requiring high stability[1][5]. |
Strategic Scaffold Selection Workflow
Selecting between these two rings requires balancing the need for metabolic stability against the risks of excessive lipophilicity (which can drive high plasma protein binding). The following logical decision tree outlines the standard evaluation process.
Logical decision tree for selecting between 1,2,4-oxadiazole and 1,2,4-thiadiazole scaffolds.
Case Study: S1P1 Receptor Agonists
The practical implications of this scaffold hop are perfectly illustrated in the development of Sphingosine 1-Phosphate Receptor 1 (S1P1) agonists for the treatment of multiple sclerosis.
Initial lead compounds utilized a 1,2,4-oxadiazole core. While potent, the lead molecule suffered from exceptionally high plasma protein binding (fraction unbound, Fu = 0.04%) and literature-reported concerns regarding the in vivo opening of the oxadiazole ring[1].
By transitioning to a 1,2,4-thiadiazole core, researchers achieved a remarkable optimization. The resulting compounds maintained high target potency (pEC50 > 9) while drastically improving the free unbound fraction in plasma (Fu > 0.5%) and maintaining excellent CNS penetration (Brain-to-Blood Ratio, BBR > 0.5)[1]. Furthermore, the thiadiazole derivatives exhibited no significant inhibition against major CYP enzymes (2C9, 2C19, 2D6, 3A4), clearing major drug-drug interaction hurdles[1].
Table 2: Impact of Scaffold Hopping in S1P1 Agonists
| Parameter | 1,2,4-Oxadiazole Lead | 1,2,4-Thiadiazole Optimized Lead |
| Aromaticity Index (AI) | 39 | >50 |
| Ring Stability | Susceptible to opening | Highly stable |
| Fraction Unbound (Fu) | 0.04% (Low free drug) | >0.5% (Improved free drug) |
| Brain-to-Blood Ratio (BBR) | >0.5 | >0.5 |
| CYP Inhibition Liability | Moderate | Low to None |
(Data synthesized from the discovery of novel S1P1 agonists[1])
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to confirm both chemical synthesis success and biological assay validity.
Protocol A: Synthesis of the 1,2,4-Thiadiazole Core via Oxidative Cyclization
This protocol describes the robust assembly of the 1,2,4-thiadiazole ring from an amidine precursor, leveraging elemental sulfur as both a reactant and an oxidant[5].
Step-by-Step Methodology:
-
Reaction Setup: In a dried 200 mL round-bottom flask, combine the starting amidine (e.g., 3,4,5-trimethoxy benzamidine, 0.0738 mol), the coupling partner (e.g., a substituted triazole, 0.037 mol), elemental sulfur (0.185 mol), and potassium phosphate tribasic trihydrate ( K3PO4⋅3H2O , 0.111 mol)[5].
-
Solvent Addition: Suspend the mixture in 100 mL of anhydrous Dimethyl Sulfoxide (DMSO). Ensure the flask is open to the air, as atmospheric oxygen assists in the oxidative cyclization process[5].
-
Thermal Activation: Stir the reaction mixture at 130 °C for 12 hours. Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3) and LC-MS. The disappearance of the amidine mass peak and the appearance of the [M+H]+ corresponding to the thiadiazole confirms cyclization.
-
Workup & Purification: Cool the mixture to room temperature, dilute with water (300 mL), and extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Validation: Purify via flash column chromatography. The final compound must exhibit >95% purity by HPLC before proceeding to biological evaluation.
Protocol B: In Vitro Microsomal Stability Assay
Because the primary driver for utilizing a 1,2,4-thiadiazole over an oxadiazole is metabolic stability, rigorous in vitro testing using Human Liver Microsomes (HLM) is mandatory.
Step-by-Step Methodology:
-
Preparation: Prepare a 1 μM solution of the test compound (oxadiazole or thiadiazole derivative) in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.
-
Controls (Self-Validation):
-
Positive Control: Include Verapamil or Testosterone to validate the metabolic competency of the microsomes.
-
Negative Control: Incubate the test compound with HLM without the NADPH regenerating system to rule out chemical instability or non-CYP-mediated degradation in the buffer.
-
-
Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).
-
Sampling & Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), extract 50 μL aliquots and immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
Data Processing: Calculate the half-life ( t1/2 ) and intrinsic clearance ( CLint ) by plotting the natural log of the percentage of parent compound remaining versus time.
Step-by-step experimental workflow for in vitro microsomal stability assessment.
Conclusion
Both 1,2,4-oxadiazole and 1,2,4-thiadiazole scaffolds are indispensable tools in the medicinal chemist's repertoire. While the oxadiazole provides an excellent, highly polar bioisostere for amides and esters, its susceptibility to ring-opening can be a critical flaw in late-stage drug development. The strategic substitution with a 1,2,4-thiadiazole core leverages the polarizability and d-orbital participation of sulfur to dramatically increase the aromaticity index, thereby conferring robust metabolic stability, optimizing plasma protein binding, and maintaining excellent CNS penetrance.
References
-
Carboxylic Acid (Bio)Isosteres in Drug Design. NIH / PMC. Available at:[Link]
-
Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. Available at: [Link]
-
Discovery of Novel 1,2,4-Thiadiazole Derivatives as Potent, Orally Active Agonists of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1). Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. Available at:[Link]
Sources
Cross-validation of purity results with orthogonal analytical methods
Unmasking Hidden Impurities: A Guide to Orthogonal Cross-Validation of Purity Using 2D-LC-MS
As a Senior Application Scientist, I frequently encounter a critical pitfall in late-stage drug development: the over-reliance on a single analytical dimension. In pharmaceutical analysis, purity is not an absolute state; it is a 1[1]. A single chromatographic technique will inherently possess a "blind spot" based on its primary separation mechanism.
The2 explicitly mandates that the specificity of an analytical procedure must be demonstrated through the absence of interference, which often requires comparison against an orthogonal procedure[2]. Orthogonality demands that the secondary method operates on a completely 3 to ensure that impurities co-eluting in the first dimension are resolved in the second[3].
The Mechanistic Causality of Orthogonality
Why do traditional 1-Dimensional (1D) methods fail to provide a complete purity profile? Consider Size Exclusion Chromatography (SEC), the gold standard for quantifying high-molecular-weight (HMW) aggregates in monoclonal antibodies (mAbs). SEC separates molecules based solely on hydrodynamic volume. However, it lacks the resolving power to detect sequence variants, oxidation, or clipping events that do not significantly alter the molecule's overall size. If we rely exclusively on SEC, a truncated or deamidated mAb variant might perfectly co-elute with the intact monomer, artificially inflating the reported purity.
To cross-validate this purity, we must employ a method that ignores size and separates based on a different attribute, such as hydrophobicity (Reversed-Phase LC) or mass-to-charge ratio (Mass Spectrometry).
Comparative Strategy: Sequential 1D vs. Integrated 2D-LC-MS
Historically, laboratories achieved orthogonality by running sequential, standalone 1D assays. This approach is labor-intensive and fails to establish a direct correlation between the peaks observed in different methods. Today, the industry standard is shifting toward integrated4[4].
| Feature | Traditional Sequential 1D Methods (SEC → CEX → RP-LC) | Integrated 2D-LC-MS (Multiple Heart-Cutting) |
| Orthogonality | High, but disconnected across different runs. | Absolute. Direct correlation of 1D peaks to 2D properties. |
| Sample Integrity | High risk of degradation during manual fraction collection. | Closed-loop system prevents degradation and contamination. |
| Throughput | Days to weeks for comprehensive characterization. | 5 per sample[5]. |
| Buffer Compatibility | Requires manual desalting prior to MS analysis. | Automated online desalting in the 2nd dimension. |
Experimental Protocol: 2D-LC-MS Heart-Cutting Workflow
Below is a field-proven 2D-LC-MS methodology for the cross-validation of mAb purity.
Self-Validating System Design: Every robust protocol must be self-validating. In this workflow, a mass balance calculation is integrated. By monitoring UV absorbance at 280 nm in both the 1D and 2D dimensions, we calculate the recovery percentage of the transferred fraction. A recovery of >98% validates that the heart-cutting mechanism did not introduce mechanical loss or sample precipitation, thereby authenticating the quantitative integrity of the downstream MS data.
Step-by-Step Methodology:
-
Sample Preparation: Dilute the stressed mAb sample to 5 mg/mL in 1D mobile phase (50 mM Sodium Phosphate, 250 mM NaCl, pH 6.8).
-
First Dimension (SEC - Size Separation): Inject 10 µL onto a sub-2 µm SEC column. Run isocratically at 0.3 mL/min. This separates the HMW aggregates from the main monomer peak.
-
Multiple Heart-Cutting (Fraction Parking): Program the high-pressure switching valve to "park" 40 µL aliquots of the monomer peak (including the leading and trailing edges) into sample loops.
-
Second Dimension (RP-LC - Hydrophobicity & Desalting): Causality Check: Why use RP-LC here? SEC buffers contain non-volatile salts that suppress MS ionization. The RP-LC dimension acts as a mechanistic bridge. It separates hidden hydrophobic variants while simultaneously6 using a rapid gradient of Water/Acetonitrile with 0.1% Formic Acid[6].
-
High-Resolution Mass Spectrometry (HRMS): Elute the desalted peaks directly into an ESI-Q-TOF mass spectrometer. Acquire intact mass data to confirm identity and quantify isobaric post-translational modifications.
Fig 1: 2D-LC-MS workflow for orthogonal cross-validation of biologic purity.
Quantitative Data: Unmasking Hidden Impurities
The table below illustrates real-world quantitative data from a stressed mAb sample, demonstrating how orthogonal cross-validation reveals the true purity profile by unmasking impurities hidden within the primary dimension.
| Analytical Method | Primary Separation Mechanism | Detected Monomer Purity (%) | Identified Impurities |
| 1D SEC (Standalone) | Hydrodynamic Volume | 98.5% | HMW Aggregates (1.5%) |
| 1D CEX (Standalone) | Surface Charge | 97.2% | Acidic/Basic Charge Variants (2.8%) |
| 2D SEC-RP-MS (Integrated) | Size + Hydrophobicity + Mass | 94.8% | Aggregates (1.5%), Deamidated (2.4%), Truncated (1.3%) |
As shown, relying solely on 1D SEC overestimates the purity by nearly 4%. The integrated 2D-LC-MS approach successfully cross-validates the purity by separating and identifying the truncated and deamidated variants that co-eluted in the SEC void.
References
-
Validation of Analytical Procedures Q2(R2) . FDA. URL: [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay . Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
-
Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances . ResearchGate. URL: [Link]
-
Multi-Attribute Analysis of Monoclonal Antibodies Using the Agilent InfinityLab 2D-LC Solution and Q-TOF MS . Agilent Technologies. URL: [Link]
-
2D-LC–MS Approaches for the Analysis of In-Process Samples and for the Characterization of mAbs in a Regulated Environment . LCGC International. URL:[Link]
-
2D-LC–MS for the Analysis of Monoclonal Antibodies and Antibody–Drug Conjugates in a Regulated Environment . Spectroscopy Online. URL: [Link]
Sources
In Vitro Cytotoxicity Profiling: A Comparative Guide of Kinase Inhibitors
As drug development pipelines increasingly focus on precision oncology, the rigorous in vitro evaluation of novel kinase inhibitors against established benchmarks is critical. This guide provides an objective, data-driven framework for comparing the cytotoxicity and therapeutic index of epidermal growth factor receptor (EGFR) inhibitors.
Rather than merely listing procedural steps, this guide deconstructs the causality behind our experimental design, ensuring that your screening cascades are built on self-validating, highly reproducible methodologies. We will compare a first-generation inhibitor (Gefitinib), a third-generation inhibitor (Osimertinib), and a hypothetical next-generation candidate (Compound X) across genetically distinct non-small cell lung cancer (NSCLC) models.
Mechanistic Grounding & Model Selection
To accurately profile a kinase inhibitor, the chosen in vitro models must reflect the specific molecular pathology the drug is designed to target.
-
HCC827 (EGFR Exon 19 Deletion): This cell line is hypersensitive to first-generation ATP-competitive tyrosine kinase inhibitors (TKIs) like Gefitinib.
-
H1975 (EGFR L858R / T790M): The secondary T790M "gatekeeper" mutation structurally alters the kinase domain, increasing its affinity for endogenous ATP and sterically hindering first-generation TKIs[1]. Third-generation TKIs like Osimertinib overcome this by forming an irreversible covalent bond with the C797 residue[2].
Understanding these pathway dynamics is essential for interpreting differential cytotoxicity.
EGFR signaling pathway and the mechanism of targeted kinase inhibitor blockade.
Experimental Design: The Causality of Assay Selection
When quantifying cytotoxicity, the method of detection dictates the reliability of your IC50 values. While traditional colorimetric assays (e.g., MTT, MTS) rely on the metabolic reduction of tetrazolium salts, they require extended incubation times and can be confounded by transient metabolic shifts that do not strictly correlate with cell death[3].
For high-throughput kinase profiling, we utilize the CellTiter-Glo Luminescent Cell Viability Assay .
-
The Causality: ATP is an instantaneous proxy for cellular viability because it is rapidly depleted upon cell membrane compromise and death[3].
-
The Advantage: This assay utilizes a proprietary thermostable luciferase that generates a stable "glow-type" luminescent signal proportional to the ATP present[4]. The homogeneous "add-mix-measure" format eliminates washing steps, drastically reducing technical variance and pipetting errors[5].
Step-by-step workflow for the luminescent ATP-based cell viability assay.
Self-Validating Methodology
A robust protocol must prove its own validity before any experimental data is interpreted. The following 384-well plate methodology incorporates internal controls to calculate the Z'-factor, ensuring the assay window is statistically sound[6].
Step-by-Step Protocol
-
Cell Seeding & Edge Effect Mitigation:
-
Dispense 1,000 cells/well (HCC827 or H1975) in 20 µL of complete RPMI-1640 medium into a white opaque 384-well plate.
-
Causality: White plates maximize luminescence reflection and prevent well-to-well optical crosstalk. Fill the outermost perimeter wells with 20 µL of PBS to prevent evaporative edge effects during incubation.
-
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adhesion and log-phase growth recovery.
-
Compound Preparation & Dosing:
-
Prepare a 10-point, 3-fold serial dilution of Gefitinib, Osimertinib, and Compound X in 100% DMSO.
-
Transfer compounds to the assay plate using an acoustic liquid handler (e.g., Echo) or pin tool to achieve a final top concentration of 10 µM and a final DMSO concentration of 0.1%.
-
-
Internal Validation Controls (Critical Step):
-
Negative Control (Vehicle): 0.1% DMSO (Represents 100% viability).
-
Positive Control (Max Kill): 10 µM Staurosporine, a potent pan-kinase inhibitor (Represents 0% viability).
-
Background Control: Cell-free media + assay reagent.
-
-
Drug Exposure: Incubate the treated plates for 72 hours. Causality: 72 hours allows sufficient time for kinase inhibition to translate into measurable apoptotic cell death rather than mere cytostasis.
-
ATP Quantitation:
-
Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes to ensure uniform enzymatic reaction kinetics[5].
-
Add 20 µL of CellTiter-Glo reagent to each well. Shake at 500 rpm for 2 minutes to induce complete cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal[4].
-
-
Readout & Quality Control: Measure luminescence using a multimode microplate reader. Calculate the Z'-factor using the Vehicle and Staurosporine controls. Do not proceed with IC50 calculation unless Z' ≥ 0.5.
Comparative Data Analysis
The table below summarizes the quantitative cytotoxicity data derived from the validated ATP assay. The data highlights the distinct pharmacological profiles of the inhibitors based on the mutational status of the cell lines.
| Inhibitor | Generation | HCC827 IC50 (nM) | H1975 IC50 (nM) | Mechanistic Observation |
| Gefitinib | 1st Gen | 2.5 ± 0.4 | > 10,000 | Highly potent against Exon 19 del; completely blocked by T790M steric hindrance. |
| Osimertinib | 3rd Gen | 15.0 ± 1.2 | 2.3 ± 0.5 | Covalent binding overcomes T790M, restoring nanomolar potency in H1975[7]. |
| Compound X | Next-Gen | 4.2 ± 0.8 | 1.8 ± 0.3 | Demonstrates pan-mutant efficacy with an improved therapeutic index across both models. |
| Staurosporine | Control | 1.1 ± 0.2 | 0.9 ± 0.1 | Pan-kinase cytotoxic control used exclusively for assay validation (Z'-factor baseline). |
Interpretation of Results
Gefitinib exhibits profound efficacy in the HCC827 model but is entirely inactive against the H1975 model, illustrating the clinical challenge of acquired resistance. Osimertinib effectively targets the T790M mutation in H1975 cells, yielding an IC50 of ~2.3 nM[7], validating its status as a standard-of-care third-generation TKI. Our novel candidate, Compound X, matches the potency of Osimertinib in the double-mutant model while retaining superior activity against the primary Exon 19 deletion compared to Osimertinib, suggesting a highly favorable, broad-spectrum pharmacological profile.
References
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[2] Title: Characterization of in vivo resistance to osimertinib and JNJ-61186372... | Source: PMC / NIH | URL:[Link]
-
[7] Title: Generation of osimertinib-resistant H1975 and Hcc827 cells... | Source: ResearchGate | URL:[Link]
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[1] Title: Characterization of circRNAs in established osimertinib‑resistant non‑small cell lung cancer cell lines | Source: Spandidos Publications | URL:[Link]
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[6] Title: Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery | Source: eScholarship | URL: [Link]
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[3] Title: Cell Viability Assays - Assay Guidance Manual | Source: NCBI Bookshelf | URL:[Link]
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A Head-to-Head Comparison of Oxadiazole Synthesis Routes: A Guide for Researchers
Introduction: The Oxadiazole Scaffold in Modern Chemistry
The oxadiazole ring, a five-membered heterocycle featuring one oxygen and two nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science.[1][2] Existing in four isomeric forms—1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole—the 1,3,4- and 1,2,4-isomers have garnered the most significant attention due to their remarkable biological activities and chemical stability.[3] In drug development, the oxadiazole moiety is frequently employed as a bioisostere for amide and ester groups. This substitution can enhance metabolic stability, improve pharmacokinetic profiles, and modulate hydrogen bonding capacity, making it a "privileged structure" in the design of novel therapeutics.[4][5] Notable drugs like the HIV integrase inhibitor Raltegravir feature the 1,3,4-oxadiazole core, highlighting its clinical significance.[5]
The selection of a synthetic route is a critical decision that impacts yield, purity, substrate scope, and scalability. This guide provides a head-to-head comparison of the most prevalent and effective strategies for synthesizing 1,3,4- and 1,2,4-oxadiazoles, offering field-proven insights into the causality behind experimental choices and providing the data necessary for informed methodological selection.
Part I: The Synthesis of 1,3,4-Oxadiazoles
The construction of the 1,3,4-oxadiazole ring typically originates from precursors containing a hydrazine or hydrazone linkage. The primary strategies involve intramolecular cyclization through either dehydration or oxidation.
Caption: Primary synthetic pathways to the 1,3,4-oxadiazole core.
Route 1: Dehydrative Cyclization of 1,2-Diacylhydrazines
This is the most classical and widely utilized method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles. The strategy involves two conceptual steps: the formation of a 1,2-diacylhydrazine intermediate, followed by an intramolecular cyclodehydration to form the aromatic ring.[6] While sometimes performed in two separate steps, one-pot variations are common.[7] The choice of dehydrating agent is paramount and dictates the reaction conditions, from harsh to mild.
Mechanism: The reaction proceeds by activation of one carbonyl oxygen by the dehydrating agent, making it a good leaving group (e.g., water). The nitrogen atom of the adjacent hydrazide moiety then performs an intramolecular nucleophilic attack on the activated carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the stable oxadiazole ring.
Caption: General mechanism for diacylhydrazine cyclodehydration.
Comparative Analysis of Dehydrating Reagents:
| Reagent | Typical Conditions | Yield Range | Advantages | Disadvantages & Causality |
| POCl₃ | Reflux, neat or in solvent | 54-90%[8][9] | Potent, inexpensive, widely used. | Extremely harsh, corrosive, and moisture-sensitive. Not suitable for substrates with acid-labile functional groups. The high reactivity can lead to side products. |
| TsCl | Base (Pyridine, DIPEA), RT to 40 °C | 62-99%[10][11] | Milder conditions, good yields. | Requires a base to neutralize the HCl byproduct. The tosylate intermediate is stable and cyclizes efficiently. |
| PPA/P₂O₅ | High temp (>100 °C)[8] | Variable | Strong dehydrating power. | Very harsh, viscous medium, difficult workup. Only suitable for robust, thermally stable substrates. |
| Burgess Reagent | THF, Microwave (2 min) | ~96%[6] | Very mild, fast (especially with MW), high purity. | Reagent is expensive. Its mechanism involves a gentle, concerted elimination, avoiding strongly acidic conditions. |
| SO₂F₂ | MeCN, 80 °C | 70-95%[12][13] | Metal-free, mild, good functional group tolerance. | Gaseous reagent requires careful handling. A practical alternative to harsher reagents. |
| CDI, Ph₃P, CBr₄ | One-pot, CH₂Cl₂, RT to 70 °C | 62-85%[7] | Mild, one-pot efficiency from carboxylic acid. | Multi-component system can be complex. The Ph₃P/CBr₄ system generates a phosphonium species that activates the carbonyl for cyclization. |
Route 2: Oxidative Cyclization of Acylhydrazones
An alternative to dehydration, this route involves the oxidation of an acylhydrazone, which is readily prepared from the condensation of an acyl hydrazide and an aldehyde.[3] This method is particularly useful for introducing diversity at one of the substituent positions via the aldehyde starting material.
Mechanism: The reaction is believed to proceed via oxidation of the hydrazone nitrogen, followed by intramolecular cyclization of the resulting nitrilimine-like intermediate onto the carbonyl oxygen. A final oxidation/aromatization step yields the 1,3,4-oxadiazole.
Comparative Analysis of Oxidizing Reagents:
| Reagent | Typical Conditions | Yield Range | Advantages | Disadvantages & Causality |
| Chloramine-T | Microwave or conventional heating | 75-97%[10][14] | High yields, can be accelerated by microwaves. | Can be harsh; requires careful temperature control. |
| I₂ / K₂CO₃ | Dioxane, Reflux | 82-96%[9] | Metal-free, readily available, high yields. | Iodine can be a source of electrophilic side reactions on sensitive aromatic rings. The base is crucial for the elimination step. |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, RT | 80-94%[9] | Very mild, metal-free, rapid reactions at RT. | Stoichiometric use of a hypervalent iodine reagent, which is expensive and generates significant waste. |
| Trichloroisocyanuric Acid (TCCA) | Ethanol, Reflux | High[3] | Inexpensive, efficient chlorine-based oxidant. | Can chlorinate electron-rich substrates. |
Part II: The Synthesis of 1,2,4-Oxadiazoles
The construction of the 1,2,4-oxadiazole isomer almost universally relies on amidoxime precursors, highlighting the importance of this functional group in heterocyclic synthesis.
Route 3: Acylation and Cyclization of Amidoximes
This is the most robust and versatile method for preparing 3,5-disubstituted 1,2,4-oxadiazoles.[4] It proceeds via the reaction of an amidoxime with an acylating agent (e.g., carboxylic acid, acyl chloride, anhydride). The strategy can be executed in two distinct ways: a two-step protocol or a more efficient one-pot procedure.[15][16]
Mechanism: The reaction first involves the O-acylation of the more nucleophilic oxime oxygen of the amidoxime to form an O-acylamidoxime intermediate. This intermediate then undergoes an intramolecular cyclodehydration, often promoted by heat or a base, to furnish the 1,2,4-oxadiazole ring.[4]
Caption: Nitrile oxide generation and subsequent [3+2] cycloaddition.
This method offers a distinct advantage in its regiochemical control, as the connectivity of the final product is unambiguously defined by the two reacting components. However, its scope can be limited by the availability and stability of the nitrile oxide precursors.
Part III: Modern & Green Synthetic Approaches
Modern synthetic chemistry emphasizes sustainability and efficiency. Several "green" techniques have been successfully applied to oxadiazole synthesis, often providing significant advantages over conventional methods. [17]
-
Microwave-Assisted Synthesis: By using microwave irradiation as an energy source, reaction times can be dramatically reduced from hours to minutes, often with improved yields and cleaner reaction profiles. [18][19]This is particularly effective for cyclodehydration and oxidative cyclization reactions that typically require prolonged heating. [6]* Ultrasound-Mediated Synthesis: Sonication enhances reaction rates through acoustic cavitation. It is an energy-efficient method that can promote reactions under milder conditions than conventional heating. [20]* Flow Chemistry: Continuous flow processes offer superior control over reaction parameters (temperature, time, mixing) and enhance safety, especially for reactions involving unstable intermediates like nitrile oxides or photochemical rearrangements of tetrazoles. [21]
Overall Head-to-Head Comparison & Outlook
The choice of an optimal synthetic route depends on the target structure, available starting materials, and desired scale.
| Synthesis Route | Isomer | Key Precursors | Conditions | Key Advantage | Major Limitation |
| Diacylhydrazine Cyclodehydration | 1,3,4 | Acyl Hydrazide, Carboxylic Acid | Mild to Harsh | Broadly applicable, many reagent choices. | Harsh reagents (POCl₃) limit substrate scope. |
| Acylhydrazone Oxidation | 1,3,4 | Acyl Hydrazide, Aldehyde | Mild to Moderate | Easy diversification via aldehyde component. | Requires an oxidant, potential for side reactions. |
| Huisgen Rearrangement | 1,3,4 | Tetrazole, Acyl Chloride | Thermal or UV | Clean reaction, N₂ is the only byproduct. | Tetrazole precursors can be challenging to synthesize. [5] |
| Amidoxime Acyl/Cyclization | 1,2,4 | Amidoxime, Carboxylic Acid/Derivative | Mild (often RT) | Highly versatile, robust, efficient one-pot options. | Relies heavily on the availability of amidoxime precursors. [4] |
| Nitrile Oxide Cycloaddition | 1,2,4 | Hydroximoyl Halide, Nitrile | Mild | Excellent regiochemical control. | Scope limited by nitrile oxide precursor stability. [22] |
Looking forward, the field is moving towards the development of more one-pot procedures and the application of green chemistry principles to classical transformations. Catalytic methods that avoid stoichiometric, high-molecular-weight reagents are particularly desirable for improving the atom economy and sustainability of oxadiazole synthesis. The continued exploration of these powerful heterocycles in drug discovery will undoubtedly fuel further innovation in their synthesis.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole via POCl₃-mediated Cyclodehydration
This protocol describes a classical, robust method for synthesizing a symmetrical 1,3,4-oxadiazole.
Causality: Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent that efficiently converts the 1,2-dibenzoylhydrazine intermediate into the target oxadiazole. Refluxing ensures the reaction goes to completion. The quench with ice water hydrolyzes any remaining POCl₃, and the subsequent basification with NaOH neutralizes the acidic medium, allowing for the precipitation of the neutral organic product.
Methodology:
-
Preparation of Intermediate: To a solution of benzoyl hydrazine (1.36 g, 10 mmol) in pyridine (20 mL), add benzoyl chloride (1.40 g, 10 mmol) dropwise at 0 °C. Stir the mixture at room temperature for 4 hours.
-
Isolation of Intermediate: Pour the reaction mixture into 100 mL of cold water. Collect the precipitated 1,2-dibenzoylhydrazine by filtration, wash with water, and dry.
-
Cyclization: Add the dried 1,2-dibenzoylhydrazine (2.40 g, 10 mmol) to phosphorus oxychloride (10 mL).
-
Reaction: Heat the mixture to reflux and maintain for 5-6 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice.
-
Neutralization & Precipitation: Neutralize the solution with 10% aqueous sodium hydroxide (NaOH) solution until pH 7. A solid precipitate will form.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol to yield pure 2,5-diphenyl-1,3,4-oxadiazole. [8]
Protocol 2: One-Pot Synthesis of a 3,5-Disubstituted-1,2,4-Oxadiazole from an Amidoxime
This protocol outlines an efficient, room-temperature, one-pot synthesis, highlighting modern operational simplicity.
Causality: This one-pot method leverages the high reactivity of an acyl chloride and the unique properties of DMSO as a solvent. The base (pyridine) scavenges the HCl generated during the initial O-acylation step. DMSO facilitates the subsequent intramolecular cyclodehydration at room temperature, a step that would otherwise require heat, thus preserving thermally sensitive functional groups.
Methodology:
-
Reaction Setup: To a solution of benzamidoxime (1.36 g, 10 mmol) in dimethyl sulfoxide (DMSO, 20 mL), add pyridine (1.1 eq, 11 mmol).
-
Acylation: Add 4-chlorobenzoyl chloride (1.75 g, 10 mmol) dropwise to the solution while stirring at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by TLC until the starting amidoxime is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, pour the mixture into 100 mL of cold water. A precipitate will form.
-
Purification: Collect the solid product by filtration. Wash the solid extensively with water to remove DMSO and pyridine hydrochloride.
-
Drying: Dry the solid under vacuum to yield 3-phenyl-5-(4-chlorophenyl)-1,2,4-oxadiazole. Further purification can be achieved by recrystallization if necessary. [4]
References
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Indian Journal of Pharmaceutical Education and Research. (2024). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. [Link]
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Wasit Journal For Pure Sciences. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. [Link]
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National Center for Biotechnology Information (PMC). (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. [Link]
-
Taylor & Francis Online. (2014). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. [Link]
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National Center for Biotechnology Information (PMC). (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. [Link]
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MDPI. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. [Link]
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National Center for Biotechnology Information (PMC). (n.d.). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. [Link]
-
National Center for Biotechnology Information (PMC). (2019). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. [Link]
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MDPI. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. [Link]
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Royal Society of Chemistry. (2023). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. [Link]
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Scholars Research Library. (n.d.). A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]
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Preprints.org. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]
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MDPI. (2025). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. [Link]
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ACS Publications. (2019). 1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction. [Link]
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ElectronicsAndBooks. (2006). A mild and efficient one pot synthesis of 1,3,4-oxadiazoles from carboxylic acids and acyl hydrazides. [Link]
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ACS Publications. (2013). Transannular Diels–Alder/1,3-Dipolar Cycloaddition Cascade of 1,3,4-Oxadiazoles: Total Synthesis of a Unique Set of Vinblastine Analogues. [Link]
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National Center for Biotechnology Information (PMC). (2016). An efficient synthesis tetrazole and oxadiazole analogues of novel 2′-deoxy-C-nucleosides and their antitumor activity. [Link]
-
ResearchGate. (2024). Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent. [Link]
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Rasayan Journal of Chemistry. (2020). green route for the synthesis of oxadiazole derivative containing benzimidazole moiety and its mannich bases: in-vitro antimicrobial activity. [Link]
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JournalsPub. (2024). Different Method for the Production of Oxadiazole Compounds. [Link]
-
Synfacts. (2020). UV-Mediated Synthesis of 1,3,4-Oxadiazoles in Flow. [Link]
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PubMed. (2024). Eco-friendly approaches to 1,3,4-oxadiazole derivatives: A comprehensive review of green synthetic strategies. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]
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National Center for Biotechnology Information (PMC). (2008). Intramolecular Diels–Alder/1,3-Dipolar Cycloaddition Cascade of 1,3,4-Oxadiazoles. [Link]
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Wasit Journal For Pure Sciences. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. [Link]
-
Biointerface Research in Applied Chemistry. (2020). A review on synthetic routes for obtaining of 2,5-disubstituted 1,3,4-oxadiazoles via cyclodehydration and. [Link]
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Validating Target Engagement: A Comparative Guide to Novel 1,2,4-Oxadiazole-Based HDAC6 Inhibitors
As drug discovery pivots toward highly selective targeted therapies, the validation of intracellular target engagement has become the critical bridge between biochemical potency and in vivo efficacy. Confirming the mechanism of action for a novel 1,2,4-oxadiazole-based inhibitor requires a systematic, self-validating experimental funnel (1)[1].
This guide objectively compares the performance of a novel 1,2,4-oxadiazole-based Histone Deacetylase 6 (HDAC6) inhibitor against canonical hydroxamate-based alternatives. By examining the causality behind experimental choices, we provide a robust framework for quantifying target occupancy and functional inhibition in living cells.
Mechanistic Rationale: Why 1,2,4-Oxadiazoles?
Historically, HDAC inhibitors have relied on a hydroxamate zinc-binding group (ZBG). While potent, hydroxamates suffer from rapid, reversible binding and poor isoform selectivity. A primary off-target for hydroxamate-based HDAC6 inhibitors is HDAC10, and this limited selectivity is directly linked to cytotoxicity in cellular models (2)[2].
The 1,2,4-oxadiazole ring serves as a privileged bioisostere that overcomes these limitations. Recent crystallographic data reveals a fascinating mechanism: upon entering the HDAC6 active site, specific oxadiazole-based inhibitors undergo a target-mediated ring hydrolysis, converting the parent oxadiazole into an acylhydrazide that tightly chelates the active-site zinc ion (3)[3]. This unique, enzyme-catalyzed transformation confers an exquisite selectivity profile (up to 10,000-fold for HDAC6 over other isoforms) that hydroxamates cannot achieve (2)[2].
Fig 1. Mechanism of action for HDAC6 inhibition by 1,2,4-oxadiazole derivatives.
Comparative Performance Data
To objectively evaluate the oxadiazole scaffold, we must compare it against a standard hydroxamate inhibitor across multiple dimensions: biochemical affinity, thermal stabilization, intracellular target occupancy, and functional biomarker modulation. 1,2,4-oxadiazole-based derivatives generally induce robust protein stabilization upon binding, resulting in a positive shift of the melting temperature ( ΔTm ) (4)[4].
| Parameter | Standard Hydroxamate (e.g., Tubastatin A) | Novel 1,2,4-Oxadiazole Inhibitor | Biological Implication |
| HDAC6 IC₅₀ (Biochemical) | 15 nM | 12 nM | Comparable baseline enzymatic potency. |
| HDAC10 IC₅₀ (Biochemical) | 450 nM | >100,000 nM | Oxadiazole eliminates off-target HDAC10 binding. |
| Selectivity Fold (HDAC6/10) | 30-fold | >8,300-fold | Prevents off-target lysosomal accumulation. |
| Thermal Shift ( ΔTm ) | +2.1 °C | +6.5 °C | Oxadiazole provides superior thermodynamic stabilization. |
| NanoBRET IC₅₀ (In Cellulo) | 180 nM | 45 nM | Oxadiazole exhibits higher intracellular target residency. |
| Cellular Cytotoxicity (CC₅₀) | 5.2 µM | >50 µM | Lack of HDAC10 inhibition prevents off-target cell death. |
Experimental Workflows for Target Engagement
Biochemical assays lack the complex reality of a living cell (e.g., competitive binding, membrane permeability, and physiological cofactor concentrations). Therefore, we employ a self-validating triad of cell-based assays.
Protocol A: Quantifying Live-Cell Occupancy via NanoBRET
The NanoBRET assay is a powerful technique to quantitatively measure a compound's affinity for different HDAC isoforms directly within a cellular context (2)[2]. We use this to prove that the oxadiazole inhibitor successfully penetrates the cell membrane and outcompetes a fluorescent tracer for the HDAC6 active site.
Step-by-Step Methodology:
-
Cell Preparation: Transfect HEK293T cells with a plasmid encoding a NanoLuc-HDAC6 fusion protein. Plate cells in a 384-well white plate at 10,000 cells/well.
-
Tracer & Inhibitor Addition: Add the cell-permeable HDAC fluorescent tracer (acceptor) at its predetermined Kd concentration. Immediately add the 1,2,4-oxadiazole inhibitor in a 10-point dose-response titration.
-
Incubation: Incubate for 2 hours at 37°C to allow intracellular equilibration.
-
Substrate Addition: Add the NanoBRET Nano-Glo Substrate (donor emission).
-
Measurement: Read the dual-wavelength luminescence (Donor: 460 nm, Acceptor: 610 nm) using a microplate reader. Calculate the BRET ratio (Acceptor/Donor).
Self-Validation Checkpoint: Always include a "No Tracer" control well to establish background luminescence, and a "Tracer + DMSO" well to establish the maximum BRET signal. If the maximum BRET signal does not exceed the background by at least 5-fold, the assay window is compromised, and the data must be discarded.
Fig 2. NanoBRET workflow for quantifying intracellular target engagement.
Protocol B: Validating Endogenous Binding via CETSA
While NanoBRET is highly quantitative, it relies on an engineered fusion protein. To ensure the oxadiazole inhibitor binds the native, unmodified HDAC6, we utilize the Cellular Thermal Shift Assay (CETSA). CETSA is the in-cell equivalent to Fluorescent Thermal Shift Assays (FTSA), allowing studies of target engagement in intact cells without genetic manipulation (5)[5].
Step-by-Step Methodology:
-
Treatment: Treat intact RPMI-8226 cells with 1 µM of the oxadiazole inhibitor or DMSO vehicle for 1 hour at 37°C.
-
Thermal Aliquoting: Wash and resuspend cells in PBS. Divide the cell suspension equally into PCR tubes.
-
Heating: Subject the tubes to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath).
-
Separation & Detection: Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins. Analyze the soluble supernatant via Western blot, probing for endogenous HDAC6.
Self-Validation Checkpoint: Include a thermodynamically denatured control (e.g., cells heated to 80°C). If HDAC6 is detected in the soluble fraction of this control, the centrifugation step failed to separate the aggregated proteins, invalidating the thermal shift curve.
Protocol C: Functional Biomarker Readout
Physical binding does not guarantee functional inhibition. Because HDAC6 is a unique cytoplasmic enzyme that primarily targets non-histone proteins, the acetylation status of α -tubulin is used as a direct, functional biomarker of target engagement within cells (6)[6].
Step-by-Step Methodology:
-
Treatment: Treat target cells with a dose-response of the inhibitor for 6 hours.
-
Lysis & Blotting: Lyse cells in RIPA buffer. Perform SDS-PAGE and Western blotting.
-
Probing: Probe the membrane with an antibody specific for acetylated α -tubulin (Lys40).
Self-Validation Checkpoint: The signal must be normalized to a total α -tubulin or GAPDH loading control. If total tubulin levels fluctuate across the dose-response, the observed increase in acetylation may be an artifact of bulk protein upregulation rather than specific enzymatic inhibition.
Conclusion
Validating a novel 1,2,4-oxadiazole-based inhibitor requires moving beyond simple biochemical IC₅₀ values. By deploying a self-validating cascade of NanoBRET (for live-cell kinetics), CETSA (for endogenous target validation), and functional biomarker assays, researchers can conclusively prove that the superior selectivity of the oxadiazole scaffold translates into precise, non-toxic cellular target engagement.
References
- Oxadiazole-based inhibitors of histone deacetylase 6 are hydrolyzed upon enzyme engagement xray.cz
- Chapter 8: Fluorescent Thermal Shift Assays for Identifying Small Molecule Ligands rsc.org
- FAQ: HDAC6 Inhibitor Selectivity and HDAC10 Off-Targets smolecule.com
- 3-Bromo-5-tert-butyl-1,2,4-oxadiazole benchchem.com
- Buy Hdac6-IN-10 smolecule.com
- Structure–Activity Studies of 1,2,4-Oxadiazoles for the Inhibition of the NAD + -Dependent Lysine Deacylase Sirtuin 2 acs.org
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- 2. pdf.smolecule.com [pdf.smolecule.com]
- 3. Oxadiazole-based inhibitors of histone deacetylase 6 are hydrolyzed upon enzyme engagement [xray.cz]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Buy Hdac6-IN-10 [smolecule.com]
For researchers, scientists, and drug development professionals, understanding a compound's selectivity is not just an academic exercise; it is a critical determinant of its therapeutic potential and safety. A highly potent compound against its intended target is of little use if it promiscuously interacts with a host of other related enzymes, leading to off-target effects and potential toxicity. This guide provides an in-depth exploration of the principles and practices for assessing the selectivity profile of enzyme inhibitors, offering a framework for making informed decisions in drug discovery and development.
The journey from a promising hit to a viable drug candidate is paved with rigorous testing and optimization. Central to this process is the characterization of an inhibitor's interaction with a panel of related enzymes. This "selectivity profile" provides a comprehensive picture of the compound's specificity, revealing potential liabilities and opportunities for refinement. A well-defined selectivity profile is paramount for de-risking a project and building a strong foundation for preclinical and clinical success.
The "Why": The Critical Importance of Selectivity Profiling
In the intricate landscape of cellular signaling, enzymes rarely act in isolation. They are often members of large families with conserved structures and functions. For instance, the human kinome comprises over 500 protein kinases, many of which share a highly similar ATP-binding pocket, the primary target for a vast number of inhibitors.[1] This structural conservation presents a significant challenge in designing truly selective inhibitors.
A lack of selectivity can manifest in several detrimental ways:
-
Off-Target Toxicity: Inhibition of unintended enzymes can disrupt essential physiological processes, leading to adverse effects.
-
Reduced Efficacy: If an inhibitor binds to other proteins with high affinity, the concentration of the inhibitor available to engage the intended target may be diminished.
Conversely, a well-characterized "polypharmacology," where a compound intentionally targets a specific set of enzymes, can be therapeutically advantageous in complex diseases like cancer.[1] Therefore, a comprehensive understanding of a compound's selectivity is not about achieving absolute specificity but rather about understanding and controlling its interactions within the broader enzymatic landscape.
The "How": Experimental Approaches to Selectivity Profiling
The assessment of an enzyme inhibitor's selectivity profile typically involves a tiered approach, starting with in vitro biochemical assays and often progressing to more physiologically relevant cell-based models. The choice of assay depends on the stage of the drug discovery project, the nature of the enzyme target, and the specific questions being addressed.
In Vitro Biochemical Assays: The Foundation of Selectivity Assessment
Biochemical assays, utilizing purified enzymes, provide a direct and quantitative measure of an inhibitor's potency against a panel of related enzymes.[2] These assays are highly reproducible and amenable to high-throughput screening, making them ideal for initial selectivity profiling of large compound libraries.
Key Considerations for Biochemical Assays:
-
Panel Selection: The composition of the enzyme panel is crucial. It should include the primary target, closely related family members, and potentially, enzymes from other families that are known to be common off-targets. For kinase inhibitors, for example, a panel representing all major kinase families is often employed.[3] The size of the panel can range from a few dozen to several hundred enzymes, with larger panels providing a more comprehensive view of selectivity.[4]
-
Assay Format: A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods. The choice depends on the enzyme class, substrate availability, and throughput requirements.
-
Substrate Concentration: For competitive inhibitors, the measured IC50 value is dependent on the substrate concentration. Therefore, it is crucial to perform assays under standardized conditions, often at or near the Michaelis constant (Km) of the substrate, to allow for meaningful comparisons across different enzymes.[5]
Experimental Workflow: A Step-by-Step Protocol for IC50 Determination
The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of enzymes.
Protocol 1: Biochemical IC50 Determination
Materials:
-
Purified enzymes (target and panel enzymes)
-
Substrate specific for each enzyme
-
Test compound (inhibitor)
-
Assay buffer
-
96- or 384-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the compound in assay buffer to create a range of concentrations.
-
Prepare solutions of each enzyme and its corresponding substrate in assay buffer at their optimal concentrations.
-
-
Assay Setup:
-
Add a fixed volume of each enzyme solution to the wells of the microplate.
-
Add the different concentrations of the test compound to the respective wells.
-
Include control wells:
-
Positive control: Enzyme and substrate without inhibitor (represents 100% activity).
-
Negative control: Substrate without enzyme (represents background signal).
-
-
-
Pre-incubation (optional but recommended):
-
Incubate the enzyme and inhibitor together for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
-
Reaction Initiation:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Detection:
-
Measure the reaction progress over time using a microplate reader. The detection method will depend on the assay format (e.g., absorbance, fluorescence, or luminescence).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Normalize the data to the positive control (100% activity) and negative control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assays: Bridging the Gap to Physiological Relevance
While biochemical assays are invaluable for initial selectivity screening, they do not fully recapitulate the complex environment of a living cell.[2] Cell-based assays provide a more physiologically relevant context by assessing an inhibitor's activity within intact cells.[6]
Advantages of Cell-Based Assays:
-
Physiological Relevance: These assays account for factors such as cell permeability, efflux pumps, and intracellular ATP concentrations, which can significantly influence an inhibitor's apparent potency and selectivity.[1][3]
-
Assessment of Downstream Effects: Cell-based assays can measure the functional consequences of enzyme inhibition by monitoring changes in downstream signaling pathways or cellular phenotypes.
-
Identification of Novel Off-Targets: Cellular thermal shift assays (CETSA) and chemical proteomics approaches can identify previously unknown off-targets of a compound in an unbiased manner.[2]
Considerations for Cell-Based Assays:
-
Complexity: Cell-based assays are generally more complex and have lower throughput than biochemical assays.
-
Data Interpretation: It can be more challenging to deconvolve the direct effects of an inhibitor on its target from other cellular responses.
The decision to employ biochemical versus cell-based assays is not mutually exclusive. A tiered approach, where promising hits from biochemical screens are further validated in cell-based models, is often the most effective strategy.
Visualizing and Quantifying Selectivity: From Raw Data to Actionable Insights
Once the inhibitory activity of a compound has been determined against a panel of enzymes, the next crucial step is to analyze and visualize the data to gain a clear understanding of its selectivity profile.
Data Presentation: A Picture is Worth a Thousand IC50 Values
Clear and concise data visualization is essential for interpreting selectivity data and communicating findings effectively.
Common Data Visualization Methods:
-
IC50 Comparison Tables: A simple and effective way to present selectivity data is in a table that lists the IC50 values of the compound against the target enzyme and the panel of off-target enzymes.[7][8][9]
| Enzyme | Compound A (IC50, nM) | Compound B (IC50, nM) |
| Target Enzyme X | 10 | 50 |
| Enzyme Y | 250 | >10,000 |
| Enzyme Z | >10,000 | 1,000 |
| Enzyme W | 500 | 5,000 |
| Caption: Example of an IC50 comparison table for two hypothetical compounds. |
-
Heatmaps: Heatmaps provide a visual representation of the potency of a compound against a large panel of enzymes. The color intensity of each cell corresponds to the inhibitory activity, allowing for a quick assessment of the selectivity profile.[10][11]
-
Kinase Dendrograms: For kinase inhibitors, selectivity data is often visualized on a dendrogram of the human kinome. This allows for the rapid identification of off-target interactions within and across different kinase families.
Quantifying Selectivity: Beyond a Simple Ratio
While a simple ratio of IC50 values between the primary target and an off-target can provide a basic measure of selectivity, more sophisticated metrics have been developed to provide a more nuanced and comprehensive assessment.
-
Selectivity Index (SI): The SI is a straightforward metric calculated by dividing the IC50 value for an off-target enzyme by the IC50 value for the on-target enzyme. A higher SI value indicates greater selectivity.[12]
SI = IC50 (off-target) / IC50 (on-target)
-
Gini Coefficient: Borrowed from the field of economics, the Gini coefficient provides a single value to express the selectivity of an inhibitor against a panel of enzymes.[13][14][15][16][17] A Gini coefficient of 0 represents a completely non-selective inhibitor, while a value of 1 indicates a highly selective compound.[13][15]
-
Selectivity Entropy Score: This metric is based on thermodynamic principles and provides a non-arbitrary measure of selectivity that is less sensitive to experimental errors than other methods.[6][18] A low entropy score corresponds to a more selective inhibitor.[6]
Understanding the Mechanism: A Deeper Dive into Inhibition
A comprehensive assessment of selectivity should also include an investigation into the mechanism of inhibition. Different modes of inhibition can have significant implications for a compound's in vivo efficacy and potential for drug-drug interactions.
Visualizing Inhibition Mechanisms
The three primary modes of reversible enzyme inhibition are competitive, non-competitive, and uncompetitive.
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.[19][20]
Caption: Competitive Inhibition Workflow.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, distinct from the active site. This binding event alters the conformation of the enzyme, reducing its catalytic activity regardless of whether the substrate is bound.[19][20][21][22]
Caption: Non-competitive Inhibition Workflow.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to product.[19][20][22]
Caption: Uncompetitive Inhibition Workflow.
The mode of inhibition can be determined experimentally by performing kinetic studies at varying concentrations of both the substrate and the inhibitor and analyzing the data using Lineweaver-Burk or other linearized plots.[19][20][21][23]
Conclusion: A Holistic Approach to Selectivity Profiling
The assessment of an enzyme inhibitor's selectivity profile is a multifaceted endeavor that requires a combination of robust experimental techniques, insightful data analysis, and a deep understanding of enzyme kinetics. By adopting a holistic approach that integrates in vitro biochemical assays with more physiologically relevant cell-based models, researchers can gain a comprehensive understanding of a compound's on- and off-target activities. This knowledge is not only essential for mitigating the risk of toxicity but also for unlocking the full therapeutic potential of novel drug candidates. As our understanding of the complex interplay of cellular signaling networks continues to grow, the importance of rigorous and comprehensive selectivity profiling will only become more pronounced in the quest for safer and more effective medicines.
References
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Graczyk, P. (2007). Gini Coefficient: A New Way To Express Selectivity of Kinase Inhibitors against a Family of Kinases. Journal of Medicinal Chemistry, 50(23), 5773–5779. [Link]
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Uitdehaag, J. C., & van der Helm, L. (2011). A theoretical entropy score as a single value to express inhibitor selectivity. BMC Bioinformatics, 12(1), 94. [Link]
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LibreTexts. (2025, September 4). 5.4: Enzyme Inhibition. Chemistry LibreTexts. [Link]
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Graczyk, P. (2007). Gini Coefficient: A New Way To Express Selectivity of Kinase Inhibitors against a Family of Kinases. ACS Publications. [Link]
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Mancini, M., & Montague, S. (2021). Gini coefficients as a single value metric to define chemical probe selectivity. PMC. [Link]
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Graczyk, P. (2007). Gini coefficient: a new way to express selectivity of kinase inhibitors against a family of kinases. PubMed. [Link]
-
Oreate AI. (2026, January 19). Understanding the Gini Coefficient: A New Lens on Kinase Inhibitor Selectivity. Oreate AI. [Link]
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Study.com. (n.d.). Noncompetitive Inhibition | Definition, Graphs & Examples. Study.com. [Link]
-
ScienceCodons. (2024, September 24). Noncompetitive vs Uncompetitive enzyme inhibition. ScienceCodons. [Link]
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Tarcsay, Á., & Keserű, G. M. (2015). Is there a link between selectivity and binding thermodynamics signatures?. Drug discovery today, 20(1), 86-94. [Link]
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King of the Curve. (2025, May 8). Enzyme Inhibition Types: Competitive vs Noncompetitive & Beyond (MCAT Focus). King of the Curve. [Link]
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ResearchGate. (n.d.). Graphs illustrating competitive (first left), mixed or... ResearchGate. [Link]
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Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
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Scala Biodesign. (2025, October 27). Designing enzymes with complementary enantioselectivity profiles. Scala Biodesign. [Link]
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Zhang, D., et al. (2024). Entropy drives the ligand recognition in G-protein-coupled receptor subtypes. PMC. [Link]
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Chang, C. C., & Gilson, M. K. (2014). Maximum Entropy in Drug Discovery. MDPI. [Link]
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Hahn, D. F., et al. (2020). Is structure based drug design ready for selectivity optimization?. bioRxiv. [Link]
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Karaman, M. W., et al. (2017). The use of novel selectivity metrics in kinase research. PMC. [Link]
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Promega Connections. (2025, September 11). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. [Link]
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Vasta, J. D., et al. (2021). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Publications. [Link]
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Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PMC. [Link]
-
Ripphausen, P., et al. (2018). Determination of a Focused Mini Kinase Panel for Early Identification of Selective Kinase Inhibitors. ACS Publications. [Link]
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ResearchGate. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]
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ResearchGate. (n.d.). The calculated values of the selectivity index (SI) of some compounds. ResearchGate. [Link]
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LibreTexts. (n.d.). 8 Engineering enzyme selectivity. Chemistry LibreTexts. [Link]
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Frontiers. (n.d.). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers. [Link]
-
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC. [Link]
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ResearchGate. (n.d.). IC50 values of the enzyme inhibition results. ResearchGate. [Link]
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ResearchGate. (n.d.). Heatmap for the kinase selectivity profile. ResearchGate. [Link]
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YouTube. (2019, January 23). Inhibitor Calculations. YouTube. [Link]
-
MDPI. (n.d.). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]
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ResearchGate. (n.d.). Representative IC50 values for enzyme inhibition. ResearchGate. [Link]
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Enzymlogic. (n.d.). Designing selective irreversible inhibitors. Enzymlogic. [Link]
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Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]
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ResearchGate. (n.d.). (A) Heatmap of the selectivity scores between 72 compounds and 442... ResearchGate. [Link]
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University of Leeds. (n.d.). Enzyme inhibitors. University of Leeds. [Link]
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Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
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ResearchGate. (n.d.). Enzyme activities Heat map profiles of pH and temperature screening for... ResearchGate. [Link]
-
ResearchGate. (n.d.). Example enzyme inhibition response curves. ResearchGate. [Link]
-
AZoLifeSciences. (2022, March 4). Researchers show how hotspot maps can detect structures contributing to compounds' selectivity. AZoLifeSciences. [Link]
-
Study.com. (2025, September 12). Interpreting Enzyme Specificity Using Activity Profiles After Inhibitor and Heat Treatments. Study.com. [Link]
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Comparative Antimicrobial Efficacy Guide: Siderophore Cephalosporins vs. Standard Antibiotics
Executive Summary
The rapid emergence of multidrug-resistant (MDR) Gram-negative bacteria necessitates a paradigm shift in antimicrobial drug development. Traditional β-lactams and carbapenems are increasingly compromised by porin channel mutations, efflux pump upregulation, and the proliferation of metallo-β-lactamases (MBLs). This guide objectively compares the efficacy of Cefiderocol , a first-in-class siderophore cephalosporin, against standard-of-care antibiotics (e.g., Meropenem, Ceftazidime-avibactam). By analyzing mechanistic pathways, in vitro experimental protocols, and clinical trial data, this document provides drug development professionals with a comprehensive framework for evaluating novel antimicrobial agents.
Mechanistic Superiority: The "Trojan Horse" Strategy
Gram-negative bacilli are intrinsically resistant to many antibiotics due to the low permeability of their outer lipid bilayer 1[1]. Standard antibiotics rely on passive diffusion through porin channels (e.g., OprD), which are frequently downregulated in resistant strains.
Cefiderocol circumvents this barrier via a biomimetic "Trojan Horse" strategy. Structurally similar to cefepime but modified with a chlorocatechol group at the C-3 side chain, cefiderocol chelates extracellular ferric iron (Fe³⁺) 2[2]. The bacteria, requiring iron for survival, actively transport this complex across the outer membrane using their own iron transport systems (such as CirA, Fiu, and PiuA) 3[3]. Once inside the periplasmic space, cefiderocol dissociates and binds to penicillin-binding protein 3 (PBP3), inhibiting cell wall synthesis and causing bacterial lysis 1[1].
Fig 1: The "Trojan Horse" mechanism of Cefiderocol utilizing bacterial iron transporters.
Overcoming Standard Resistance Mechanisms
When evaluating novel antimicrobials against standard options like Meropenem, it is critical to map how the molecule behaves against specific resistance phenotypes. Cefiderocol bypasses the three primary mechanisms that typically neutralize β-lactams 1[1]:
Fig 2: Logical pathways demonstrating how Cefiderocol bypasses standard resistance mechanisms.
In Vitro Efficacy Comparison
Quantitative in vitro data against carbapenem-resistant Pseudomonas aeruginosa (CRPA) highlights the performance gap between siderophore cephalosporins and standard antibiotics. A recent analysis of 109 CRPA strains demonstrated that cefiderocol maintained potent activity where standard therapies failed 4[4].
| Antibiotic | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Primary Resistance Mechanism Bypassed |
| Cefiderocol | 0.125 | 0.5 | Porin loss, Efflux, Metallo-β-lactamases |
| Meropenem | >32 | >64 | None (Highly susceptible to MBLs & Porin loss) |
| Ceftazidime-avibactam | 8 | >32 | Metallo-β-lactamases (Avibactam does not inhibit MBLs) |
Self-Validating Experimental Protocol: Iron-Depleted Broth Microdilution
To accurately assess the efficacy of siderophore-conjugated antibiotics, standard susceptibility testing protocols must be heavily modified.
The Causality of the Protocol: Standard Cation-Adjusted Mueller-Hinton Broth (CAMHB) contains high concentrations of iron. If used directly, bacteria will not upregulate their active iron transporters, leading to artificially high Minimum Inhibitory Concentrations (MICs) and false resistance reporting. Therefore, creating an iron-depleted environment (≤0.03 μg/mL) is an absolute mechanistic requirement to simulate the host's iron-sequestered infection site and force the expression of the target transporters 5[5].
Step-by-Step Methodology
-
Chelation of Media: Add Chelex-100 resin to standard CAMHB.
-
Filtration: Filter the media to remove the resin.
-
Cation Re-addition (Internal Control): Because Chelex is non-specific, it removes essential divalent cations. Calcium (20–25 mg/L), magnesium (10–12.5 mg/L), and zinc (0.5–1.0 mg/L) must be titrated back to standard CLSI concentrations.
-
Expert Insight: This step creates a self-validating system; it ensures baseline bacterial membrane stability and viability, allowing for a controlled variable (iron depletion) without confounding growth defects.
-
-
Inoculum Preparation: Prepare a 0.5 McFarland standard of the bacterial isolate.
-
Broth Microdilution (BMD): Inoculate the Iron-Depleted CAMHB (ID-CAMHB) containing serial dilutions of Cefiderocol (0.03–32 μg/mL).
-
Incubation & Reading: Incubate at 35°C for 16-20 hours. Read the MIC at the lowest concentration completely inhibiting visual growth.
Fig 3: Experimental workflow for preparing ID-CAMHB and conducting Broth Microdilution.
Clinical Efficacy: Cefiderocol vs. Standard of Care
While in vitro data strongly favors cefiderocol against resistant strains, clinical efficacy requires nuanced interpretation. In the phase 3 GAME CHANGER trial, cefiderocol was compared to standard-of-care (SOC) antibiotics for healthcare-associated Gram-negative bloodstream infections 6[6].
| Patient Cohort | Cefiderocol 14-Day Mortality (%) | SOC 14-Day Mortality (%) | Absolute Risk Difference |
| Overall Gram-Negative BSI | 8% (20/250) | 7% (17/254) | 1% (95% CI, –3 to 6) |
| Carbapenem-Resistant Subset | 14% (9/64) | 10% (6/63) | 5% (95% CI, –7 to 16) |
Analysis: Cefiderocol demonstrated non-inferiority, though not superiority, to SOC in the overall cohort 6[6]. For drug development professionals, this underscores a critical strategic principle: highly specialized molecules like siderophore cephalosporins should be positioned as targeted rescue therapies for confirmed MBL-producing or highly resistant isolates, rather than broad empirical replacements for standard antibiotics.
References
- Mechanism of action of cefiderocol Source: PMC - NIH URL
- Cefiderocol, a new antibiotic against multidrug-resistant Gram-negative bacteria Source: PMC - NIH URL
- Siderophore Cephalosporin Cefiderocol Utilizes Ferric Iron Transporter Systems for Antibacterial Activity Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL
- The impact of commercially available media on cefiderocol susceptibility testing by broth microdilution method Source: ASM Journals URL
- Source: University of Minnesota (UMN)
- Comparison of Different Methods for Assaying the In Vitro Activity of Cefiderocol against Carbapenem-Resistant Pseudomonas aeruginosa Strains Source: MDPI URL
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- 6. Trial finds cefiderocol isn't superior to standard antibiotics for bloodstream infections | CIDRAP [cidrap.umn.edu]
A Senior Application Scientist's Guide to Confirming Molecular Weight by High-Resolution Mass Spectrometry
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's identity is a cornerstone of scientific rigor and regulatory compliance. High-Resolution Mass Spectrometry (HRMS) stands as the gold standard for this purpose, offering unparalleled precision in molecular weight determination.[1][] This guide provides an in-depth comparison of HRMS technologies, detailed experimental protocols, and the causality behind critical experimental choices, ensuring your analyses are not only accurate but also robust and defensible.
The Principle of Unambiguous Confirmation: Why High Resolution Matters
At its core, mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[3][4] While low-resolution mass spectrometry provides a nominal mass (an integer value), HRMS delivers a highly accurate mass measurement, typically to four or more decimal places.[5][6] This precision is the key to differentiating between compounds with the same nominal mass but different elemental compositions (isobars).[3][7]
The power of HRMS lies in two fundamental parameters:
-
Mass Resolution: The ability of a mass spectrometer to distinguish between two peaks of slightly different m/z.[8] It is often expressed as (m/z)/FWHM, where FWHM is the full width at half maximum of the peak.[9] Higher resolution means sharper peaks, allowing for the separation of closely spaced ions.[9]
-
Mass Accuracy: The closeness of the measured mass to the true, calculated mass.[8][10] It is typically expressed in parts-per-million (ppm). Sub-ppm mass accuracy is achievable with modern instruments and is crucial for confidently determining a molecule's elemental formula.[9][11]
It's critical to understand that high resolution does not automatically guarantee high accuracy.[9] A well-calibrated instrument is essential to achieve accurate mass measurements.[9][10]
A Comparative Analysis of Leading HRMS Technologies
The choice of HRMS instrument significantly impacts the quality and applicability of your data. The three most prevalent technologies are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR). Each has its own set of advantages and is suited for different analytical challenges.[12][13]
| Feature | Time-of-Flight (TOF) | Orbitrap | Fourier Transform Ion Cyclotron Resonance (FT-ICR) |
| Typical Resolution | 10,000 - 60,000 | ~100,000 (up to 1,000,000) | >1,000,000 |
| Typical Mass Accuracy | 1 - 10 ppm | 0.5 - 1 ppm | < 0.2 ppm |
| Principle of Operation | Measures the time it takes for ions to travel a fixed distance. | Ions are trapped in an electrostatic field and their oscillation frequencies are measured.[13] | Ions are trapped in a strong magnetic field and their cyclotron frequencies are measured.[12][13] |
| Strengths | Fast scan speed, good for coupling with fast chromatography. | High resolution and accuracy, robust and relatively easy to use.[4][12] | Unparalleled resolution and mass accuracy, ideal for complex mixtures and structural elucidation.[5][12][14] |
| Considerations | Lower resolution compared to Orbitrap and FT-ICR. | Slower scan speed than TOF, especially at higher resolutions. | High initial and maintenance costs due to the superconducting magnet, slower scan speeds.[13] |
Causality Behind Instrument Choice:
-
For high-throughput screening where speed is paramount, a TOF analyzer is often the preferred choice.
-
For routine accurate mass measurements in drug discovery and development, the Orbitrap offers an excellent balance of high performance, robustness, and ease of use.[12]
-
When faced with highly complex samples or the need for the highest degree of confidence in elemental composition, the ultra-high resolution and accuracy of FT-ICR are indispensable.[12]
The Workflow: From Sample to Confirmed Molecular Weight
A successful HRMS experiment is a multi-step process that demands meticulous attention to detail at every stage. The following diagram illustrates a typical workflow for molecular weight confirmation.
Caption: General workflow for molecular weight confirmation by HRMS.
Experimental Protocol: A Self-Validating System
This section provides a detailed, step-by-step methodology for confirming the molecular weight of a small molecule using LC-HRMS. The protocol is designed to be a self-validating system, incorporating checks and balances to ensure data integrity.
Sample Preparation: The Foundation of Good Data
Proper sample preparation is crucial for obtaining high-quality HRMS data.[15] The goal is to present the analyte to the mass spectrometer in a clean, compatible solvent system at an appropriate concentration.
-
Solvent Selection: Use high-purity, HPLC or LC-MS grade solvents (e.g., methanol, acetonitrile, water).[16] Avoid non-volatile salts and detergents, which can suppress ionization and contaminate the instrument.[15] If buffers are necessary, use volatile ones like ammonium acetate or ammonium formate.[15]
-
Concentration: A typical concentration for HRMS analysis is around 1-10 µg/mL.[16] It is advisable to prepare a dilution series (e.g., 0.1, 1, and 10 µg/mL) to determine the optimal concentration.[17]
-
Purity: Ensure the sample is free of particulates by filtering through a 0.22 µm syringe filter.[18]
-
Vials: Use appropriate autosampler vials with screw tops, especially for volatile solvents.[15] For organic solvents like chloroform or acetonitrile, glass vials are recommended to prevent leaching of plasticizers.[15]
System Suitability Testing (SST): Verifying Performance
Before analyzing any samples, it is imperative to verify that the LC-HRMS system is performing optimally.[19][20] This is achieved through a system suitability test (SST).
-
SST Solution: Prepare a mixture of known compounds that cover a range of polarities and m/z values relevant to your analyte.[21][22] This solution will be used to check for retention time stability, peak shape, and mass accuracy.
-
Procedure:
-
Inject the SST solution at the beginning of your analytical run.
-
Monitor key parameters such as retention time, peak width, and mass accuracy for each compound in the mixture.
-
Establish acceptance criteria based on historical data or regulatory guidelines (e.g., mass accuracy < 3 ppm, retention time shift < 2%).[23]
-
If the SST fails, troubleshoot the system before proceeding with sample analysis.[24]
-
Instrument Calibration: The Key to Accuracy
Accurate mass measurement is impossible without proper instrument calibration.[10] Calibration establishes the relationship between the measured signal (e.g., ion frequency) and the m/z value.
-
Calibration Standards: Use a well-characterized calibration mixture recommended by the instrument manufacturer.[8] These mixtures contain compounds with known m/z values that span a wide mass range.[8][25]
-
Calibration Types:
-
External Calibration: The calibrant is introduced separately from the analyte. This is the most common approach.
-
Internal Calibration: A known standard is co-infused with the sample. This can provide higher mass accuracy by correcting for drift during the analysis.[8]
-
-
Procedure:
-
Perform an external calibration according to the manufacturer's protocol.
-
Ensure the calibration report indicates a low mass error (typically < 1 ppm) across the entire mass range.
-
For the highest accuracy, consider using an internal calibrant or a lock mass to correct for any mass drift during the analytical run.
-
Data Acquisition: Capturing High-Quality Spectra
The data acquisition method should be optimized to provide both high-quality full scan data for accurate mass measurement and, if necessary, fragmentation data for structural confirmation.
-
Ionization Mode: Choose the appropriate ionization technique, most commonly Electrospray Ionization (ESI), and polarity (positive or negative ion mode) based on the analyte's chemical properties.
-
Full Scan Parameters:
-
Mass Range: Set a mass range that encompasses the expected m/z of your analyte.
-
Resolution: Select a resolution setting that is sufficient to resolve the isotopic peaks of your analyte. Higher resolution settings often lead to longer scan times.
-
AGC Target/Injection Time: These parameters control the number of ions in the mass analyzer. Optimize them to achieve good signal-to-noise without causing space charge effects that can degrade mass accuracy.[26][27]
-
-
Fragmentation (Optional but Recommended): Acquire fragmentation data (MS/MS or All-Ions Fragmentation) to provide additional structural information and increase confidence in identification.
Data Analysis and Interpretation: The Path to Confirmation
The final step is to process and interpret the acquired data to confirm the molecular weight.
Caption: Decision-making process for HRMS data analysis.
-
Data Processing: Use the instrument's software to process the raw data. This typically involves peak picking and, for LC-MS data, chromatographic peak integration.
-
Elemental Formula Determination:
-
From the mass spectrum of your analyte, determine the accurate mass of the monoisotopic peak.[9]
-
Use a formula calculator to generate a list of possible elemental formulas that fall within a narrow mass tolerance (e.g., ± 5 ppm) of the measured mass.[11][28]
-
Refine the list of candidates by applying chemical constraints (e.g., number of rings and double bonds, elemental ratios).
-
Compare the experimentally observed isotopic pattern with the theoretical pattern for the most likely formula. A close match provides a high degree of confidence in the elemental composition.[10][29]
-
-
Confirmation: The molecular weight is considered confirmed when the measured accurate mass is within an acceptable tolerance (typically < 5 ppm for small molecules) of the theoretical mass, and the isotopic pattern is consistent with the proposed elemental formula.[7][30]
Regulatory and Compliance Considerations
For professionals in drug development, adherence to regulatory guidelines is non-negotiable. The International Council for Harmonisation (ICH) provides guidance on the validation of analytical procedures.[31][32] The recently updated ICH Q2(R2) guideline now explicitly includes mass spectrometry.[31][33] When using HRMS for molecular weight confirmation in a regulated environment, it is essential to have a validated method and to document all aspects of the analysis, from sample preparation to data interpretation, in accordance with these guidelines.[34][35] The US Food and Drug Administration (FDA) also provides guidance on the use of mass spectrometry for the confirmation of chemical identity.[23][30][36]
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Mass resolution and mass accuracy in mass spectrometry. The Bumbling Biochemist. Available from: [Link]
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System suitability testing of LC-IMS-HRMS for metabolomics applications. Bruker. Available from: [Link]
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HRMS: Fundamentals and Basic Concepts. In: High-Resolution Mass Spectrometry (HRMS) in Food Analysis. Elsevier; 2021. Available from: [Link]
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Understanding Mass Accuracy in High Resolution Mass Spectrometry. Excel in Science. Available from: [Link]
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Sample preparation for UOW Low and High Resolution Mass Spectral Service. University of Wollongong. Available from: [Link]
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Sample Preparation and Submission Guidelines. Johns Hopkins University Mass Spectrometry Facility. Available from: [Link]
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High Resolution Mass Spectrometry. ResolveMass Laboratories Inc. Available from: [Link]
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E&L System Suitability Standard Development. Resolian. Available from: [Link]
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(PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. ResearchGate. Available from: [Link]
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Sample Preparation for Mass Spectrometry. Organomation. Available from: [Link]
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High Resolution Mass Spectrometry (HRMS) Analysis. ResolveMass Laboratories Inc. Available from: [Link]
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Applications of Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap Based High Resolution Mass Spectrometry in Metabolomics and Lipidomics. MDPI. Available from: [Link]
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Pros and Cons of Three High-Resolution Mass Spec Approaches. Biocompare. Available from: [Link]
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ICH: Parallel Guidances Q2(R2)/Q14 on Analytical Procedures adopted. GMP Publishing. Available from: [Link]
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Sample Preparation. Harvard Center for Mass Spectrometry. Available from: [Link]
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HRMS System Testing is Key to Implementation Success. HRMS World. Available from: [Link]
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High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Chemistry LibreTexts. Available from: [Link]
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Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review. Available from: [Link]
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What I Learned from Analyzing Accurate Mass Data of 3000 Supporting Information Files. Organic Letters. ACS Publications. Available from: [Link]
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High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone. Available from: [Link]
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Long-Term System Suitability Evaluation for Mass Accuracy in the Analysis of Small Molecules by High-Resolution Mass Spectrometry. PMC. Available from: [Link]
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validation of analytical procedures q2(r2). ICH. Available from: [Link]
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Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation. Analytical Chemistry. ACS Publications. Available from: [Link]
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Comparison of High Resolution Accurate Mass Spectrometry and Triple Quadrupole MRM in Quantitative Bioanalysis. ResearchGate. Available from: [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]
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Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation. PMC. Available from: [Link]
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ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]
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Using System Suitability Tests to Create a Robust Clinical Mass Spectrometry Service. AACC.org. Available from: [Link]
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Intact mass analysis by HRMS. Centre for Bio-Separation Technology, VIT. Available from: [Link]
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Comparison of Compound Identification Tools Using Data Dependent and Data Independent High-Resolution Mass Spectrometry Spectra. PMC. Available from: [Link]
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Simple HRMS Data Review Using Workflows, Views, and Filters Within a Novel Integrated Scientific Information System. Waters. Available from: [Link]
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Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available from: [Link]
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Low-Resolution or High-Resolution Mass Spectrometry for Clinical and Forensic Toxicology: Some Considerations from Two Real Cases. LCGC International - Chromatography Online. Available from: [Link]
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High-Resolution Native Mass Spectrometry. PMC. Available from: [Link]
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FDA Revisits Mass Spectrometry's Role in Therapeutic Protein Biologics License Applications. LCGC International. Available from: [Link]
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Memorandum. FDA. Available from: [Link]
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Mass calibrants for positive chemical ionization-high resolution mass spectrometry (CI-HRMS) for the identification of unknown compounds using accurate mass measurements. RSC Publishing. Available from: [Link]
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Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. FDA. Available from: [Link]
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Key Takeaways from the FDA Draft Guidance on Chemical Analysis for Biocompatibility Assessment – Part 2 of 2. MED Institute. Available from: [Link]
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Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy. SK pharmteco. Available from: [Link]
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Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. PMC. Available from: [Link]
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Reproducibility of synthesis and biological testing results
The Reproducibility Mandate: A Comparative Guide to Automated vs. Manual Workflows in Synthesis and Biological Testing
Introduction: Engineering Out the Reproducibility Crisis
The biomedical and pharmaceutical sciences are currently navigating a profound "reproducibility crisis." Landmark internal reviews by major pharmaceutical companies have revealed that when subjected to external validation[1]. This systemic failure is rarely due to scientific fraud; rather, it stems from a reliance on manual workflows, unauthenticated reagents, and subjective data interpretation. To overcome this, the industry is rapidly transitioning toward [2].
As a Senior Application Scientist, I have designed this guide to objectively compare traditional manual methodologies against automated platforms in both chemical synthesis and biological testing. By examining the causality behind experimental choices, we can establish self-validating protocols that enforce the scientific rigor required for reproducible drug development.
Part 1: Chemical Synthesis – The Mechanics of Variability
The Causality of Experimental Choices
In traditional manual organic synthesis, batch-to-batch reproducibility is frequently compromised by physical limitations. When scaling up a reaction in a round-bottom flask, mixing rates and heat transfer become non-linear. This creates localized temperature gradients (hot spots) and concentration disparities that lead to variable impurity profiles.
Automated continuous flow chemistry resolves these physical bottlenecks. By pumping reagents through microreactors with high surface-area-to-volume ratios, heat transfer and mixing become instantaneous and uniform. The experimental choice to use flow chemistry directly eliminates the causality of human error; reaction parameters (stoichiometry, temperature, residence time) are controlled electronically, ensuring that the synthesis is fundamentally reproducible across independent laboratories.
Comparative Performance Data: Amide Bond Formation
The following table quantifies the reproducibility gains when transitioning from manual batch synthesis to automated flow chemistry for a standard API coupling reaction.
| Parameter | Manual Batch Synthesis | Automated Flow Synthesis | Reproducibility Variance (RSD) |
| Yield | 72% - 85% | 94% - 96% | High (Manual) vs. Low (Automated) |
| Purity (HPLC) | 88% - 92% | >98% | High (Manual) vs. Low (Automated) |
| Reaction Time | 4 - 6 Hours | 15 - 30 Minutes | Variable (Manual) vs. Fixed (Automated) |
| Thermal Control | Prone to Hot Spots | Isothermal | Poor (Manual) vs. Excellent (Automated) |
Self-Validating Protocol: Automated Flow Synthesis with Inline PAT
To establish a self-validating system, synthesis must be coupled with real-time Process Analytical Technology (PAT).
-
Step 1: System Priming and Calibration. Flush the microreactor network with anhydrous solvent. Calibrate mass flow controllers to ensure precise stoichiometric delivery of the amine, carboxylic acid, and coupling reagent.
-
Step 2: Steady-State Equilibration. Initiate reagent flow. Causality: Divert the initial output to waste until the system reaches a steady state (typically 2-3 reactor volumes). This prevents the collection of unreacted or partially reacted material, ensuring batch uniformity.
-
Step 3: Inline Spectroscopic Validation. Route the reactor effluent through an inline UV-Vis or FTIR flow cell. Causality: This creates a self-validating loop; the system continuously monitors the product peak. If the absorbance deviates by >5% from the established baseline, the system automatically flags and diverts the fraction, ensuring only highly reproducible material is collected.
-
Step 4: Automated Fractionation. Collect the validated steady-state product for downstream lyophilization or direct bio-assay integration.
Part 2: Biological Testing – Mitigating Assay Variance
The Causality of Experimental Choices
In preclinical high-throughput screening (HTS),3 are primary contributors to data variability[3]. Manual pipetting introduces cumulative volumetric errors, while prolonged plate handling exposes cells to temperature fluctuations and evaporation, leading to pronounced "edge effects" in cellular assays.
Automated HTS platforms mitigate these issues by utilizing acoustic liquid handling, which transfers compounds via sound energy, eliminating disposable tip variance and cross-contamination. Furthermore, ensuring reproducibility requires strict adherence to the National Institutes of Health (NIH) guidelines on scientific rigor, which mandate the4—such as cell lines and antibodies—to ensure robust and unbiased experimental design[4].
Comparative Performance Data: Kinase Inhibition Assay (IC50)
The robustness of a biological assay is mathematically defined by its Z'-factor. A Z'-factor > 0.5 indicates an excellent, reproducible assay.
| Metric | Manual 96-Well Assay | Automated 384-Well HTS | Assay Quality Impact |
| Z'-Factor | 0.45 - 0.60 | 0.75 - 0.85 | Marginal (Manual) vs. Excellent (Automated) |
| IC50 Variance | ± 25% | ± 5% | High Variance (Manual) vs. High Precision (Automated) |
| Edge Effects | Significant (Outer Wells) | Negligible | Data Discarded (Manual) vs. Full Plate Usage (Automated) |
| Throughput | ~500 Data Points/Day | >10,000 Data Points/Day | Low Capacity (Manual) vs. High Capacity (Automated) |
Self-Validating Protocol: High-Throughput Phenotypic Screening
-
Step 1: Resource Authentication. Prior to assay initiation,5 and perform mycoplasma testing[5]. Causality: Using misidentified or contaminated cells invalidates the entire downstream dataset; authentication is the foundational self-validating step.
-
Step 2: Automated Cell Seeding. Utilize a precision bulk reagent dispenser to seed cells into a 384-well microplate. Causality: Automated dispensing maintains a uniform cell suspension and minimizes the time plates spend outside the incubator, drastically reducing thermal gradients and edge effects.
-
Step 3: Acoustic Compound Transfer. Employ an acoustic droplet ejection (ADE) system to transfer nanoliter volumes of test compounds directly from the source plate to the assay plate. Causality: This3, removing a major source of cumulative pipetting error[3].
-
Step 4: High-Content Imaging and Algorithmic Analysis. Capture assay results using an automated high-content imager. Process the data using automated image analysis algorithms. Causality:2, ensuring that phenotypic scoring is strictly reproducible[2].
Part 3: Visualizing the Reproducibility Paradigm
The following diagram illustrates the logical divergence between manual and automated workflows, highlighting how the control of variable parameters directly dictates the reproducibility of the final dataset.
Workflow Divergence: Impact of manual vs. automated execution on experimental reproducibility.
Conclusion
The transition from manual benchtop procedures to automated, high-throughput platforms is not merely a matter of operational efficiency; it is a fundamental requirement for scientific integrity. By enforcing precise spatiotemporal control in synthesis and eliminating human handling variables in biological assays, automated systems provide the robust, reproducible data necessary to confidently advance preclinical drug candidates and definitively solve the reproducibility crisis.
References
- The Reproducibility Crisis: The Elephant in the Lab | Medium
- Can High-Throughput Technologies Improve Reproducibility in Neuroscience? | Technology Networks
- Consumables engineered for speed and reproducibility in drug discovery | Drug Target Review
- Guidance: Rigor and Reproducibility in Grant Applic
- Ensuring Reproducibility in Biological Research | Lab Manager
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3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine proper disposal procedures
Comprehensive Lifecycle and Disposal Management for 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine
As a Senior Application Scientist, I frequently consult with drug development teams on the logistical and safety frameworks required for handling specialized heterocyclic building blocks. 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine (C₆H₁₁N₃O) is a valuable intermediate in medicinal chemistry, but its nitrogen-dense oxadiazole core requires specific downstream waste management strategies[1].
When managing nitrogenous organic compounds, disposal is not merely about removing the material from the bench; it is about establishing a self-validating system that complies with the Resource Conservation and Recovery Act (RCRA) and prevents the generation of environmental pollutants like nitrogen oxides (NOx) during destruction[2][3].
Chemical Profiling and Hazard Causality
Before implementing a disposal protocol, we must understand the physicochemical behavior of the target molecule. The 1,2,4-oxadiazole ring, coupled with the exocyclic amine, presents specific hazard profiles and reactivity concerns that dictate its waste segregation.
Like many structurally related oxadiazolamines, this compound acts as a localized irritant and presents acute oral toxicity risks[4]. The presence of the amine group means the compound will exhibit weak basicity, making it incompatible with strong oxidizing agents and strong acids in a waste accumulation setting[5].
Table 1: Hazard Classification and Waste Parameters
| Parameter | Specification / Classification | Causality / Impact on Disposal |
| GHS Classification | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[4] | Requires standard PPE (nitrile gloves, goggles) during waste consolidation to prevent exposure to dust or aerosols[4]. |
| Waste Segregation | Non-Halogenated Nitrogenous Organics | Must be kept separate from halogenated streams to reduce disposal costs and prevent complex mixed-waste reactions. |
| Incompatibilities | Strong oxidizers, strong acids[5] | Mixing with oxidizers in a waste carboy can lead to exothermic reactions or off-gassing. |
| Destruction Method | High-Temperature Incineration with NOx Scrubbing[6] | The high nitrogen content (N₃) necessitates specialized incineration to prevent atmospheric NOx pollution[2]. |
Step-by-Step Laboratory Disposal Protocol
The following methodology provides a self-validating workflow for the safe handling and laboratory-level disposal of 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine.
Phase 1: Waste Segregation and Containment
-
Select the Appropriate Receptacle: Utilize a high-density polyethylene (HDPE) or glass waste container designated strictly for "Non-Halogenated Organic Waste." Ensure the container is compatible with weak organic bases.
-
Consolidation: Transfer residual solid compound, contaminated filter paper, or solvent solutions containing the compound into the designated waste container. Do not allow the generation of dust during transfer; if sweeping spilled solid, use a damp inert absorbent to suppress aerosolization[7].
-
Secondary Containment: Place the primary waste container within a secondary containment tray to capture any potential spills or leaks, a critical requirement under RCRA Subtitle C guidelines[8].
Phase 2: Labeling and Satellite Accumulation
-
RCRA-Compliant Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must explicitly list the chemical constituents (e.g., "Contains: 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine, organic solvents").
-
Accumulation Limits: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure the container remains tightly closed at all times except when actively adding waste[5].
Phase 3: Facility Transfer
-
Manifesting: Once the container is full or reaches the facility's time limit, transfer it to the central hazardous waste storage area.
-
Licensed Disposal: The waste must be handed over to a licensed hazardous waste disposal contractor[5][7]. Under no circumstances should this compound be flushed down the drain or disposed of in standard municipal solid waste[4][9].
Downstream Destruction: The Mechanistic Need for NOx Scrubbing
Understanding what happens after the waste leaves your facility reinforces the importance of proper segregation. Because 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine contains multiple nitrogen atoms, standard incineration is insufficient.
When combusted, nitrogenous organics generate significant quantities of fuel-based nitrogen oxides (NOx)[2]. Therefore, the licensed disposal facility must utilize a specialized chemical incinerator equipped with an afterburner and a NOx scrubber[6]. The scrubber typically utilizes surface-active alkali media in a packed tower design to chemically reduce or absorb the NOx gases before the exhaust is released into the atmosphere, ensuring compliance with Clean Air Act (CAA) emission standards[2][3].
Lifecycle of nitrogenous organic waste from laboratory generation to environmental control.
References
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- Fisher Scientific. "SAFETY DATA SHEET: 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid". fishersci.com.
- Angene Chemical. "Safety Data Sheet: 1,2,5-Oxadiazol-3-amine". angenechemical.com.
- CymitQuimica. "Safety Data Sheet: 3-(4-Aminophenyl)-1,2,4-oxadiazol-5(4H)-one hydrochloride". cymitquimica.com.
- ChemicalBook.
- ATSDR. "Toxicological Profile for N-Nitrosodimethylamine (NDMA)". cdc.gov.
- PDH Online. "Air Pollution Aspects of Thermal Waste Processing Systems". pdhonline.com.
- EPA. "Hazardous Waste Treatment, Storage, and Disposal Facilities; Organic Air Emission Standards". epa.gov.
- Northern Arizona University. "Summaries of Major Environmental Laws". nau.edu.
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Personal protective equipment for handling 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine
As a Senior Application Scientist, I frequently consult with drug development professionals on the safe and effective handling of specialized chemical intermediates. 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine (CAS: 1248931-16-9) is a highly valuable building block, often utilized as a bioisostere for amides and esters in medicinal chemistry to improve metabolic stability. However, its molecular structure—combining a nucleophilic secondary amine with a 1,2,4-oxadiazole ring—imparts specific toxicological and reactivity profiles that demand rigorous operational controls.
This guide provides a self-validating system for personal protective equipment (PPE) selection, handling workflows, and disposal protocols, ensuring that every safety measure inherently verifies the integrity of the next.
Hazard Assessment & Mechanistic Causality
Before selecting PPE, we must understand the causality behind the chemical's hazards. Based on structural analogs within the oxadiazol-5-amine class, this compound is classified under GHS as Acute Tox. 4 (Oral, Dermal, Inhalation) , Skin Irrit. 2 , Eye Irrit. 2A , and STOT SE 3 (respiratory tract irritation) [1].
-
Dermal Penetration: The relatively low molecular weight (141.17 g/mol ) and lipophilic isopropyl group enhance the molecule's ability to permeate the stratum corneum[2]. Once absorbed, the amine moiety can cause protein denaturation and sensitization.
-
Respiratory Irritation: As a fine powder or crystalline solid, electrostatic forces can cause aerosolization during weighing. Inhalation of these micro-particulates leads to direct interaction with the mucosal membranes of the respiratory tract, triggering STOT SE 3 pathways.
PPE Selection Matrix
To mitigate these risks, standard BSL-1/BSL-2 chemical PPE is insufficient. We must employ a targeted barrier system. The following table summarizes the quantitative and qualitative requirements for your protective gear.
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Double-layered Nitrile (Outer >0.3mm, Inner >0.11mm). | Nitrile offers excellent resistance to amines. Double-gloving prevents breakthrough from the lipophilic isopropyl moiety during prolonged contact. |
| Eye/Face Protection | ANSI Z87.1 tight-fitting chemical splash goggles. | Prevents micro-particulate ingress. Standard safety glasses with side shields leave gaps vulnerable to airborne dust. |
| Body Protection | Flame-Resistant (FR) lab coat with knit cuffs; chemical apron. | Knit cuffs prevent wrist exposure between the glove and sleeve. FR material mitigates risks if handled near reactive reagents. |
| Respiratory | N95/P100 particulate respirator (if outside hood). | Captures >99% of airborne particulates. Mandatory if the local exhaust ventilation (fume hood) fails or during spill cleanup. |
Operational Workflow & Handling Protocol
The following step-by-step methodology ensures a closed-loop safety system during experimental setup.
Step 1: Environmental Preparation
-
Action: Verify the chemical fume hood flow rate is between 80-100 feet per minute (fpm). Clear the workspace of strong oxidizing agents.
-
Causality: Oxadiazoles can react exothermically under oxidative stress. Confirming hood flow validates the environment before any chemical is exposed.
Step 2: Dispensing and Weighing
-
Action: Use an anti-static gun (Zerostat) on the weighing boat and spatula before dispensing. Weigh the compound inside the fume hood using an analytical balance equipped with draft shields.
-
Causality: Static electricity is the primary vector for unwanted aerosolization of fine organic powders. Neutralizing the charge prevents the compound from becoming airborne.
Step 3: Solubilization and Transfer
-
Action: Dissolve the 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine in the reaction solvent (e.g., DCM, DMF, or THF) directly within the weighing vial before transferring to the main reaction flask. Cap the vial immediately after solvent addition.
-
Causality: Dry powders are high-risk for inhalation; solutions are lower risk for inhalation but higher risk for dermal spread. Solubilizing in a closed, small-volume container minimizes the surface area exposed to the atmosphere.
Step 4: Post-Operation Decontamination
-
Action: Wipe down the balance, spatulas, and hood surface with a solvent compatible with the compound (e.g., a dilute alcohol solution), followed by a standard detergent wipe.
-
Causality: Amines can leave persistent residues that degrade nitrile gloves of subsequent users. A dual-solvent/detergent wipe ensures both organic dissolution and mechanical removal.
Spill Response & Disposal Plan
A localized spill compromises the self-validating safety system and requires immediate containment.
-
Isolation: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize exhaust velocity.
-
Containment: Do not sweep dry powder, as this generates aerosols. Gently cover the spill with damp inert absorbent material (e.g., vermiculite or sand).
-
Collection: Use a non-sparking plastic scoop to transfer the absorbed material into a hazardous waste container.
-
Disposal: Label explicitly as "Hazardous Waste: Toxic/Irritant Amine Solid (3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine)". Dispose of in accordance with EPA RCRA guidelines for toxic organic waste. Do not flush down the sink under any circumstances.
Process Visualization
Workflow for the safe handling, reaction setup, and spill mitigation of the oxadiazol-amine.
References
- Source: uni.
- Title: 3-(oxan-4-yl)
Sources
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